molecular formula C11H20N2O3 B1283295 1-Boc-3-carbamoylpiperidine CAS No. 91419-49-7

1-Boc-3-carbamoylpiperidine

Cat. No.: B1283295
CAS No.: 91419-49-7
M. Wt: 228.29 g/mol
InChI Key: APFUDGDIIFSTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-carbamoylpiperidine is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUDGDIIFSTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562716
Record name tert-Butyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-49-7
Record name tert-Butyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Boc-3-carbamoylpiperidine, a key intermediate in pharmaceutical synthesis. The document outlines its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in drug development.

Core Chemical Properties

This compound, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate, is a white solid organic compound. It is characterized by the presence of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a carbamoyl (carboxamide) group at the 3-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 91419-49-7[1]
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol [1]
Appearance White solid[1]
Melting Point 174.0 to 178.0 °C
Solubility Soluble in organic solvents such as methanol.[1]
Purity ≥ 96% (HPLC)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amidation of 1-Boc-piperidine-3-carboxylic acid. This common synthetic route involves the activation of the carboxylic acid group followed by reaction with an amine source.

General Synthesis Workflow

The synthesis of this compound from 1-Boc-piperidine-3-carboxylic acid generally follows the workflow depicted below. The carboxylic acid is activated using a coupling agent, which then facilitates the reaction with an amine to form the desired amide.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 1-Boc-piperidine-3-carboxylic_acid 1-Boc-piperidine-3-carboxylic acid Activation Carboxylic Acid Activation (Coupling Agent) 1-Boc-piperidine-3-carboxylic_acid->Activation Amine_Source Amine Source (e.g., Ammonia) Amidation Amide Bond Formation Amine_Source->Amidation Activation->Amidation Crude_Product Crude this compound Amidation->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

General synthesis workflow for this compound.
Detailed Experimental Protocol for Amide Coupling

The following protocol is a representative method for the synthesis of piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid using HATU as a coupling agent.[3][4]

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Amine (e.g., substituted amine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 to 1.5 equivalents) and DIPEA (2.5 to 3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 to 1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into crushed ice or dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.[3][4]

Spectroscopic Analysis

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound and Related Compounds
TechniqueDataReference(s)
¹H NMR Data for related piperidine structures are available, showing characteristic peaks for the Boc group and the piperidine ring protons.[1][5]
¹³C NMR Data for related piperidine structures are available.[1][5]
FT-IR Expected characteristic peaks include C=O stretching (amide and carbamate), N-H stretching (amide), and C-N stretching.[5]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.[6]
General Workflow for NMR-Based Structural Elucidation

A systematic approach is employed to analyze the structure of this compound using various NMR techniques.

G Sample_Prep Sample Preparation (Dissolve in deuterated solvent) 1D_NMR Acquire 1D NMR Spectra (¹H, ¹³C, DEPT-135) Sample_Prep->1D_NMR 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) 1D_NMR->2D_NMR COSY_Analysis Assign Spin Systems (¹H-¹H Correlations) 2D_NMR->COSY_Analysis HSQC_Analysis Assign Direct C-H Bonds (¹JCH Correlations) COSY_Analysis->HSQC_Analysis HMBC_Analysis Assemble Fragments & Assign Quaternary Carbons (²JCH, ³JCH Correlations) HSQC_Analysis->HMBC_Analysis Structure_Verification Final Structure Verification HMBC_Analysis->Structure_Verification

Workflow for NMR-based structural elucidation.

Role in Drug Development and Signaling Pathways

Piperidine carboxamides are a class of compounds with significant interest in drug discovery due to their diverse biological activities.[2] While specific signaling pathway involvement for this compound is not extensively documented, related piperidine carboxamides have been identified as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain, itch, and inflammatory responses.[1][7]

Potential Involvement in TRPA1 Signaling

The TRPA1 channel is a non-selective cation channel that is activated by a variety of noxious stimuli. Modulation of TRPA1 activity by small molecules can have significant therapeutic effects. Piperidine carboxamides have been shown to act as both agonists and antagonists of TRPA1, suggesting a potential role for this compound derivatives in modulating this pathway.[1][7]

G cluster_stimuli Stimuli cluster_channel TRPA1 Channel cluster_response Cellular Response Noxious_Stimuli Noxious Stimuli (e.g., irritants, cold) TRPA1 TRPA1 Ion Channel Noxious_Stimuli->TRPA1 Activation Piperidine_Carboxamide Piperidine Carboxamide (e.g., potential derivative of This compound) Piperidine_Carboxamide->TRPA1 Modulation (Activation/Inhibition) Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Signaling_Cascade Downstream Signaling Cascades Ca_Influx->Signaling_Cascade Cellular_Effects Cellular Effects (e.g., Neurotransmission, Inflammation) Signaling_Cascade->Cellular_Effects

Potential modulation of the TRPA1 signaling pathway.

The versatility of the this compound scaffold allows for the synthesis of a library of derivatives that can be screened for their activity on TRPA1 and other biological targets, highlighting its importance in the early stages of drug discovery.[2]

References

An In-depth Technical Guide to 1-Boc-3-carbamoylpiperidine (CAS: 91419-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate, is a heterocyclic organic compound widely utilized as a crucial building block in medicinal chemistry and pharmaceutical development. Its piperidine core, functionalized with a carbamoyl group and protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and applications in drug discovery, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The Boc protecting group enhances its solubility in organic solvents and its stability under various reaction conditions, making it an ideal intermediate for multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 91419-49-7[2]
Molecular Formula C₁₁H₂₀N₂O₃[2]
Molecular Weight 228.29 g/mol [2]
Appearance White solid[2]
Melting Point 174.0 to 178.0 °CN/A
Boiling Point 384.4 °C at 760 mmHgN/A
Purity ≥ 96% (HPLC)[2]
Synonyms tert-butyl 3-carbamoylpiperidine-1-carboxylate, 1-N-Boc-3-carbamoylpiperidine, 1-N-Boc-nipecotamide, 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester[2]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic data.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected signals for the Boc group protons, piperidine ring protons, and carbamoyl protons.
¹³C NMR Expected signals for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching of the amide, C=O stretching of the carbamate and amide, C-N stretching, and C-H stretching.
Mass Spec (m/z) Expected molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-Boc protection of 3-piperidinecarboxamide (also known as nipecotamide).

Experimental Protocol: N-Boc Protection of 3-Piperidinecarboxamide

Objective: To synthesize this compound by reacting 3-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Piperidinecarboxamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-piperidinecarboxamide in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water, dilute acid (e.g., 1M HCl) if necessary to remove excess base, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Piperidinecarboxamide 3-Piperidinecarboxamide Reaction N-Boc Protection 3-Piperidinecarboxamide->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the presence of the carbamoyl group at the 3-position allows for further chemical modifications to explore structure-activity relationships (SAR).

Its derivatives have been investigated for a range of therapeutic targets, including:

  • Neurological Disorders: The piperidine core is a key feature in many centrally acting agents.[2]

  • Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the synthesis of inhibitors of various kinases, which are important targets in oncology and inflammatory diseases.[3]

  • Peptide and Amide Derivatives: The carbamoyl group can be further elaborated or the entire moiety can be incorporated into larger molecules like peptides and other amide-containing drugs.[2]

Example of Application in the Synthesis of a Pharmaceutical Intermediate

This compound can be dehydrated to form N-Boc-3-cyanopiperidine, another important intermediate used in the preparation of aurora kinase inhibitors.[4]

G Start This compound Step1 Dehydration Start->Step1 Intermediate N-Boc-3-cyanopiperidine Step1->Intermediate Step2 Further Synthetic Steps Intermediate->Step2 Product Aurora Kinase Inhibitors Step2->Product

Caption: Synthetic pathway from this compound to kinase inhibitors.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and related chemicals.

Table 3: Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, and a lab coat should be worn.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 0-8 °C.[2]
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 91419-49-7) is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its stable, yet reactive nature allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel therapeutic agents. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory.

References

Elucidating the Structure of 1-N-Boc-3-carbamoylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-N-Boc-3-carbamoylpiperidine. This piperidine derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This guide will detail the key analytical techniques, present relevant spectral data, and outline the experimental protocols necessary for its characterization.

Physicochemical Properties and Structural Overview

1-N-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-N-Boc-nipecotamide, is a white solid with the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol . The structure features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a carbamoyl (carboxamide) group. The Boc group provides stability and allows for controlled reactions in multi-step syntheses.

Spectroscopic Data for Structural Confirmation

Table 1: Reference ¹H NMR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8m1HPiperidine Ring Proton
~3.7m2HPiperidine Ring Protons
~3.3m2HPiperidine Ring Protons
~1.8m4HPiperidine Ring Protons
~1.6m3HPiperidine Ring Protons
1.46s9HBoc (-C(CH₃)₃) Protons
Table 2: Reference ¹³C NMR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

Chemical Shift (δ) ppmAssignment
~155.0Carbonyl Carbon (Boc)
~79.3Quaternary Carbon (Boc)
~62.8Piperidine Ring Carbon
~56.9Piperidine Ring Carbon
~46.4Piperidine Ring Carbon
~31.0Piperidine Ring Carbon
~30.6Piperidine Ring Carbon
~29.3Piperidine Ring Carbon
28.7Methyl Carbons (Boc)
~23.6Piperidine Ring Carbon
Table 3: Reference FT-IR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

Wavenumber (cm⁻¹)Assignment
~3428N-H Stretch (Amide)
~2971, 2872C-H Stretch (Aliphatic)
~1692, 1672C=O Stretch (Amide and Boc)
~1478, 1457C-H Bend (Aliphatic)
~1366C-H Bend (t-Butyl)
~1169C-N Stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
229.15[M+H]⁺ (Calculated for C₁₁H₂₁N₂O₃⁺)
173.10[M+H - C₄H₈]⁺ (Loss of isobutylene)
129.08[M+H - Boc]⁺ (Loss of the Boc group)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 1-N-Boc-3-carbamoylpiperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum on a 400 or 500 MHz spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. Key fragments to expect include the loss of isobutylene (56 Da) and the entire Boc group (100 Da) from the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the N-H bonds of the amide, the C=O bonds of the amide and the Boc group, and the C-H bonds of the aliphatic structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 1-N-Boc-3-carbamoylpiperidine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 1-N-Boc-3-carbamoylpiperidine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms ir FT-IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structural elucidation of 1-N-Boc-3-carbamoylpiperidine.

Biological Significance and Signaling Pathways

While specific biological activity and signaling pathway involvement for 1-N-Boc-3-carbamoylpiperidine are not extensively documented in publicly available literature, its core structure, nipecotamide, is a derivative of nipecotic acid, a known GABA uptake inhibitor. Derivatives of nipecotamide have been investigated for their potential as antiepileptic and neuroprotective agents.[1]

The general hypothesis for the mechanism of action of such compounds involves the modulation of GABAergic neurotransmission. The following diagram illustrates a hypothetical signaling pathway where a nipecotamide derivative might act.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_transporter GABA Transporter (GAT) GABA GABA GABA_transporter->GABA Uptake GABA_receptor GABA Receptor GABA->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Molecule 1-N-Boc-3-carbamoylpiperidine Derivative Molecule->GABA_transporter Inhibition

Caption: Hypothetical signaling pathway for a 1-N-Boc-3-carbamoylpiperidine derivative.

Conclusion

The structural elucidation of 1-N-Boc-3-carbamoylpiperidine is a critical step in its utilization for drug discovery and development. Through the systematic application of NMR, mass spectrometry, and FT-IR spectroscopy, its molecular structure can be confidently confirmed. The methodologies and reference data presented in this guide provide a solid foundation for researchers and scientists working with this and other related piperidine-based compounds. Further investigation into the specific biological activities of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate, a key building block in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed methodologies for its synthesis and characterization.

Chemical and Physical Properties

tert-Butyl 3-carbamoylpiperidine-1-carboxylate is a white to off-white solid. Below is a summary of its key chemical and physical properties.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₃[1][2]
Molecular Weight 228.29 g/mol [2]
IUPAC Name tert-butyl 3-carbamoylpiperidine-1-carboxylate[1]
CAS Number 915226-43-6 (for the (R)-enantiomer)[2]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane.
Predicted XlogP 0.5[1]
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N[1]
InChI InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)[1]
InChIKey APFUDGDIIFSTSD-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural integrity of tert-Butyl 3-carbamoylpiperidine-1-carboxylate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~ 7.2 (br s, 1H, -NH)~ 175.0 (C=O, carbamoyl)
~ 5.4 (br s, 1H, -NH)~ 155.0 (C=O, Boc)
~ 3.9 - 3.0 (m, 4H, piperidine CH₂)~ 80.0 (C(CH₃)₃)
~ 2.4 (m, 1H, piperidine CH)~ 45.0 - 40.0 (piperidine CH₂, CH)
~ 1.9 - 1.5 (m, 4H, piperidine CH₂)~ 28.4 (C(CH₃)₃)
1.45 (s, 9H, -C(CH₃)₃)~ 27.0 - 24.0 (piperidine CH₂)

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl 3-carbamoylpiperidine-1-carboxylate would exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (amide)3400 - 3200 (two bands)
C-H Stretch (alkane)3000 - 2850
C=O Stretch (carbamate, Boc)~ 1690
C=O Stretch (amide)~ 1650
N-H Bend (amide)~ 1640
C-N Stretch1300 - 1000

Note: The presence of the Boc protecting group is strongly indicated by the intense carbonyl absorption around 1690 cm⁻¹.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Ion Calculated m/z
[M+H]⁺229.1547
[M+Na]⁺251.1366

Note: The predicted m/z values are for the monoisotopic mass.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate are provided below.

Synthesis and Purification

A plausible synthetic route involves the protection of the piperidine nitrogen of 3-piperidinecarboxamide with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 3-Piperidinecarboxamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or petroleum ether) for elution

Procedure:

  • Dissolve 3-piperidinecarboxamide in the chosen solvent (DCM or THF).

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~3-4 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more

    • Relaxation delay: 2.0 s

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Perform high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Parameters:

    • Ionization mode: Positive (to observe [M+H]⁺ and [M+Na]⁺)

    • Mass range: m/z 50-500

  • Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Diagrams

The following diagrams illustrate the general workflow for the characterization of a small molecule like tert-Butyl 3-carbamoylpiperidine-1-carboxylate.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization Start Starting Materials (3-Piperidinecarboxamide, (Boc)₂O) Reaction Boc Protection Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS) Pure_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

General workflow for the synthesis and characterization of a small molecule.

This guide provides a foundational understanding of the characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate. The experimental protocols and data presented herein are intended to assist researchers in the efficient and accurate analysis of this important chemical entity.

References

Spectroscopic Data of 1-Boc-Nipecotamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure:

  • IUPAC Name: tert-butyl 3-carbamoylpiperidine-1-carboxylate

  • CAS Number: 91419-49-7[1][2][3][4]

  • Molecular Formula: C₁₁H₂₀N₂O₃[1][2][3]

  • Molecular Weight: 228.29 g/mol [1][2][3]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 1-Boc-nipecotamide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz (typical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5-6.5br s2H-CONH₂
~3.8-4.0m1HPiperidine CH
~3.0-3.5m3HPiperidine CH₂
~2.5-2.7m1HPiperidine CH
~1.6-2.0m4HPiperidine CH₂
1.46s9H-C(CH₃)₃ (Boc)

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. The amide protons (-CONH₂) are expected to be broad singlets and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz (typical)

Chemical Shift (δ) ppmAssignment
~175-C=O (Amide)
~155-C=O (Boc)
~80-C(CH₃)₃ (Boc)
~45-50Piperidine CH₂ (adjacent to N)
~40-45Piperidine CH (adjacent to C=O)
~28.5-C(CH₃)₃ (Boc)
~25-30Piperidine CH₂
Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Strong, BroadN-H stretch (Amide A/B)
~2975, ~2870Medium-StrongC-H stretch (Aliphatic)
~1680StrongC=O stretch (Amide I)
~1640StrongC=O stretch (Boc urethane)
~1550MediumN-H bend (Amide II)
~1450MediumC-H bend (CH₂, CH₃)
~1160StrongC-O stretch (Boc)
Table 4: Mass Spectrometry Data (Predicted)
m/zIon
229.15 (exact)[M+H]⁺
251.13 (exact)[M+Na]⁺
173.11[M - C₄H₈ + H]⁺
129.10[M - Boc + H]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Approximately 5-10 mg of 1-Boc-nipecotamide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a proton frequency of, for example, 400 MHz. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[5]

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.[6][7]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. A relaxation delay of 2 seconds is common for qualitative spectra.[5][8][9][10]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology:

  • Sample Preparation (Thin Film Method): A small amount of 1-Boc-nipecotamide is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is applied to a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the sample on the plate.[11][12]

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[13][14]

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[15]

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form predominantly protonated molecules [M+H]⁺.[16][17]

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).[16][18]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition.[16]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1-Boc-nipecotamide.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification Synthesis Synthesis of 1-Boc-nipecotamide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Comparison Comparison with Expected Data Purity_Assessment->Data_Comparison Final_Characterization Final Compound Characterization Data_Comparison->Final_Characterization

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

1-Boc-3-carbamoylpiperidine solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-3-carbamoylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of complex bioactive molecules.[1] Its utility is significantly influenced by its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established principles of physical organic chemistry and data from analogous compounds. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate key processes and pathways.

Solubility Profile

Predicted Qualitative Solubility

The predicted solubility of this compound in common laboratory solvents is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighGood solvation of both the piperidine ring and the polar carbamoyl and Boc groups.[3]
Halogenated Dichloromethane (DCM), ChloroformModerate to HighCapable of dissolving moderately polar compounds.
Alcohols Methanol, Ethanol, IsopropanolModerateThe polar hydroxyl group can hydrogen bond with the carbamoyl group, but the overall polarity may be lower than polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateThe bulky, nonpolar Boc group may enhance solubility in less polar ethers like THF.
Nonpolar Aromatic TolueneLowLimited interaction with the polar carbamoyl group.
Nonpolar Aliphatic Hexanes, CyclohexaneVery LowThe molecule's polarity is too high for significant solubility in nonpolar aliphatic solvents.
Aqueous WaterLowThe large, nonpolar Boc group is expected to significantly limit aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[1][4]

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, dichloromethane, etc.)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B Seal vial C Agitate at constant T (24-48h) B->C D Settle suspension C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H G A This compound B 3-Carbamoylpiperidine A->B  H+ (Acid) C CO2 A->C  H+ (Acid) D Isobutene A->D  H+ (Acid) G A This compound B 1-Boc-piperidine-3-carboxylic acid A->B  H2O (Harsh acid/base) C Ammonia A->C  H2O (Harsh acid/base) G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis A This compound (Solid & Solution) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H HPLC-PDA Analysis (Purity & Degradants) G->H I LC-MS Analysis (Degradant ID) H->I

References

The Diverse Biological Activities of 1-Boc-3-carbamoylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-3-carbamoylpiperidine scaffold is a versatile building block in medicinal chemistry, offering a privileged structure for the development of potent and selective modulators of various biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability and allows for controlled synthetic modifications, while the carbamoyl group at the 3-position serves as a key interaction point with biological macromolecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their role as enzyme inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways to support researchers in the fields of drug discovery and development.

Inhibition of Cysteine Proteases: Cathepsin K and Calpain

Derivatives of the piperidine-3-carboxamide core, closely related to the this compound scaffold, have emerged as potent inhibitors of cysteine proteases, particularly cathepsin K and calpain. These enzymes are implicated in a range of pathologies, making their inhibition a key therapeutic strategy.

Cathepsin K Inhibition for the Treatment of Osteoporosis

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a principal enzyme involved in the degradation of bone matrix proteins, such as type I collagen.[1] Its inhibition is a validated therapeutic approach for osteoporosis and other bone resorption disorders.[1] A series of (R)-piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against human cathepsin K.

Quantitative Data: Cathepsin K Inhibition

The inhibitory potency of synthesized (R)-piperidine-3-carboxamide derivatives against human cathepsin K is presented in Table 1. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, demonstrate that strategic modifications to the core scaffold can lead to highly potent compounds. For instance, compound H-9 exhibited the most potent inhibition with an IC50 value of 0.08 µM.[2][3]

Compound IDStructureCathepsin K IC50 (µM)
H-9 (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide0.08[2][3]
H-8 (R)-N-benzyl-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide0.25[4]
H-11 (R)-N-(3-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide0.15[4]
H-12 (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide0.12[4]
H-13 (R)-N-(2-fluorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide0.21[4]
H-16 (R)-N-(2-methylbenzyl)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxamide0.33[4]
H-17 (R)-N-(3-methylbenzyl)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxamide0.28[4]
MIV-711 (Reference) Not Applicable0.05[2][3]

Experimental Protocols: Cathepsin K Inhibition Assay

The following protocol outlines a fluorometric in vitro assay to determine the inhibitory activity of compounds against cathepsin K.[5][6]

Materials:

  • Human Cathepsin K, His-Tag

  • Fluorogenic Cathepsin K Substrate (e.g., Ac-LR-AFC)

  • 4x Cathepsin Buffer

  • 0.5 M DTT

  • Test inhibitors dissolved in DMSO

  • Positive control inhibitor (e.g., E-64)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Buffer Preparation: Prepare 1x Cathepsin Buffer by diluting the 4x stock with distilled water and adding DTT to the recommended final concentration.

  • Enzyme Preparation: Thaw and dilute the Cathepsin K stock to the desired working concentration (e.g., 0.5 ng/µl) with 1x Cathepsin Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in 1x Cathepsin Buffer containing a final DMSO concentration that does not exceed 1%.

  • Assay Setup: To a 384-well plate, add the diluted Cathepsin K enzyme solution to all wells except the blank control. Add the serially diluted test inhibitors or vehicle control (for positive control wells).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic Cathepsin K substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~360-400 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable dose-response curve.

Synthesis of (R)-Piperidine-3-carboxamide Derivatives

The synthesis of the cathepsin K inhibitors starts from commercially available (R)-3-piperidinic acid. The general synthetic route involves the protection of the piperidine nitrogen, followed by amide coupling with a desired amine. While the cited examples utilize a sulfonyl protecting group for the final compounds, a similar pathway can be envisioned starting with Boc-protection.

Synthesis_Workflow cluster_synthesis Synthesis of (R)-Piperidine-3-carboxamide Derivatives start (R)-3-Piperidinic Acid step1 Protection of Piperidine Nitrogen (e.g., with Boc-anhydride or Sulfonyl Chloride) start->step1 Base, Solvent step2 Amide Coupling with Substituted Benzylamine (EDCI, DMAP) step1->step2 Intermediate product Final (R)-Piperidine-3-carboxamide Derivative step2->product

Caption: General synthesis workflow for (R)-piperidine-3-carboxamide derivatives.

Calpain Inhibition and Neuroprotection

Calpains are a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[7][8] Overactivation of calpain is implicated in neurodegenerative diseases and ischemic injury, making it a promising therapeutic target.[7] Piperidine carboxamide derivatives have been investigated as calpain inhibitors.

Quantitative Data: Calpain Inhibition

Keto amide derivatives of piperidine carboxamides have shown potent inhibition of µ-calpain. The inhibitory constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.

Compound IDStructureµ-Calpain Ki (nM)Selectivity over Cathepsin B
11f 1-(Naphth-2-oyl)-piperidine-4-CO-Phe-CH(OH)-CO-NH-Pentyl30>100-fold[9]
11j 1-(Benzothien-2-oyl)-piperidine-4-CO-Phe-CH(OH)-CO-NH-Pentyl9>100-fold[9]

These compounds also demonstrated in vivo activity by inhibiting NMDA-induced convulsions in mice, suggesting that calpain inhibition in the brain can have anticonvulsive effects.[9]

Experimental Protocols: Calpain Inhibition Assay

A fluorometric in vitro assay can be employed to determine the inhibitory activity of compounds against calpain.[7][10][11][12]

Materials:

  • Purified µ-calpain or m-calpain

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT)

  • Calcium Chloride (CaCl₂) solution

  • Test inhibitors dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor in DMSO. Dilute the purified calpain enzyme and the fluorogenic substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the serially diluted test inhibitor or vehicle control.

  • Enzyme Addition: Add the diluted calpain enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 30-37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC).

  • Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC50 or Ki value.

Calpain_Pathway cluster_pathway Role of Calpain in Cellular Processes and Inhibition Ca_influx ↑ Intracellular Ca²⁺ Calpain_activation Calpain Activation Ca_influx->Calpain_activation Substrate_cleavage Substrate Cleavage (e.g., Spectrin) Calpain_activation->Substrate_cleavage Cellular_effects Cellular Effects (Apoptosis, Neurotoxicity) Substrate_cleavage->Cellular_effects Inhibitor This compound Derivative (Inhibitor) Inhibitor->Calpain_activation Inhibition

Caption: Simplified diagram of calpain activation and inhibition.

Antimicrobial Activity

Derivatives of N-Boc-piperidine-3-carboxylic acid, specifically sulfonyl piperidine carboxamides, have been synthesized and evaluated for their antimicrobial properties.[13] This highlights another potential therapeutic application for compounds derived from the this compound scaffold.

Experimental Protocols: Antimicrobial Screening

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Microorganism Preparation: Prepare standardized inoculums of the test microorganisms.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate the wells with the prepared microorganisms.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The this compound scaffold and its close derivatives represent a highly valuable starting point for the design and synthesis of novel therapeutic agents. The examples of potent cathepsin K and calpain inhibitors, as well as compounds with antimicrobial activity, underscore the broad biological potential of this structural motif. The synthetic tractability of the piperidine ring, facilitated by the Boc protecting group, allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate the exploration and development of new bioactive molecules based on this promising scaffold. Further research into the activity of these derivatives against other target classes, such as kinases and G-protein coupled receptors, is warranted and holds the potential to uncover new therapeutic opportunities.

References

The Role of 1-Boc-3-Carbamoylpiperidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Boc-3-carbamoylpiperidine scaffold and its derivatives are cornerstones of modern medicinal chemistry. As a "privileged structure," the piperidine ring is a prevalent feature in a multitude of clinically successful pharmaceuticals.[1][2][3] The strategic placement of a carbamoyl group at the 3-position, combined with the synthetically versatile Boc-protecting group on the nitrogen, creates a building block with ideal characteristics for drug design. This guide provides a comprehensive technical overview of the synthesis, applications, and strategic importance of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support drug discovery and development efforts.

Introduction: The Piperidine Scaffold as a Privileged Structure

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[4][5][6][7] The piperidine ring is one of the most prominent examples of such a scaffold, found in a wide array of approved drugs for indications ranging from central nervous system (CNS) disorders to cancer.[1][2][3]

The utility of the piperidine core stems from several key features:

  • Three-Dimensional Structure: The saturated, non-planar chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.

  • Physicochemical Modulation: The basic nitrogen atom (pKa ~11.2) can be protonated at physiological pH, enhancing aqueous solubility.[2] The overall lipophilicity and metabolic stability of a drug candidate can be fine-tuned through substitution on the ring.[1][8]

  • Synthetic Accessibility: Robust and scalable synthetic routes to a variety of substituted piperidines are well-established.[9]

This compound is a particularly valuable derivative. The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, enabling selective chemical modifications. The carbamoyl (carboxamide) group at the 3-position serves as an excellent hydrogen bond donor and acceptor, often acting as a critical anchor point within a target's binding site.[10]

Table 1: Physicochemical Properties of this compound
PropertyValue
Synonyms 1-N-Boc-nipecotamide, 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
CAS Number 91419-49-7
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMSO, Methanol, Dichloromethane

(Data sourced from commercial supplier information)[11]

Synthesis of Key Intermediates

This compound is often a precursor to other critical chiral building blocks, such as (R)-1-Boc-3-aminopiperidine, which is a key intermediate in the synthesis of several modern drugs.[12] The conversion typically involves a Hofmann rearrangement.

G cluster_synthesis General Synthetic Pathway to Key Intermediates Carbamoyl 1-Boc-3-carbamoyl- piperidine Amino 1-Boc-3-amino- piperidine Carbamoyl->Amino Hofmann Rearrangement (e.g., NaOCl, NaOH) Deprotection Boc Deprotection (e.g., TFA, HCl) Amino->Deprotection Drug Active Pharmaceutical Ingredient (API) Deprotection->Drug Coupling with pharmacophore

Caption: General synthetic pathway from this compound.

Applications in Drug Discovery and Development

The 1-Boc-3-substituted piperidine scaffold is integral to the structure of numerous enzyme inhibitors. Its derivatives form the core of drugs targeting diabetes, cancer, and osteoporosis.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-1-Boc-3-aminopiperidine is a crucial intermediate in the synthesis of Alogliptin , a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[13][14] In the final drug molecule, the aminopiperidine moiety provides the key interaction with the S1 pocket of the DPP-4 enzyme.

Bruton's Tyrosine Kinase (BTK) Inhibitors

The anti-cancer drug Ibrutinib , a first-in-class BTK inhibitor, utilizes a chiral piperidine derivative synthesized from precursors like (S)-1-Boc-3-hydroxypiperidine.[15][16] The piperidine ring correctly orients the pharmacophore within the BTK active site, leading to covalent modification and inhibition.

Cathepsin K Inhibitors

Derivatives of this compound are being investigated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[17] These inhibitors have potential as treatments for osteoporosis. The carbamoyl group often forms critical hydrogen bonds with active site residues.

Table 2: Examples of Drug Candidates/Targets Incorporating the 1-Boc-3-Substituted-Piperidine Scaffold
Drug/CandidateTarget EnzymeTherapeutic AreaRole of Piperidine ScaffoldReported Activity (IC₅₀)
Alogliptin DPP-4Type 2 DiabetesBinds to S1 pocket of the enzyme, providing selectivity and potency.0.01 µM[13]
Ibrutinib Bruton's Tyrosine Kinase (BTK)Oncology (e.g., Lymphoma)Covalently binds to Cys481; piperidine ring provides optimal orientation.0.5 nM[15]
Inhibitor 4 Cathepsin KOsteoporosisThe core scaffold positions functional groups for active site binding.16 nM (Light-activated)[17]

Pharmacokinetic Considerations

The piperidine scaffold generally imparts favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[1][8] Its metabolic stability can be high, though it is susceptible to oxidation, often at carbons adjacent to the nitrogen. Strategic substitution can block these "soft spots."[8]

G cluster_adme Pharmacokinetic (ADME) Workflow Admin Drug Administration (e.g., Oral) Absorb Absorption (GI Tract) Admin->Absorb Distribute Distribution (Systemic Circulation) Absorb->Distribute Metabolize Metabolism (Liver - CYP Enzymes) Distribute->Metabolize Excrete Excretion (Renal/Fecal) Distribute->Excrete Target Site of Action (Target Tissue) Distribute->Target Metabolize->Excrete

Caption: A generalized workflow of drug pharmacokinetics (ADME).

Experimental Protocols

Synthesis of (R)-1-Boc-3-Aminopiperidine via Hofmann Rearrangement

This protocol is adapted from established chemical literature and outlines the conversion of the carbamoyl group to an amine.[18]

Materials:

  • (R)-1-Boc-3-carbamoylpiperidine

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) aqueous solution (e.g., 10-15%)

  • Toluene

  • Saturated brine solution

  • Reaction vessel, magnetic stirrer, separation funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge a solution of (R)-1-Boc-3-carbamoylpiperidine.

  • Reagent Addition: Add sodium hydroxide (approx. 10 equivalents) and cool the mixture. Slowly add aqueous sodium hypochlorite solution (approx. 1.1 equivalents) while maintaining the temperature between 15-25 °C.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, transfer the mixture to a separation funnel. The aqueous layer is separated and discarded.

  • Extraction: Add toluene and saturated brine to the remaining organic residue. Shake well, and again separate and discard the aqueous layer.

  • Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield (R)-1-Boc-3-aminopiperidine as an oil. The yield is typically around 80%.[18]

In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol provides a general method for screening compounds against Cathepsin K.[17][19]

Materials:

  • Human recombinant Cathepsin K enzyme

  • Assay Buffer (e.g., MES, DTT, EDTA, pH 5.5)

  • Fluorogenic Substrate (e.g., Ac-LR-AFC)

  • Test inhibitor compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution of Cathepsin K in chilled Assay Buffer. Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer (maintaining a constant final DMSO concentration, e.g., <1%).

  • Plate Setup: To the wells of a 96-well plate, add 50 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle (for enzyme control wells) to the respective wells.

  • Enzyme Addition: Add 40 µL of the diluted Cathepsin K enzyme solution to all wells except the "blank" wells (which receive buffer only).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, recording data every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_binding Conceptual Drug-Target Interaction Scaffold Piperidine Ring (Hydrophobic Pocket) Pocket Enzyme Active Site Scaffold->Pocket van der Waals Interactions Carbamoyl 3-Carbamoyl Group (-CONH2) Carbamoyl->Pocket H-Bonding (Asp, Glu, Ser) Boc 1-Boc Group (or other substituent) Boc->Pocket Steric Fit / Vector to Solvent

Caption: Conceptual model of a 3-carbamoylpiperidine derivative in an enzyme active site.

Conclusion

This compound and its derivatives are indispensable tools in modern drug discovery.[10][11] The piperidine core's status as a privileged scaffold provides a validated starting point for ligand design, offering favorable structural and pharmacokinetic properties.[1][2] The Boc-protecting group facilitates versatile synthetic manipulation, while the 3-carbamoyl moiety and its derivatives (like the 3-amino group) serve as crucial interaction points for achieving high target affinity and selectivity. As medicinal chemists continue to tackle complex biological targets, the strategic deployment of the this compound scaffold will undoubtedly contribute to the development of next-generation therapeutics.

References

1-Boc-3-carbamoylpiperidine: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-Boc-nipecotamide, has emerged as a pivotal building block in contemporary synthetic and medicinal chemistry. Its rigid piperidine core, coupled with the versatile carbamoyl functional group and the readily cleavable Boc protecting group, makes it an invaluable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a white solid that is soluble in a range of organic solvents, a property that enhances its utility in various reaction conditions.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 91419-49-7[1]
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol [1]
Appearance White solid[1]
Purity ≥96% (HPLC)[1]
Storage 0-8 °C[1]

Table 2: Spectroscopic Data of this compound and Related Compounds

Data TypeCompoundKey Data PointsReference
¹H NMR Methyl N-Boc-piperidine-3-carboxylateNote: Data for the methyl ester derivative.--INVALID-LINK--
¹³C NMR 1-Boc-3-piperidoneNote: Data for a related ketone precursor. δ (ppm): 28.4 (C(CH₃)₃), 45.9, 57.9, 80.5 (C(CH₃)₃), 154.9 (C=O, Boc), 206.9 (C=O, ketone).--INVALID-LINK--
Mass Spec (ESI) 1-Boc-3-piperidinecarboxaldehydeNote: Data for the aldehyde derivative. m/z 214 (M + 1).
FTIR 1-Boc-3-piperidoneNote: Data for a related ketone precursor. Conforms to structure.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the protection of the piperidine nitrogen, followed by the introduction and modification of the carboxyl functional group at the 3-position.

G cluster_0 Synthesis of this compound 3-Piperidinecarboxylic acid 3-Piperidinecarboxylic acid 1-Boc-3-piperidinecarboxylic acid 1-Boc-3-piperidinecarboxylic acid 3-Piperidinecarboxylic acid->1-Boc-3-piperidinecarboxylic acid Boc₂O, Base This compound This compound 1-Boc-3-piperidinecarboxylic acid->this compound 1. Activating Agent (e.g., EDC, HOBt) 2. NH₃ or NH₄Cl, Base

A general synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous compounds and provides a general method for the synthesis of this compound from 1-Boc-3-piperidinecarboxylic acid.

Materials:

  • 1-Boc-3-piperidinecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia solution (or Ammonium Chloride and a non-nucleophilic base like Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-Boc-3-piperidinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) (2.0 eq) dropwise. Alternatively, a mixture of ammonium chloride (2.0 eq) and DIPEA (2.5 eq) can be used.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Synthesis: A Versatile Building Block

The synthetic utility of this compound lies in the reactivity of its carbamoyl group and the latent reactivity of the piperidine ring upon Boc deprotection.

Hofmann Rearrangement to 3-Aminopiperidine Derivatives

A key transformation of this compound is the Hofmann rearrangement, which converts the primary amide to a primary amine, yielding the valuable 1-Boc-3-aminopiperidine synthon. This reaction is instrumental in the synthesis of numerous biologically active molecules.

G cluster_1 Hofmann Rearrangement This compound This compound Isocyanate Intermediate Isocyanate Intermediate This compound->Isocyanate Intermediate NaOBr or Br₂, NaOH 1-Boc-3-aminopiperidine 1-Boc-3-aminopiperidine Isocyanate Intermediate->1-Boc-3-aminopiperidine H₂O G cluster_2 Synthetic Pathway to Niraparib 1-Boc-3-substituted-piperidine 1-Boc-3-aminopiperidine derivative Intermediate A Intermediate A 1-Boc-3-substituted-piperidine->Intermediate A Coupling with Indazole moiety Niraparib Niraparib Intermediate A->Niraparib Deprotection and final modifications G cluster_3 PARP Inhibition and Synthetic Lethality DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP PARP DNA Single-Strand Break (SSB)->PARP recruits DNA Replication DNA Replication DNA Single-Strand Break (SSB)->DNA Replication unrepaired BER Pathway BER Pathway PARP->BER Pathway initiates DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) DNA Replication->DNA Double-Strand Break (DSB) HR Pathway (Functional) HR Pathway (Functional) DNA Double-Strand Break (DSB)->HR Pathway (Functional) repaired by HR Pathway (Deficient - e.g., BRCA mutation) HR Pathway (Deficient - e.g., BRCA mutation) DNA Double-Strand Break (DSB)->HR Pathway (Deficient - e.g., BRCA mutation) not repaired by Cell Survival Cell Survival HR Pathway (Functional)->Cell Survival Cell Death (Apoptosis) Cell Death (Apoptosis) HR Pathway (Deficient - e.g., BRCA mutation)->Cell Death (Apoptosis) Niraparib Niraparib Niraparib->PARP inhibits

References

An In-depth Technical Guide to the Discovery and Significance of Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and significance of piperidine carboxamide derivatives, with a focus on their applications in drug development. We delve into their roles as potent and selective inhibitors of key biological targets, including Anaplastic Lymphoma Kinase (ALK), C-C chemokine receptor type 5 (CCR5), the Plasmodium falciparum proteasome, and Cathepsin K. This document details the experimental protocols for their synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Emergence of a Versatile Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that can interact with high affinity and selectivity with biological targets. The addition of a carboxamide functional group further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

The discovery of piperidine carboxamide derivatives as potent drug candidates has often originated from high-throughput screening (HTS) campaigns, followed by intensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. This guide will explore the discovery and development of these derivatives in several key therapeutic areas.

Piperidine Carboxamide Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Significance in Cancer Therapy

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenic signaling.[2] Piperidine carboxamide derivatives have emerged as potent and selective ALK inhibitors, offering a targeted therapeutic approach for patients with ALK-positive malignancies.[3]

Quantitative Data: In Vitro Potency of ALK Inhibitors

The following table summarizes the in vitro activity of representative piperidine carboxamide-based ALK inhibitors.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 1 ALKEnzyme Assay174[4]
Crizotinib ALK/ROS1Cell-based Assay-[3]
Ceritinib ALKEnzyme Assay40.7[4]
Experimental Protocols

A common synthetic route to piperidine carboxamide ALK inhibitors involves the coupling of a substituted piperidine carboxylic acid with an appropriate amine. The following is a generalized protocol:

  • Amide Coupling: To a solution of the desired piperidine-3-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine component to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine carboxamide derivative.

The inhibitory activity of the synthesized compounds against ALK can be determined using a variety of in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human ALK kinase domain, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the ALK enzyme and the biotinylated peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the europium-labeled anti-phosphotyrosine antibody and SA-APC. g. Incubate for 60 minutes to allow for antibody binding. h. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm. i. Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

Signaling Pathway

// Edges Ligand -> ALK [label="Binding & Dimerization"]; ALK -> ALK [label="Autophosphorylation", style=dashed, color="#EA4335"]; ALK -> GRB2 [color="#EA4335"]; GRB2 -> SOS [color="#EA4335"]; SOS -> RAS [label="GDP -> GTP", color="#EA4335"]; RAS -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; ERK -> TranscriptionFactors [color="#EA4335"]; ALK -> PI3K [color="#EA4335"]; PI3K -> PIP3 [label="PIP2 phosphorylation", color="#EA4335"]; PIP3 -> AKT [color="#EA4335"]; AKT -> mTOR [color="#EA4335"]; mTOR -> GeneExpression [color="#EA4335"]; ALK -> JAK [color="#EA4335"]; JAK -> STAT3 [color="#EA4335"]; STAT3 -> STAT3 [label="Dimerization"]; STAT3 -> TranscriptionFactors [color="#EA4335"]; ALK -> PLCg [color="#EA4335"]; PLCg -> IP3 [color="#EA4335"]; PLCg -> DAG [color="#EA4335"]; DAG -> PKC [color="#EA4335"]; TranscriptionFactors -> GeneExpression [color="#EA4335"];

// Inhibitor Inhibitor [label="Piperidine Carboxamide\nALK Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> ALK [label="Inhibition", color="#EA4335", style=bold]; }

Figure 1: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Piperidine Carboxamide Derivatives as CCR5 Antagonists

Significance in HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a co-receptor for the entry of the most common strains of Human Immunodeficiency Virus (HIV) into host cells.[5] Individuals with a genetic mutation in the CCR5 gene are highly resistant to HIV infection, highlighting its critical role in viral pathogenesis. Piperidine carboxamide derivatives have been developed as potent and selective CCR5 antagonists, blocking the interaction between the viral gp120 envelope protein and the CCR5 co-receptor, thereby preventing viral entry.[6]

Quantitative Data: In Vitro Anti-HIV Activity of CCR5 Antagonists

The following table summarizes the in vitro activity of representative piperidine carboxamide-based CCR5 antagonists.

Compound IDTargetAssay TypeIC50 (nM)Reference
TAK-220 CCR5Membrane Fusion0.42[6]
Compound 5f CCR5Membrane Fusion5.8[6]
Compound 19 CCR5Calcium Mobilization25.73[7]
Experimental Protocols

The synthesis of piperidine-4-carboxamide CCR5 antagonists often involves a multi-step sequence. A generalized approach is outlined below:

  • N-Alkylation of Piperidine: React a suitable 4-substituted piperidine with a propyl halide derivative carrying a protected amine or a precursor to the desired side chain under basic conditions.

  • Deprotection: If a protecting group was used on the nitrogen of the side chain, remove it using appropriate conditions (e.g., acid for Boc group).

  • Amide Bond Formation: Couple the resulting amine with a substituted piperidine-4-carboxylic acid using standard peptide coupling reagents as described in section 2.3.1.

  • Final Modification: Perform any final modifications to the terminal groups to arrive at the target compound.

  • Purify the final product by chromatography.

The anti-HIV-1 activity of the compounds can be evaluated using a cell-based assay with a reporter gene.

  • Cell Line: Use a cell line that expresses CD4, CCR5, and CXCR4 and contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).

  • Procedure: a. Seed the cells in a 96-well plate. b. Add the test compounds at various concentrations. c. Infect the cells with a CCR5-tropic strain of HIV-1. d. Incubate the plate for 48-72 hours. e. Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol. f. Calculate the percentage of inhibition of viral replication and determine the EC50 values.

Signaling Pathway

// Edges gp120 -> CD4 [label="1. Initial Binding", color="#EA4335"]; CD4 -> gp120 [label="Conformational Change", style=dashed, color="#EA4335"]; gp120 -> CCR5 [label="2. Co-receptor Binding", color="#EA4335"]; gp41 -> CCR5 [label="3. gp41 Insertion", style=dashed, color="#EA4335"]; gp41 -> Viral_Core [label="4. Membrane Fusion & Entry", color="#EA4335"];

// Inhibitor Inhibitor [label="Piperidine Carboxamide\nCCR5 Antagonist", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> CCR5 [label="Inhibition", color="#EA4335", style=bold]; }

Figure 2: HIV Entry Mechanism via CCR5 Co-receptor.

Piperidine Carboxamide Derivatives as Antimalarial Agents

Significance in Combating Malaria

Malaria, caused by Plasmodium parasites, remains a major global health challenge, exacerbated by the emergence of drug-resistant strains. The parasite's proteasome is an essential enzyme complex for its survival and has been identified as a promising drug target.[8] Piperidine carboxamide derivatives have been discovered as potent and selective inhibitors of the Plasmodium falciparum proteasome, offering a novel mechanism of action to combat drug-resistant malaria.[9]

Quantitative Data: In Vitro Antiplasmodial Activity

The following table summarizes the in vitro activity of a representative piperidine carboxamide-based antimalarial compound.

Compound IDTargetStrainIC50 (nM)Reference
SW042 P. falciparum proteasome3D7140-190[9]
SW584 P. falciparum proteasome--[9]
Experimental Protocols

The synthesis of these derivatives can be achieved through a convergent approach.

  • Synthesis of the Piperidine Core: Prepare the substituted piperidine-3-carboxamide core through standard amide coupling reactions.

  • Synthesis of the Side Chain: Synthesize the desired side chain, which often contains a thiazole or other heterocyclic motif.

  • Final Coupling: Couple the piperidine core with the side chain, typically through another amide bond formation or a similar C-N bond-forming reaction.

  • Purify the final compound using chromatographic techniques.

The antiplasmodial activity is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

  • Procedure: a. In a 96-well plate, add serially diluted test compounds. b. Add the synchronized ring-stage parasite culture. c. Incubate the plate for 72 hours under standard malaria culture conditions (5% CO2, 5% O2, 90% N2). d. After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. e. Measure the fluorescence intensity using a microplate reader. f. Determine the IC50 values from the dose-response curves.

Logical Relationship

// Edges HTS -> Hit_ID [color="#EA4335"]; Hit_ID -> SAR [color="#EA4335"]; SAR -> Lead_Opt [color="#EA4335"]; Lead_Opt -> In_Vitro [color="#EA4335"]; In_Vitro -> SAR [style=dashed, color="#5F6368"]; In_Vitro -> In_Vivo [color="#EA4335"]; In_Vivo -> Lead_Opt [style=dashed, color="#5F6368"]; In_Vivo -> Preclinical [color="#EA4335"]; }

Figure 3: Drug Discovery Workflow for Antimalarial Piperidine Carboxamides.

Piperidine Carboxamide Derivatives as Cathepsin K Inhibitors

Significance in Osteoporosis Treatment

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[10] Excessive activity of Cathepsin K leads to bone resorption and is a key pathological factor in osteoporosis. Piperidine-3-carboxamide derivatives have been identified as potent and selective inhibitors of Cathepsin K, representing a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.[10]

Quantitative Data: In Vitro Potency of Cathepsin K Inhibitors

The following table summarizes the in vitro activity of a representative piperidine-3-carboxamide-based Cathepsin K inhibitor.

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound H-9 Cathepsin KEnzyme Assay0.08[10]
MIV-711 Cathepsin K--[10]
Experimental Protocols

A general synthetic route for these compounds is as follows:

  • Sulfonylation of Piperidine: React (R)-piperidine-3-carboxylic acid with a substituted benzenesulfonyl chloride in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., THF) to yield the N-sulfonylated intermediate.

  • Amide Coupling: Couple the resulting carboxylic acid with a substituted benzylamine using a peptide coupling agent such as EDCI and an activator like DMAP in a solvent like dichloromethane.

  • Purify the final product by column chromatography.[10]

The inhibitory activity against Cathepsin K can be determined using a fluorometric assay.

  • Reagents: Recombinant human Cathepsin K, a fluorogenic substrate (e.g., Z-LR-AMC), and an appropriate assay buffer.

  • Procedure: a. Pre-incubate the Cathepsin K enzyme with various concentrations of the test inhibitor in a 96-well plate. b. Initiate the reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a fluorescence plate reader. d. Calculate the initial reaction rates and determine the IC50 values from the dose-response curves.

Experimental Workflow

// Edges Virtual_Screening -> Fragment_ID [color="#EA4335"]; Fragment_ID -> Fragment_Growth [color="#EA4335"]; Fragment_Growth -> Synthesis [color="#EA4335"]; Synthesis -> CatK_Assay [color="#EA4335"]; CatK_Assay -> SAR_Analysis [color="#EA4335"]; SAR_Analysis -> Fragment_Growth [style=dashed, color="#5F6368"]; SAR_Analysis -> Lead_Compound [color="#EA4335"]; }

Figure 4: Discovery Workflow for Cathepsin K Inhibitors.

Conclusion

Piperidine carboxamide derivatives represent a remarkably versatile and successful scaffold in drug discovery. Their favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of a wide range of biological targets. The examples highlighted in this guide, from kinase inhibitors for cancer to entry inhibitors for HIV, underscore the broad therapeutic potential of this chemical class. Continued exploration of the chemical space around the piperidine carboxamide core, coupled with a deeper understanding of the biological pathways they modulate, will undoubtedly lead to the discovery of new and improved therapies for a variety of diseases. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of drug development through the innovative application of medicinal chemistry principles.

References

In-Depth Technical Guide: 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-carbamoylpiperidine, a key building block in medicinal chemistry. It details its synthesis, chemical properties, and its role as a versatile intermediate in the development of novel therapeutics.

Core Compound Properties

This compound, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-Boc-nipecotamide, is a derivative of piperidine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and facilitates its use in multi-step organic syntheses.[1] The carbamoyl group at the 3-position provides a handle for further chemical modifications, making it a valuable synthon for creating diverse molecular architectures.[2]

PropertyValueReference
CAS Number 91419-49-7[1]
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol [1]
Synonyms tert-butyl 3-(aminocarbonyl)-1-piperidinecarboxylate, 1-N-Boc-3-carbamoylpiperidine, 1-N-Boc-nipecotamide[3][4]
Appearance White solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 1-Boc-piperidine-3-carboxylic acid (also known as 1-Boc-nipecotic acid). This transformation can be achieved through several methods, with the ammonolysis of an activated carboxylic acid derivative being a common approach.

A representative synthesis involves the conversion of the carboxylic acid to an ester, followed by reaction with ammonia. A Chinese patent describes a method for preparing N-Boc-3-aminopiperidine that proceeds through the formation of "N-Boc-3-piperidine formamide" (likely a mistranslation of carboxamide) from the corresponding ethyl ester.[5]

Experimental Protocol: Ammonolysis of N-Boc-3-piperidine Ethyl Formate

This protocol is adapted from the general principles of ammonolysis and the procedures outlined for similar compounds in the literature.[5]

Materials:

  • N-Boc-3-piperidine ethyl formate

  • 1,4-Dioxane

  • Ammonia (gas or saturated solution in a suitable solvent)

Procedure:

  • Dissolve N-Boc-3-piperidine ethyl formate in 1,4-dioxane in a pressure-resistant vessel.

  • Cool the solution to 0-10 °C.

  • Introduce ammonia into the solution. This can be done by bubbling ammonia gas through the solution or by adding a saturated solution of ammonia in an organic solvent.

  • Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, carefully vent the reaction vessel.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_boc Boc Protection cluster_ammonolysis Ammonolysis cluster_product Final Product Nipecotic Acid Ethyl Ester Nipecotic Acid Ethyl Ester Boc_Protection Protection of Piperidine Nitrogen Nipecotic Acid Ethyl Ester->Boc_Protection Ammonolysis Ammonolysis of Ester Boc_Protection->Ammonolysis Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Boc_Protection This compound This compound Ammonolysis->this compound Ammonia Ammonia Ammonia->Ammonolysis

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Piperidine derivatives are crucial scaffolds in medicinal chemistry, frequently found in drugs targeting a wide range of conditions, including neurological disorders.[1] this compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. For instance, the related compound, (R)-1-Boc-3-aminopiperidine, is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[6] The carbamoyl moiety of this compound can be a precursor to the amine in these types of molecules through reactions like the Hofmann rearrangement.

Logical Relationship in Synthesis

The synthetic relationship between this compound and its downstream products highlights its importance as a key intermediate. The transformation of the carbamoyl group is a critical step in creating more complex and biologically active molecules.

Synthetic_Utility cluster_intermediate Key Intermediate cluster_transformation Chemical Transformation cluster_product Pharmacologically Active Intermediate Carbamoylpiperidine This compound Transformation e.g., Hofmann Rearrangement Carbamoylpiperidine->Transformation Aminopiperidine 1-Boc-3-aminopiperidine Transformation->Aminopiperidine

Caption: Synthetic utility of this compound.

Analytical Data

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and amide protons (broad singlets, ~5.5-7.5 ppm).
¹³C NMR Resonances for the Boc carbonyl carbon (~155 ppm), quaternary carbon of the Boc group (~80 ppm), methyl carbons of the Boc group (~28 ppm), piperidine ring carbons, and the carbamoyl carbon.
IR Spectroscopy Characteristic absorptions for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the Boc group (~1680 cm⁻¹), and C=O stretching of the amide (Amide I band, ~1650 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) or pseudomolecular ion peaks (e.g., [M+H]+, [M+Na]+) corresponding to the molecular weight of 228.29.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its role as a stable and versatile intermediate makes it a valuable component in the synthesis of novel therapeutic agents.

References

Methodological & Application

Synthesis of 1-Boc-3-carbamoylpiperidine from Nipecotic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Boc-3-carbamoylpiperidine, a valuable building block in medicinal chemistry, starting from nipecotic acid. The two-step synthesis involves the protection of the secondary amine of nipecotic acid with a tert-butyloxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid functionality. This protocol offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducible and efficient synthesis.

Introduction

Piperidine derivatives are prevalent scaffolds in a wide range of pharmaceuticals and bioactive molecules. Specifically, 3-carbamoylpiperidine moieties are key components in the development of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. This application note details a reliable and scalable method for the preparation of this compound from commercially available nipecotic acid.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Boc Protection: The secondary amine of nipecotic acid is protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Amidation: The carboxylic acid of 1-Boc-nipecotic acid is converted to the primary amide, this compound, using a coupling agent and an ammonia source.

Data Presentation

The following table summarizes the typical quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsSolventReaction TimeTemperatureTypical Yield (%)
1Boc ProtectionNipecotic Acid(Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM)12 hoursRoom Temperature90-95%
2Amidation1-Boc-Nipecotic Acid1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Ammonium chloride, Diisopropylethylamine (DIPEA)Dichloromethane (DCM)12-16 hoursRoom Temperature80-85%

Experimental Protocols

Step 1: Synthesis of 1-Boc-nipecotic acid

Materials:

  • Nipecotic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve nipecotic acid (1.0 eq) in dichloromethane (DCM).

  • To the stirred solution, add triethylamine (2.0 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 1-Boc-nipecotic acid as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 1-Boc-nipecotic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-nipecotic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, prepare a suspension of ammonium chloride (1.5 eq) in DCM and add diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes.

  • Add the ammonium chloride/DIPEA suspension to the activated 1-Boc-nipecotic acid solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow Nipecotic_Acid Nipecotic Acid Boc_Protection Boc Protection ((Boc)₂O, TEA, DCM) Nipecotic_Acid->Boc_Protection Boc_Nipecotic_Acid 1-Boc-Nipecotic Acid Boc_Protection->Boc_Nipecotic_Acid Amidation Amidation (EDC, HOBt, NH₄Cl, DIPEA, DCM) Boc_Nipecotic_Acid->Amidation Purification Purification (Column Chromatography) Amidation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Application Note and Protocol: Synthesis of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-3-carbamoylpiperidine, also known as 1-N-Boc-piperidine-3-carboxamide or 1-Boc-nipecotamide, is a valuable and versatile building block in medicinal chemistry and pharmaceutical research.[1] The piperidine scaffold is a key structural feature in numerous biologically active compounds and approved drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's stability and facilitates controlled, regioselective reactions at other positions, making it an ideal intermediate for the synthesis of complex molecular architectures and novel therapeutics.[1][2] This document provides a detailed protocol for the synthesis of this compound via the N-protection of 3-piperidinecarboxamide using di-tert-butyl dicarbonate.

Synthesis Scheme

The synthesis involves the protection of the secondary amine of 3-piperidinecarboxamide with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure for amine protection in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[3][4]

Synthesis of this compound

Figure 1: Reaction scheme for the N-Boc protection of 3-piperidinecarboxamide.

Data Presentation: Reagents and Conditions

The following table summarizes the key reagents and typical reaction parameters for the synthesis of this compound.

Reagent / Parameter Molecular Formula Molecular Weight ( g/mol ) Typical Molar Ratio Notes
3-PiperidinecarboxamideC₆H₁₂N₂O128.171.0 eqStarting material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.1 - 1.3 eqBoc-protecting agent[5]
Triethylamine (Et₃N)C₆H₁₅N101.191.5 - 2.0 eqBase; acts as an HCl scavenger
Dichloromethane (DCM)CH₂Cl₂84.93SolventA common solvent for this reaction
Reaction Temperature ---0 °C to Room Temperature
Reaction Time ---4 - 12 hours
Typical Yield --->90% (can vary)

Experimental Protocol

This protocol details the procedure for the synthesis of this compound on a 10 mmol scale.

Materials:

  • 3-Piperidinecarboxamide (1.28 g, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 eq)

  • Triethylamine (Et₃N) (2.1 mL, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-piperidinecarboxamide (1.28 g, 10 mmol).

    • Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

    • Cool the flask in an ice bath to 0 °C.

  • Addition of Reagents:

    • Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

    • In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in a small amount of DCM, and add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-12 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is often of high purity and may not require further purification.

    • If necessary, the product can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a white solid.[6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow A 1. Dissolve 3-Piperidinecarboxamide in anhydrous DCM B 2. Cool solution to 0 °C in an ice bath A->B C 3. Add Triethylamine (Et3N) B->C D 4. Add Boc2O solution dropwise C->D E 5. Stir at room temperature (4-12 hours) D->E F 6. Aqueous Work-up: Wash with HCl, NaHCO3, Brine E->F G 7. Dry organic layer (e.g., MgSO4) F->G H 8. Filter and concentrate under reduced pressure G->H I 9. Purify by column chromatography (if needed) H->I J Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Amidation of 1-Boc-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-N-Boc-piperidine-3-carboxamide and its derivatives are pivotal intermediates in pharmaceutical research and medicinal chemistry. The piperidine scaffold is a core structure in numerous bioactive molecules and approved drugs. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions, making 1-Boc-piperidine-3-carboxylic acid a versatile building block for synthesizing novel therapeutics, particularly in areas targeting neurological disorders.[1] The amidation of this carboxylic acid is a fundamental transformation, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[2][3] This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3] A wide array of coupling reagents has been developed to achieve this transformation efficiently, each with its own advantages regarding reaction speed, yield, and suppression of side reactions like racemization.[3][4]

This document provides detailed protocols for the amidation of 1-Boc-piperidine-3-carboxylic acid using common coupling reagents and presents a comparative summary of their performance.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for optimizing reaction outcomes. The following table summarizes common reagents used for the amidation of N-Boc protected carboxylic acids, providing a guideline for expected performance. Yields are substrate-dependent but this data offers a reliable comparison.

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA / TEADMF or DCM4 - 2475 - 90A widely used and cost-effective carbodiimide method. The urea byproduct is water-soluble, simplifying workup.[5][6]
HATU NoneDIPEA / TEADMF or ACN1 - 385 - 98Highly efficient uronium salt, excellent for sterically hindered substrates and minimizing racemization.[4][5][7] Fast reaction times.[4]
HBTU HOBt (optional)DIPEA / TEADMF1 - 480 - 95Similar to HATU, very efficient with low racemization.[6]
PyBOP NoneDIPEADMF or DCM2 - 1280 - 95Phosphonium salt with high coupling efficiency and a good safety profile, as its byproducts are not carcinogenic.[4]
COMU NoneDIPEA / 2,6-lutidineDMF1 - 390 - 99A modern uronium salt known for high efficiency, speed, and easier purification of byproducts.[4]
  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • HOBt: 1-Hydroxybenzotriazole

  • DIPEA: N,N-Diisopropylethylamine

  • TEA: Triethylamine

  • DMF: N,N-Dimethylformamide

  • DCM: Dichloromethane

  • ACN: Acetonitrile

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

  • HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

Experimental Protocols

The following are detailed protocols for two of the most common and effective amidation methods.

Protocol 1: Amidation using EDC/HOBt

This method is a cost-effective and reliable choice for many standard amide couplings.

Materials and Equipment:

  • 1-Boc-piperidine-3-carboxylic acid

  • Primary or Secondary Amine (R-NH₂)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Reagent Addition: Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution. The addition of EDC is often exothermic.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 4-24 hours.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Amidation using HATU

This protocol is highly recommended for challenging couplings, including those with sterically hindered amines or acids, due to its high reactivity and ability to suppress racemization.[7]

Materials and Equipment:

  • 1-Boc-piperidine-3-carboxylic acid

  • Primary or Secondary Amine (R-NH₂)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification reagents

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.[5]

  • Activation Stirring: Stir the mixture at room temperature for 15-30 minutes. This step pre-activates the carboxylic acid, forming the highly reactive OAt-active ester.[5][8]

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue to stir at room temperature. The reaction is typically complete within 1-3 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer multiple times with 10% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the pure amide product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve Carboxylic Acid (1-Boc-piperidine-3-COOH) in anhydrous solvent B Add Amine (R-NH2), Base (e.g., DIPEA) & Additive (e.g., HOBt) A->B Step 1 C Cool to 0°C (for EDC/HOBt) B->C Step 2 D Add Coupling Reagent (e.g., EDC or HATU) C->D Step 3 E Stir at RT (1-24 hours) D->E Step 4 F Quench & Aqueous Workup (Wash with NaHCO3, Brine) E->F Step 5 G Dry & Concentrate F->G Step 6 H Column Chromatography G->H Step 7 I Pure Amide Product H->I Final Product

Caption: General workflow for the amidation of 1-Boc-piperidine-3-carboxylic acid.

Amidation Mechanism with a Coupling Reagent

G cluster_reactants Acid Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., O-acylisourea or OAt-active ester) Acid->ActiveIntermediate Activation Amine Amine (R'-NH2) Product Amide Product (R-CO-NHR') CouplingReagent Coupling Reagent (e.g., EDC, HATU) + Base ActiveIntermediate->Product Nucleophilic Attack Byproduct Byproducts (e.g., DCU, HOAt)

Caption: Simplified mechanism of amide bond formation via an activated intermediate.

References

Application Notes and Protocols: The Utility of 1-Boc-3-carbamoylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-carbamoylpiperidine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a strategically placed carbamoyl group and a readily cleavable Boc-protecting group, makes it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Key Applications in Drug Discovery

The this compound moiety is a key structural feature in numerous potent and selective enzyme inhibitors. Its primary application lies in the synthesis of PARP inhibitors, which exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The piperidine ring often serves as a central scaffold to orient functional groups for optimal interaction with the enzyme's active site, while the carbamoyl group can participate in crucial hydrogen bonding interactions.

A prominent example of a drug synthesized using a derivative of this scaffold is Niraparib , a potent PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib and other related PARP inhibitors often involves the coupling of a functionalized piperidine intermediate with a pharmacophoric moiety that binds to the nicotinamide-binding pocket of the PARP enzyme.

Data Presentation: In Vitro Activity of Piperidine-Based PARP Inhibitors

The following table summarizes the in vitro activity of exemplary PARP inhibitors incorporating a piperidine scaffold. This data highlights the potency of these compounds against their target enzymes and their anti-proliferative effects in cancer cell lines.

Compound IDTarget(s)IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Niraparib PARP-13.8--[1]
PARP-22.1--[1]
Compound 6a PARP-18.33MDA-MB-4368.56 ± 1.07[2]
Compound 15d PARP-112.02MDA-MB-4366.99 ± 2.62[2]
Olaparib PARP-15--[3]
Rucaparib PARP-11.4--
Talazoparib PARP-10.9--

Experimental Protocols

Protocol 1: General Synthesis of a PARP Inhibitor using a 1-Boc-3-substituted-piperidine Intermediate

This protocol outlines a representative multi-step synthesis of a PARP inhibitor, illustrating the use of a Boc-protected piperidine intermediate.

Step 1: Functionalization of the Piperidine Ring (Example: Suzuki Coupling)

  • To a solution of 1-Boc-3-bromopiperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane and water (4:1) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 1-Boc-3-arylpiperidine derivative.

Step 2: Boc Deprotection

  • The 1-Boc-3-arylpiperidine derivative (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed as monitored by TLC.

  • The solvent is removed under reduced pressure. The residue is often triturated with diethyl ether to yield the corresponding amine salt as a solid.

Step 3: Amide Coupling to Introduce the Pharmacophore

  • To a solution of the deprotected piperidine amine salt (1.0 eq) and the desired carboxylic acid (e.g., a substituted indazole-7-carboxylic acid for a Niraparib analog) (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM, is added a coupling agent like HATU or HBTU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO3, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

  • The final product is purified by column chromatography or recrystallization to yield the pure PARP inhibitor.

Protocol 2: PARP-1 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Nicotinamidase

  • A fluorescent developing reagent

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in PARP Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).

  • Add 20 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to each well.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of NAD+ solution to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and develop the signal by adding 50 µL of a solution containing nicotinamidase and the developing reagent.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Anti-proliferative Activity Assessment (MTT Assay)

This protocol is used to evaluate the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds dissolved in DMSO

  • 96-well clear cell culture plates

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Visually confirm the formation of purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Testing cluster_2 Lead Optimization cluster_3 Candidate Selection Target_ID Target Identification (e.g., PARP1) Scaffold_Selection Scaffold Selection (this compound) Target_ID->Scaffold_Selection Rational Design Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Chemical Synthesis Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Library_Synthesis->Enzyme_Assay Screening Cell_Assay Cell-based Assays (Anti-proliferative Activity) Enzyme_Assay->Cell_Assay Hit Validation ADMET_Profiling ADMET Profiling Cell_Assay->ADMET_Profiling Lead Characterization SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADMET_Profiling->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design Lead_Opt->Library_Synthesis Preclinical_Candidate Preclinical Candidate Lead_Opt->Preclinical_Candidate

Caption: A generalized workflow for drug discovery using a piperidine scaffold.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PAR synthesis) PARP1_Activation->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP1_Activation Inhibits

Caption: Simplified signaling pathway of PARP1 in DNA damage repair.

References

Application of 1-Boc-3-carbamoylpiperidine Derivatives in Neuroscience Research: A Focus on Dopamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-3-carbamoylpiperidine and its structural analogs are versatile chemical intermediates of significant interest in neuroscience drug discovery. The piperidine scaffold is a privileged structure for developing centrally active agents due to its favorable physicochemical properties for blood-brain barrier penetration. While this compound itself is not biologically active, it serves as a crucial building block for synthesizing a diverse range of neuroactive compounds. This application note focuses on the utility of this scaffold in developing selective inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making it a critical target for therapeutic intervention.

This document provides an overview of the role of the dopamine transporter in neuronal signaling, detailed protocols for the synthesis of a representative DAT inhibitor from a 1-Boc-piperidine precursor, and methods for its biological evaluation through in vitro binding and uptake inhibition assays.

The Role of the Dopamine Transporter in Neuronal Signaling

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This process terminates dopaminergic signaling and allows for the repackaging of dopamine into synaptic vesicles for subsequent release.[3] By controlling the extracellular concentration of dopamine, DAT plays a pivotal role in modulating motor control, motivation, reward, and cognitive functions.[1][3] Inhibition of DAT leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. This mechanism is the basis for the therapeutic effects of several medications and the psychoactive properties of various stimulants.[1]

The signaling cascade influenced by DAT activity is complex. Increased synaptic dopamine resulting from DAT inhibition leads to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like families).[2] These G protein-coupled receptors, in turn, modulate downstream effectors such as adenylyl cyclase, leading to changes in cyclic AMP levels and the activation of protein kinases like PKA and PKC.[2][4] These kinases can phosphorylate various intracellular targets, including DAT itself, influencing its trafficking and function.[4]

Quantitative Data: In Vitro Activity of Piperidine-Based DAT Inhibitors

The following table summarizes the in vitro binding affinities and functional potencies of representative piperidine-based dopamine transporter inhibitors. These compounds, derived from synthetic pathways utilizing piperidine precursors, demonstrate high affinity and selectivity for DAT.

CompoundTargetAssay TypeValue (nM)Reference
(+)-5 (trans-3-hydroxy derivative)DAT[³H]WIN 35,428 Binding InhibitionIC₅₀ = 0.46[5]
(+)-5 (trans-3-hydroxy derivative)DAT[³H]Dopamine Uptake InhibitionIC₅₀ = 4.05[5]
(-)-5 (trans-3-hydroxy derivative)DAT[³H]WIN 35,428 Binding InhibitionIC₅₀ = 56.7[5]
(-)-5 (trans-3-hydroxy derivative)DAT[³H]Dopamine Uptake InhibitionIC₅₀ = 38.0[5]
GBR 12909DATSynaptosomal Dopamine UptakeKᵢ = 1[6]
GBR 12909NETNoradrenaline Uptake>100[6]
GBR 12909SERT5-HT Uptake>100[6]
O-526DAT[³H]WIN 35,428 Binding InhibitionIC₅₀ = 24.9[7]
NomifensineDAT[³H]BTCP Binding InhibitionIC₅₀ = 15[8]
CocaineDAT[³H]Dopamine UptakeIC₅₀ ≈ 350[6]

Experimental Protocols

Synthesis of a Representative Piperidine-Based DAT Inhibitor

This protocol describes a general method for the synthesis of N-substituted 4-(arylmethoxy)piperidine derivatives, which are potent dopamine transporter inhibitors. The synthesis starts from a commercially available 1-Boc-4-hydroxypiperidine, a close structural analog of this compound, illustrating the utility of the Boc-protected piperidine scaffold.

Step 1: O-Alkylation of 1-Boc-4-hydroxypiperidine

  • To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the desired substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.

Step 2: Boc-Deprotection

  • Dissolve the O-alkylated product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the piperidine derivative.

Step 3: N-Alkylation

  • To a solution of the piperidine hydrochloride salt from Step 2 (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2.5 eq).

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide or phenethyl bromide) (1.2 eq).

  • Stir the reaction mixture at 60-80 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final N-substituted 4-(arylmethoxy)piperidine derivative.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter in rat striatal membranes.[9]

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (a cocaine analog)

  • Non-specific binding agent: 10 µM Cocaine or 1 µM unlabeled WIN 35,428

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Add 50 µL of assay buffer (for total binding) or 50 µL of the non-specific binding agent to the appropriate wells.

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]WIN 35,428 (final concentration typically 1-2 nM).

    • Add 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Dopamine Uptake Inhibition Assay

This protocol measures the ability of test compounds to inhibit the uptake of [³H]Dopamine into cells expressing the human dopamine transporter (hDAT).[6][10]

Materials:

  • HEK293 cells stably expressing hDAT

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4

  • [³H]Dopamine

  • Non-specific uptake inhibitor: 10 µM Nomifensine or GBR 12909

  • Test compounds

  • Scintillation cocktail

Procedure:

  • Cell Culture:

    • Plate the hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • On the day of the assay, wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing various concentrations of the test compound or vehicle to the appropriate wells.

    • Set up wells for total uptake (vehicle) and non-specific uptake (non-specific inhibitor).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate uptake by adding 50 µL of assay buffer containing [³H]Dopamine (final concentration typically 10-20 nM).

    • Incubate for 10-15 minutes at room temperature. This time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).

  • Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Visualizations

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_syn Dopamine Vesicle->Dopamine_syn Exocytosis DAT Dopamine Transporter (DAT) Dopamine_syn->DAT Reuptake D_Receptor Dopamine Receptor (D1/D2-like) Dopamine_syn->D_Receptor Binding G_Protein G Protein D_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA_PKC PKA / PKC cAMP->PKA_PKC Signaling Downstream Signaling PKA_PKC->Signaling

Caption: Dopamine signaling at the synapse and the role of DAT.

experimental_workflow cluster_synthesis Synthesis of DAT Inhibitor cluster_bioassay Biological Evaluation start 1-Boc-4-hydroxypiperidine step1 Step 1: O-Alkylation start->step1 step2 Step 2: Boc-Deprotection step1->step2 step3 Step 3: N-Alkylation step2->step3 product Final DAT Inhibitor step3->product binding_assay DAT Binding Assay ([³H]WIN 35,428) product->binding_assay uptake_assay DAT Uptake Assay ([³H]Dopamine) product->uptake_assay ic50_ki Determine IC₅₀ / Kᵢ binding_assay->ic50_ki Affinity uptake_assay->ic50_ki Potency

Caption: Workflow for synthesis and evaluation of DAT inhibitors.

Conclusion

The this compound scaffold and its analogs are invaluable tools in neuroscience research, particularly for the development of novel central nervous system-penetrant drug candidates. As demonstrated with the example of dopamine transporter inhibitors, these precursors enable the synthesis of potent and selective modulators of key neuronal targets. The detailed protocols provided herein for the synthesis, binding, and functional evaluation of piperidine-based DAT inhibitors offer a comprehensive guide for researchers aiming to explore this important class of compounds. The continued application of these synthetic and pharmacological methodologies will undoubtedly facilitate the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols: The Versatile Role of 1-Boc-3-carbamoylpiperidine in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Boc-3-carbamoylpiperidine as a key building block in the synthesis of enzyme inhibitors. The focus is on its potential applications in the development of Poly(ADP-ribose) polymerase (PARP) and Dipeptidyl Peptidase IV (DPP-IV) inhibitors, two critical targets in contemporary drug discovery.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry. The presence of the Boc-protecting group on the piperidine nitrogen allows for controlled reactivity, while the carbamoyl group at the 3-position serves as a versatile handle for a variety of chemical transformations. This unique combination makes it an attractive starting material for the synthesis of diverse libraries of compounds targeting various enzymes. These application notes will explore its potential in the synthesis of PARP and DPP-IV inhibitors, providing both established and prospective synthetic strategies.

Application I: Synthesis of PARP-1/2 Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[1] Inhibitors of these enzymes have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] Niraparib is a potent PARP-1/2 inhibitor that features a piperidine moiety as a key structural element.[3] While not a direct precursor in most reported large-scale syntheses, this compound can be envisioned as a starting material for Niraparib and its analogs through a series of strategic transformations.

Proposed Synthetic Pathway to a Key Niraparib Intermediate

A key intermediate in the synthesis of Niraparib is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[4] A plausible, albeit not yet reported, synthetic route starting from this compound is proposed below. This pathway involves the conversion of the carbamoyl group to an amino group, which is then utilized in a cross-coupling reaction to introduce the aminophenyl moiety.

G cluster_0 Synthesis of Niraparib Intermediate A This compound B (S)-1-Boc-3-aminopiperidine A->B   Hofmann Rearrangement   (Br₂, NaOH) C (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate B->C   Suzuki Coupling   (1-bromo-4-nitrobenzene,   Pd catalyst, base) D (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Key Niraparib Intermediate) C->D   Reduction   (H₂, Pd/C)

Caption: Proposed synthetic workflow for a key Niraparib intermediate.

Experimental Protocol: Proposed Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Step 1: Synthesis of (S)-1-Boc-3-aminopiperidine via Hofmann Rearrangement

  • To a solution of this compound (1 equivalent) in a mixture of dioxane and water at 0 °C, add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Slowly add bromine (1.1 equivalents) while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 70-80 °C until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-Boc-3-aminopiperidine. A chiral separation step may be necessary to obtain the desired enantiomer.

Step 2: Synthesis of (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate via Suzuki Coupling

  • To a degassed mixture of (S)-1-Boc-3-aminopiperidine (1 equivalent), 1-bromo-4-nitrobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a suitable boronic acid source if the starting material is not the boronic ester itself.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate.

Step 3: Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate via Reduction

  • Dissolve (S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Quantitative Data: PARP Inhibitory Activity

The following table summarizes the inhibitory activity of Niraparib and other selected PARP inhibitors.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
Niraparib3.82.1[5]
Olaparib1.4 - 5.21.0 - 2.9[3]
Rucaparib1.4 - 5.228[3]
Talazoparib~1~1[6]

Application II: Synthesis of DPP-IV Inhibitors

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones.[7] DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. Many DPP-IV inhibitors contain a piperidine or a related heterocyclic scaffold. The functional group at the 3-position of the piperidine ring is often crucial for interaction with the enzyme's active site.

General Strategy for Derivatization

This compound can be readily converted to 1-Boc-3-piperidinecarboxylic acid by hydrolysis. This carboxylic acid can then be coupled with a diverse range of amines to generate a library of amide derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at the 3-position of the piperidine ring.

G cluster_1 General Synthesis of DPP-IV Inhibitor Scaffolds A This compound B 1-Boc-3-piperidinecarboxylic acid A->B   Hydrolysis   (e.g., NaOH, H₂O) D Library of 1-Boc-3-(substituted carbamoyl)piperidines B->D   Amide Coupling   (EDC, HOBt) C Diverse Amine Library (R-NH₂) C->D E Final DPP-IV Inhibitor Candidates (after Boc deprotection) D->E   Boc Deprotection   (e.g., TFA or HCl)

Caption: General workflow for the synthesis of a DPP-IV inhibitor library.

Experimental Protocol: General Amide Coupling Procedure
  • To a solution of 1-Boc-3-piperidinecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add the desired amine (1.1 equivalents) and a base such as DIPEA (2-3 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final compounds for biological evaluation.

Conclusion

This compound represents a versatile and promising starting material for the synthesis of various enzyme inhibitors. While direct synthetic routes from this specific compound to marketed drugs like Niraparib are not prominently featured in the literature, its chemical functionality allows for plausible and efficient synthetic pathways to be designed. The protocols and strategies outlined in these application notes are intended to serve as a guide for researchers in the field of drug discovery to explore the full potential of this valuable building block in the creation of novel and potent therapeutic agents. Further investigation into the stereoselective transformations of this compound will undoubtedly expand its utility in medicinal chemistry.

References

Chiral Synthesis of (R)-1-Boc-3-carbamoylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-carbamoylpiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-1-Boc-3-carbamoylpiperidine, starting from the readily available chiral precursor, (R)-Nipecotic acid. The described methodology involves a two-step process: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid functionality. This protocol is designed to be robust and scalable, providing a reliable method for obtaining the target compound with high yield and enantiomeric purity.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The precise control of stereochemistry on the piperidine ring is often crucial for biological activity. (R)-1-Boc-3-carbamoylpiperidine serves as a versatile building block for the synthesis of inhibitors of dipeptidyl peptidase IV (DPP-IV) and other therapeutic agents. The synthetic route detailed herein offers a practical and efficient approach for researchers in drug discovery and development.

Synthetic Pathway

The synthesis of (R)-1-Boc-3-carbamoylpiperidine is achieved through a two-step sequence starting from (R)-Nipecotic acid. The first step involves the protection of the secondary amine of the piperidine ring with a di-tert-butyl dicarbonate (Boc₂O) to yield (R)-1-Boc-piperidine-3-carboxylic acid. The subsequent step is the amidation of the carboxylic acid to the primary amide using a coupling agent in the presence of an ammonia source.

Synthesis_Pathway Start (R)-Nipecotic acid Intermediate (R)-1-Boc-piperidine-3-carboxylic acid Start->Intermediate Boc₂O, Base Product (R)-1-Boc-3-carbamoylpiperidine Intermediate->Product Coupling Agent, NH₃ source

Caption: Synthetic scheme for (R)-1-Boc-3-carbamoylpiperidine.

Data Presentation

Table 1: Reagents and Solvents for Boc Protection of (R)-Nipecotic acid
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
(R)-Nipecotic acidC₆H₁₁NO₂129.1610.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2518.6 g1.1
Triethylamine (TEA)C₆H₁₅N101.1915.7 mL2.0
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Table 2: Reagents and Solvents for Amidation of (R)-1-Boc-piperidine-3-carboxylic acid
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
(R)-1-Boc-piperidine-3-carboxylic acidC₁₁H₁₉NO₄229.2710.0 g1.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.248.2 g1.2
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.137.2 g1.2
Ammonium Chloride (NH₄Cl)NH₄Cl53.493.5 g1.5
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2415.0 mL2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Table 3: Summary of Yields and Purity
StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Enantiomeric Excess (ee%)
1(R)-1-Boc-piperidine-3-carboxylic acid17.716.593>99
2(R)-1-Boc-3-carbamoylpiperidine9.98.788>99

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid

Workflow:

Boc_Protection_Workflow A Dissolve (R)-Nipecotic acid and TEA in DCM B Cool to 0°C A->B C Add Boc₂O dropwise B->C D Warm to RT and stir C->D E Aqueous work-up D->E F Dry and concentrate E->F G Obtain product F->G

Caption: Workflow for the Boc protection of (R)-Nipecotic acid.

Procedure:

  • To a stirred solution of (R)-Nipecotic acid (10.0 g, 77.4 mmol) and triethylamine (21.6 mL, 154.8 mmol) in dichloromethane (200 mL) at 0°C, a solution of di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of water (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-1-Boc-piperidine-3-carboxylic acid as a white solid.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of (R)-1-Boc-3-carbamoylpiperidine

Workflow:

Amidation_Workflow A Dissolve (R)-1-Boc-piperidine-3-carboxylic acid, EDC, HOBt, and NH₄Cl in DMF B Cool to 0°C A->B C Add DIPEA dropwise B->C D Warm to RT and stir C->D E Aqueous work-up D->E F Dry and concentrate E->F G Purify by column chromatography F->G H Obtain product G->H

Caption: Workflow for the amidation of (R)-1-Boc-piperidine-3-carboxylic acid.

Procedure:

  • To a stirred solution of (R)-1-Boc-piperidine-3-carboxylic acid (10.0 g, 43.6 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.0 g, 65.4 mmol), 1-hydroxybenzotriazole (HOBt) (8.8 g, 65.4 mmol), and ammonium chloride (3.5 g, 65.4 mmol) in N,N-dimethylformamide (100 mL) at 0°C, N,N-diisopropylethylamine (DIPEA) (15.0 mL, 87.2 mmol) is added dropwise.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1]

  • The reaction mixture is poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL), 1 M HCl (2 x 100 mL), water (100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (R)-1-Boc-3-carbamoylpiperidine as a white solid.

Conclusion

The protocols detailed in this document provide a reliable and reproducible method for the chiral synthesis of (R)-1-Boc-3-carbamoylpiperidine. The two-step synthesis starting from (R)-Nipecotic acid is efficient and high-yielding, providing the target compound with excellent enantiomeric purity. These application notes are intended to be a valuable resource for researchers engaged in the synthesis of chiral piperidine derivatives for pharmaceutical applications.

References

Chiral Synthesis of (S)-1-Boc-3-carbamoylpiperidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-Boc-3-carbamoylpiperidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. This document provides a detailed protocol for the enantioselective synthesis of (S)-1-Boc-3-carbamoylpiperidine, starting from the commercially available chiral precursor, (S)-nipecotic acid. The described two-step synthesis involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid moiety. This protocol is intended for researchers, scientists, and professionals in drug development, offering a reliable method for the preparation of this key synthetic intermediate.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity. (S)-1-Boc-3-carbamoylpiperidine serves as a key chiral intermediate for the synthesis of a variety of drug candidates. A robust and scalable synthesis of this compound in high enantiomeric purity is therefore of significant interest. The following protocol details a straightforward and efficient two-step synthesis from (S)-nipecotic acid.

Experimental Workflow

The synthesis of (S)-1-Boc-3-carbamoylpiperidine is achieved through a two-step process. The first step is the protection of the secondary amine of (S)-nipecotic acid with a Boc group to yield (S)-1-Boc-nipecotic acid. The second step involves the conversion of the carboxylic acid of (S)-1-Boc-nipecotic acid into a primary amide using a standard coupling reagent.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amidation S_Nipecotic_Acid (S)-Nipecotic Acid S_Boc_Nipecotic_Acid (S)-1-Boc-Nipecotic Acid S_Nipecotic_Acid->S_Boc_Nipecotic_Acid DCM, 0°C to rt Boc_Anhydride Boc Anhydride (Boc)2O Triethylamine (TEA) Boc_Anhydride->S_Boc_Nipecotic_Acid S_Boc_Nipecotic_Acid_2 (S)-1-Boc-Nipecotic Acid Final_Product (S)-1-Boc-3-carbamoylpiperidine S_Boc_Nipecotic_Acid_2->Final_Product DMF, 0°C to rt Coupling_Reagents HBTU, HOBt, DIPEA Ammonium Chloride Coupling_Reagents->Final_Product

Caption: Synthetic workflow for (S)-1-Boc-3-carbamoylpiperidine.

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-nipecotic acid

Materials:

  • (S)-Nipecotic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-nipecotic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g of nipecotic acid) at 0 °C, add triethylamine (2.5 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 10 mL).

  • Wash the organic layer with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-nipecotic acid as a white solid.

Step 2: Synthesis of (S)-1-Boc-3-carbamoylpiperidine

Materials:

  • (S)-1-Boc-nipecotic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-1-Boc-nipecotic acid (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g).

  • To this solution, add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (2.0 eq) in a minimal amount of water and add DIPEA (2.0 eq). Add this mixture to the activated acid solution.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to afford (S)-1-Boc-3-carbamoylpiperidine as a white solid.

Data Presentation

StepReactantProductReagentsSolventYield (%)Purity (%)
1(S)-Nipecotic acid(S)-1-Boc-nipecotic acid(Boc)₂O, TEADCM90-95>98
2(S)-1-Boc-nipecotic acid(S)-1-Boc-3-carbamoylpiperidineHBTU, HOBt, DIPEA, NH₄ClDMF75-85>99

Table 1: Summary of reaction conditions and results for the synthesis of (S)-1-Boc-3-carbamoylpiperidine.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediate, and final product, highlighting the key transformations.

logical_relationship Start (S)-Nipecotic Acid (Chiral Precursor) Intermediate (S)-1-Boc-Nipecotic Acid (Protected Intermediate) Start->Intermediate Boc Protection (Amine Protection) Final (S)-1-Boc-3-carbamoylpiperidine (Target Molecule) Intermediate->Final Amidation (Carboxylic Acid to Amide)

Caption: Logical progression of the synthesis.

Conclusion

This application note provides a detailed and reliable two-step protocol for the chiral synthesis of (S)-1-Boc-3-carbamoylpiperidine from (S)-nipecotic acid. The described method is suitable for laboratory-scale synthesis and has the potential for scalability. The use of standard organic reactions and purification techniques makes this protocol accessible to a wide range of researchers in the field of medicinal chemistry and drug development. The provided data and diagrams offer a clear and concise overview of the synthetic process.

Application Note: A Scalable and Efficient Synthesis of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-3-carbamoylpiperidine, also known as 1-Boc-nipecotamide, is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and utility as an intermediate in the synthesis of a wide range of more complex molecules, particularly those targeting neurological disorders.[1] This application note provides a detailed protocol for the efficient, scalable synthesis of this compound from 3-piperidinecarboxamide.

Reaction Scheme

The synthesis involves the protection of the secondary amine of 3-piperidinecarboxamide using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis yielding approximately 200g of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesNotes
3-PiperidinecarboxamideC₆H₁₂N₂O128.17100 g0.78Starting material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25187 g0.861.1 equivalents
Sodium Hydroxide (NaOH)NaOH40.0034.3 g0.861.1 equivalents
1,4-DioxaneC₄H₈O₂88.111000 mL-Solvent
Deionized WaterH₂O18.021000 mL-Solvent/Wash
Ethyl AcetateC₄H₈O₂88.111500 mL-Extraction Solvent
Brine (Saturated NaCl solution)NaCl/H₂O-500 mL-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.0450 g-Drying Agent

Procedure

  • Reaction Setup:

    • Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Charge the flask with 3-piperidinecarboxamide (100 g, 0.78 mol), 1,4-dioxane (500 mL), and deionized water (500 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

  • Boc-Protection Reaction:

    • In a separate beaker, prepare a solution of sodium hydroxide (34.3 g, 0.86 mol) in deionized water (500 mL) and allow it to cool to room temperature.

    • Add the sodium hydroxide solution to the reaction mixture.

    • Prepare a solution of di-tert-butyl dicarbonate (187 g, 0.86 mol) in 1,4-dioxane (500 mL).

    • Cool the reaction flask to 0-5 °C using an ice-water bath.

    • Slowly add the di-tert-butyl dicarbonate solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Add ethyl acetate (1000 mL) to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Shake vigorously and separate the layers.

    • Extract the aqueous layer with additional ethyl acetate (2 x 250 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with deionized water (2 x 250 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (50 g).

    • Filter off the drying agent.

  • Product Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure white solid.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum at 40-45 °C until a constant weight is achieved.

Data Presentation

ParameterValue
Starting Material (3-Piperidinecarboxamide)100 g
Molar Ratio (Substrate:Boc₂O:Base)1 : 1.1 : 1.1
Theoretical Yield178.1 g
Actual Yield ~160 g (Typical)
Purity (by HPLC) >98%
AppearanceWhite crystalline solid

Process Visualization

The following diagram illustrates the workflow for the scale-up synthesis of this compound.

Scale_Up_Synthesis A Reaction Setup: - Dissolve 3-Piperidinecarboxamide in Dioxane/Water B Boc-Protection: - Cool to 0-5°C - Add NaOH solution - Add Boc₂O solution dropwise A->B Charge Reagents C Reaction Monitoring: - Stir at RT for 12-16h - Monitor by TLC B->C Reaction D Solvent Removal: - Concentrate under reduced pressure C->D Work-up E Extraction: - Add Ethyl Acetate - Separate layers - Extract aqueous phase D->E F Washing: - Wash combined organic layers with Water and Brine E->F G Drying: - Dry over Na₂SO₄ - Filter F->G H Isolation & Purification: - Concentrate filtrate - Recrystallize from Ethyl Acetate/Hexanes G->H I Final Product: - this compound (>98% Purity) H->I Drying

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled carefully.

This application note details a robust and scalable protocol for the synthesis of this compound. The procedure employs readily available reagents and standard laboratory equipment, providing a reliable method for producing this key intermediate in high yield and purity for research and development purposes.

References

Application Notes: Analytical Methods for 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-3-carbamoylpiperidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are critical for the successful production of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the quantitative analysis, identification, and structural confirmation of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This method is suitable for determining the purity and assay of this compound in bulk material and reaction mixtures.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh Accurately weigh This compound prep_start->weigh dissolve Dissolve in 50:50 Water/Acetonitrile (1 mg/mL) weigh->dissolve vortex Vortex & Sonicate to ensure dissolution dissolve->vortex filter Filter through 0.45 µm syringe filter vortex->filter prep_end Prepared Sample filter->prep_end instrument HPLC System Setup (Column, Mobile Phase, Gradient) prep_end->instrument inject Inject 10 µL of prepared sample instrument->inject run Run Gradient Program (25 min) inject->run detect Detect at 210 nm run->detect data_acq Data Acquisition detect->data_acq integrate Integrate Chromatogram Peaks data_acq->integrate calculate Calculate Purity (% Area) and Assay vs. Standard integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV analysis workflow for this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (r²) > 0.999
Range 0.05 - 1.5 mg/mL
LOD 0.01 mg/mL
LOQ 0.03 mg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Retention Time Approximately 8.5 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This method is used for the confirmation of the identity of this compound and the identification of potential impurities.

Experimental Protocol

Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source.

Liquid Chromatography Conditions:

  • Same as the HPLC-UV method described in section 2.1.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: 50 - 500 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Desolvation): 600 L/hr

  • Gas Flow (Cone): 50 L/hr

Workflow Diagram

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis sample_inj Inject Sample (from HPLC prep) separation Chromatographic Separation (C18 Column) sample_inj->separation elution Elution of Analytes separation->elution ionization Electrospray Ionization (ESI+) elution->ionization mass_analyzer Mass Analysis (m/z 50-500) ionization->mass_analyzer detector Ion Detection mass_analyzer->detector ms_data Generate Mass Spectrum detector->ms_data extract_ion Extract Ion Chromatograms (EIC) ms_data->extract_ion confirm_mass Confirm Molecular Ion [M+H]+, [M+Na]+ extract_ion->confirm_mass identify_imp Identify Impurity Masses confirm_mass->identify_imp final_report Final Identification Report identify_imp->final_report

Caption: LC-MS analysis workflow for structural confirmation.

Expected Mass Spectral Data

The identity of this compound (Molecular Weight: 228.29 g/mol ) is confirmed by observing its protonated and sodiated adducts.

IonCalculated m/zObserved m/z
[M+H]⁺ 229.15229.2
[M+Na]⁺ 251.14251.1
[2M+H]⁺ 457.30457.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unambiguous structural confirmation of this compound.

Experimental Protocol

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Workflow Diagram

NMR_Workflow cluster_acq Data Acquisition cluster_proc Data Processing start_node Start sample_prep Prepare Sample (~15 mg in 0.7 mL CDCl3) start_node->sample_prep instrument_setup Instrument Setup & Tuning (400 MHz Spectrometer) sample_prep->instrument_setup h1_acq Acquire ¹H NMR Spectrum instrument_setup->h1_acq c13_acq Acquire ¹³C NMR Spectrum instrument_setup->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing integration Peak Integration (¹H) processing->integration peak_picking Peak Picking (¹H & ¹³C) integration->peak_picking structure_confirm Structure Confirmation (Compare shifts to expected values) peak_picking->structure_confirm final_report Generate Final Report structure_confirm->final_report

Caption: NMR spectroscopy workflow for structural elucidation.

Expected NMR Data

The following tables summarize the expected chemical shifts for this compound in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.5-6.0 br s 2H -CONH₂
~4.0-4.2 m 1H Piperidine CH
~2.8-3.0 m 1H Piperidine CH
~2.4-2.6 m 1H Piperidine CH
~1.8-2.0 m 2H Piperidine CH₂
~1.5-1.7 m 2H Piperidine CH₂

| 1.47 | s | 9H | Boc (-C(CH₃)₃) |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~176.5 -C=O (Amide)
~155.0 -C=O (Boc)
~80.0 -C(CH₃)₃ (Boc)
~45.0 Piperidine C
~43.5 Piperidine C
~41.0 Piperidine C
~28.4 -C(CH₃)₃ (Boc)
~27.5 Piperidine C

| ~25.0 | Piperidine C |

Application Note: HPLC Analysis for Purity Determination of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-3-carbamoylpiperidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the determination of purity and the identification of potential impurities in this compound using High-Performance Liquid Chromatography (HPLC). The described method is essential for quality control in research and manufacturing environments.

Experimental Protocols

This section details the necessary preparations and the HPLC methodology for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified to ≥18 MΩ·cm

  • Formic acid (FA), analytical grade

  • Methanol, HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The purity of the this compound sample is determined by calculating the peak area percentage.

Table 2: Representative Chromatographic Data

PeakAnalyteRetention Time (min)Peak AreaArea %
1Impurity A5.815,0000.15
2Impurity B8.225,0000.25
3This compound 12.5 9,950,000 99.50
4Impurity C15.110,0000.10

Purity Calculation:

Purity (%) = (Peak Area of Main Analyte / Total Peak Area of All Components) x 100

Chiral Purity Analysis (Optional)

For enantiomeric purity, a chiral HPLC method is required. This is crucial as the biological activity of chiral molecules can be enantiomer-dependent.

Chiral HPLC Instrumentation and Conditions

Table 3: Chiral HPLC Instrumentation and Conditions

ParameterValue
HPLC System Chiral HPLC system with UV detector
Column Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane: Isopropyl Alcohol (IPA) (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard and Sample Preparation for Chiral Analysis

Prepare standard and sample solutions as described in section 3, using the mobile phase as the diluent.

Table 4: Representative Chiral Chromatographic Data

PeakEnantiomerRetention Time (min)Peak AreaArea %
1(R)-enantiomer12.612,0000.12
2(S)-enantiomer (example) 13.7 9,988,000 99.88

Mandatory Visualization

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate for 5 min dissolve->sonicate filter Filter Sample (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject run Run Gradient Method inject->run detect Detect at 210 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Chiral_HPLC_Workflow cluster_prep_chiral Chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Enantiomeric Purity Analysis start_chiral Start weigh_chiral Weigh Sample start_chiral->weigh_chiral dissolve_chiral Dissolve in Mobile Phase weigh_chiral->dissolve_chiral inject_chiral Inject into Chiral HPLC dissolve_chiral->inject_chiral run_chiral Isocratic Separation inject_chiral->run_chiral detect_chiral Detect at 210 nm run_chiral->detect_chiral integrate_chiral Integrate Enantiomer Peaks detect_chiral->integrate_chiral calculate_ee Calculate Enantiomeric Excess (ee%) integrate_chiral->calculate_ee report_chiral Generate Report calculate_ee->report_chiral

Caption: Workflow for Chiral HPLC Analysis.

Application Notes and Protocols for the Derivatization of 1-Boc-3-carbamoylpiperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1] 1-Boc-3-carbamoylpiperidine, in particular, serves as a versatile starting material for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) protecting group allows for selective modifications, while the carbamoyl moiety can be derivatized or serve as a key interaction point with biological targets. These derivatives have shown promise in various therapeutic areas, including oncology and neuroscience.[2][3] This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation to facilitate SAR studies.

Derivatization Strategies for SAR Studies:

The primary points for diversification on the this compound scaffold are the piperidine nitrogen (after deprotection of the Boc group) and the carbamoyl nitrogen. The following sections detail common synthetic strategies to generate a library of analogs.

I. N-Alkylation and N-Arylation of the Piperidine Ring

A common strategy involves the deprotection of the Boc group followed by N-alkylation or N-arylation to explore the impact of substituents on the piperidine nitrogen on biological activity.

Experimental Protocol: Boc Deprotection and N-Alkylation

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or hydrochloric acid (4M in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting piperidine-3-carboxamide salt can often be used directly in the next step or neutralized with a base like sodium bicarbonate.

Step 2: N-Alkylation via Reductive Amination

This method is ideal for introducing a wide variety of substituents.

  • Dissolve the piperidine-3-carboxamide salt (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in an appropriate solvent like DCM or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the mixture.[4]

  • Stir the reaction at room temperature for 12-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

II. Modification of the Carbamoyl Group

The carbamoyl moiety can be modified, for instance, by amide coupling with various amines after hydrolysis to the corresponding carboxylic acid, or by dehydration to a nitrile. This section will focus on the derivatization of N-arylpiperidine-3-carboxamides, a class of compounds that has shown significant anti-melanoma activity.[5]

Experimental Protocol: Synthesis of N-Arylpiperidine-3-carboxamide Derivatives

This protocol is adapted from the synthesis of N-arylpiperidine-3-carboxamide derivatives with anti-melanoma activity.[5]

  • To a solution of a substituted aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add 1-Boc-piperidine-3-carboxylic acid (1.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-aryl-1-Boc-piperidine-3-carboxamide.

  • The Boc group can then be removed as described in the previous protocol to allow for further derivatization at the piperidine nitrogen.

III. Biological Evaluation: Cell-Based Assays

A critical component of SAR studies is the biological evaluation of the synthesized derivatives. Cell-based assays are fundamental for determining the cytotoxic and/or targeted effects of the new compounds.[6]

Experimental Protocol: Antiproliferative Assay

This protocol is based on the evaluation of N-arylpiperidine-3-carboxamide derivatives against human melanoma A375 cells.[5]

  • Culture human melanoma A375 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized piperidine derivatives in the cell culture medium.

  • Treat the cells with the compounds at various concentrations for a specified period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[5]

Data Presentation

Quantitative data from SAR studies should be summarized in a clear and structured format to facilitate comparison between compounds.

Table 1: Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Melanoma Cells [5]

CompoundR1R2R3IC50 (µM)EC50 (µM)
1 HHH>10>10
2 4-FHH5.26.1
3 4-ClHH3.84.5
54 4-FPyridinePyrrole0.030.04

IC50: The concentration of a compound where the cell number is reduced by 50%.[5] EC50: The effective concentration of a compound that induces senescence in half the population.[5]

Visualizations

Diagram 1: General Workflow for SAR Studies of this compound Derivatives

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis Start This compound Derivatization Derivatization (N-Alkylation, Amide Coupling, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Antiproliferative Assay) Library->Screening Data Data Analysis (IC50/EC50 Determination) Screening->Data SAR SAR Analysis Data->SAR SAR->Derivatization Design New Analogs

Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.

Diagram 2: Hypothetical Signaling Pathway Modulated by Piperidine Derivatives

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Piperidine Piperidine Derivative (Inhibitor) Piperidine->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A hypothetical MAPK signaling pathway targeted by piperidine derivative inhibitors.

Diagram 3: Logical Flow of an SAR Study

SAR_Logic Start Identify Hit Compound (e.g., Compound 1) Hypothesis Formulate SAR Hypothesis: 'Modifying R1, R2, R3 will impact activity' Start->Hypothesis Synthesis Synthesize Analogs with diverse R1, R2, R3 groups Hypothesis->Synthesis Testing Test Analogs in Biological Assay Synthesis->Testing Analysis Analyze Activity Data (e.g., IC50 values) Testing->Analysis Decision Does data support hypothesis? Analysis->Decision Refine Refine Hypothesis & Design Next Generation Analogs Decision->Refine Yes Lead Identify Lead Compound (e.g., Compound 54) Decision->Lead No Refine->Synthesis

Caption: The iterative logical flow of a structure-activity relationship (SAR) study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 1-Boc-3-carbamoylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the amidation of 1-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid). This involves activating the carboxylic acid and then reacting it with an ammonia source. There are two primary pathways for this activation:

  • Using a Coupling Agent: Reagents like HATU, HBTU, EDC with HOBt, or T3P® are used to activate the carboxylic acid in situ, followed by the addition of ammonia (usually as ammonium chloride with a base, or ammonia solution).

  • Conversion to Acid Chloride: The carboxylic acid is first converted to 1-Boc-piperidine-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then quenched with an ammonia source.

Q2: Which coupling agent is most effective for this amidation?

A2: For sterically accessible carboxylic acids like this one, modern uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide high yields and fast reaction times with minimal side reactions.[1] Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also effective, especially when used with additives like HOBt (Hydroxybenzotriazole) which help to suppress side reactions and improve efficiency.[1]

Q3: What are the primary causes of low yield in this synthesis?

A3: Low yields can typically be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling agent may be ineffective, or the activation step may be incomplete.

  • Side Reactions: The activated carboxylic acid intermediate is highly reactive and can decompose or react with other species in the mixture if the nucleophile (ammonia) is not present or is not reactive enough.

  • Difficult Work-up: The product, this compound, has some water solubility, which can lead to losses during aqueous extraction phases.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, ensure anhydrous (dry) conditions, as water can hydrolyze the activated intermediate back to the starting carboxylic acid. Using a high-purity solvent and reagents is crucial. A common strategy is to pre-activate the carboxylic acid with the coupling agent for a short period (15-30 minutes) before the slow, dropwise addition of the ammonia source. This controlled addition maintains a low concentration of the nucleophile, which can prevent side reactions.[2]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Ineffective coupling agent.2. Degradation of reagents (especially coupling agent or Boc-anhydride if preparing starting material).3. Presence of moisture.1. Switch to a more powerful coupling agent like HATU.2. Use fresh, high-purity reagents.3. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (N₂ or Argon). Use anhydrous solvents.
Significant Amount of Unreacted Starting Acid 1. Insufficient amount of coupling agent or ammonia source.2. Reaction time is too short.3. Reaction temperature is too low.1. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. Ensure at least 1.5-2.0 equivalents of base are used if starting with ammonium chloride.2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.3. While many couplings run well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve conversion, but must be used cautiously to avoid byproduct formation.
Formation of an N-Acylurea Byproduct 1. This is a common side reaction when using carbodiimide coupling agents like EDC or DCC.1. Add a nucleophilic additive such as HOBt or Oxyma Pure to the reaction. These additives trap the activated intermediate to form a more stable active ester, which then reacts cleanly with the amine, suppressing N-acylurea formation.
Product is Difficult to Purify or Isolate 1. Product is partially soluble in the aqueous layer during work-up.2. Emulsion formation during extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and "salt out" the product, improving extraction efficiency into the organic layer.2. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.3. To break emulsions, try adding more brine, filtering the mixture through a pad of Celite, or centrifugation.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on different methodologies.

MethodCoupling SystemSolventTemp. (°C)Typical Yield (%)Notes
1EDC / HOBt / DIPEA DMF2575-85%A cost-effective and reliable method. HOBt is crucial to prevent side reactions.
2HATU / DIPEA DMF2590-98%Often provides the highest yields and fastest reaction rates. Ideal for difficult couplings.[2]
3SOCl₂ then NH₄OH DCM / THF0 to 2580-90%Two-step, one-pot procedure. Requires careful handling of thionyl chloride and quenching.
4T3P® / Pyridine Ethyl Acetate25-5085-95%A modern, efficient reagent with an easy work-up as byproducts are water-soluble.

Yields are illustrative and substrate-dependent.

Experimental Protocols

Protocol 1: Amidation using HATU Coupling Agent

This protocol is recommended for achieving high yields with minimal side-product formation.

Materials:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend ammonium chloride (1.5 eq) in DMF and add the remaining DIPEA (1.5 eq). Stir for 5 minutes.

  • Slowly add the ammonium chloride suspension to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amidation via Acid Chloride Formation

This protocol is a classic and robust method suitable for larger-scale synthesis.

Materials:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Oxalyl Chloride or Thionyl Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic drop of anhydrous DMF

  • Aqueous Ammonia (NH₄OH, ~30%)

Procedure:

  • Under an inert atmosphere, dissolve 1-Boc-piperidine-3-carboxylic acid in anhydrous DCM. Add one drop of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acid chloride is now complete.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly and carefully add concentrated aqueous ammonia (3-5 eq) dropwise. Caution: This is a highly exothermic reaction. Maintain the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Add water and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Starting Material (1-Boc-piperidine-3-carboxylic acid) in Anhydrous Solvent activation Add Coupling Agent (e.g., HATU) & Base (DIPEA) reagents->activation pre_activate Stir for 15 min (Pre-activation) activation->pre_activate addition Slowly Add Ammonia Source to Activated Acid pre_activate->addition amine_prep Prepare Ammonia Source (e.g., NH4Cl + DIPEA) amine_prep->addition stir Stir at Room Temp (2-4h) Monitor by TLC/LC-MS addition->stir quench Quench with Water & Extract with EtOAc stir->quench wash Wash Organic Layer (NaHCO3, Brine) quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product This compound purify->product G cluster_yes cluster_no start Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Still Present (TLC/LC-MS)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_reactions Side Reactions or Work-up Loss check_sm->side_reactions No sol_time Increase Reaction Time or Temperature incomplete->sol_time sol_reagent Check Reagent Stoichiometry & Quality incomplete->sol_reagent sol_coupling Switch to More Efficient Coupling Agent (e.g., HATU) side_reactions->sol_coupling sol_workup Optimize Work-up: - Saturate with Brine - Multiple Extractions side_reactions->sol_workup

References

Technical Support Center: Synthesis of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Boc-3-carbamoylpiperidine, a key building block in pharmaceutical research. The primary focus is on the common amidation reaction of 1-Boc-piperidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction. - Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting carboxylic acid. - Increase reaction time: Some coupling reactions, especially with hindered substrates, may require longer durations (12-24 hours). - Optimize temperature: While many couplings are run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve conversion. However, be cautious as this may also increase side reactions.
Side reaction consuming starting material. - Formation of N-acylurea: This is a common byproduct with carbodiimide reagents (e.g., EDC, DCC). Add a coupling additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to intercept the reactive intermediate and suppress this side reaction.[1] - Formation of symmetric anhydride: The reactive O-acylisourea intermediate can react with a second molecule of the carboxylic acid.[2] Using a slight excess of the amine component can help favor the desired amidation.
Degradation of coupling reagent. - Use fresh reagents: Coupling reagents, especially uronium/aminium salts like HATU and HBTU, can be moisture-sensitive. Use freshly opened bottles or store them properly in a desiccator.
Poor activation of the carboxylic acid. - Choose a more powerful coupling reagent: For difficult couplings, consider switching from a carbodiimide to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP), which are generally more reactive.[3] - Ensure anhydrous conditions: Water can hydrolyze the activated intermediate. Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen, argon).

Problem 2: Difficulty in Purifying the Product / Presence of Impurities

Potential Cause Recommended Solution
N-acylurea byproduct. This byproduct often has similar polarity to the desired amide, making chromatographic separation difficult.[4] - Prevention: Use an additive like HOBt during the reaction to prevent its formation.[1] - Removal: If formed, using a water-soluble carbodiimide like EDC allows the N-acylurea byproduct to be removed with an aqueous wash.[1] For DCC, the resulting dicyclohexylurea is insoluble in most organic solvents and can be removed by filtration.[5]
Unreacted starting materials. - Carboxylic acid: Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted 1-Boc-piperidine-3-carboxylic acid. - Amine source (if applicable): Wash with a mild aqueous acid (e.g., dilute HCl or KHSO₄ solution) to remove a basic amine starting material.
Racemization of the product (if using a chiral starting material). The α-proton of the activated carboxylic acid can be abstracted, leading to a loss of stereochemical integrity.[6] - Use racemization-suppressing additives: HOBt, HOAt, or Oxyma Pure are highly effective at minimizing racemization.[3][7] - Avoid strong bases: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine. In sensitive cases, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[7] - Maintain low temperatures: Perform the activation and coupling at 0°C to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory-scale method is the amidation of 1-Boc-piperidine-3-carboxylic acid. This involves activating the carboxylic acid with a coupling reagent and then reacting it with an ammonia source (e.g., ammonium chloride with a base, or ammonia gas/solution).

Q2: Which coupling reagent should I choose for the amidation?

The choice depends on factors like scale, cost, and the need to avoid specific side reactions. The table below provides a comparison of common coupling reagents.

Table 1: Comparison of Common Coupling Reagents for Amidation

Reagent Class Examples Typical Yield Reaction Speed Racemization Risk Key Considerations
Carbodiimides EDC, DCC, DICGood to ExcellentModerate to SlowModerate (Reduced with additives)Cost-effective. Prone to N-acylurea formation. EDC and its urea byproduct are water-soluble, simplifying workup.[1][5]
Uronium/Aminium Salts HATU, HBTU, COMUExcellentVery FastLow (especially with HATU)Highly efficient but more expensive. Byproducts are water-soluble. Requires a non-nucleophilic base (e.g., DIPEA).[2][3]
Phosphonium Salts PyBOP, PyAOPExcellentFastVery LowHighly efficient with low racemization risk. Byproducts of PyBOP are not carcinogenic, unlike its predecessor BOP.[3]

Q3: Why is an additive like HOBt or Oxyma used with carbodiimides?

Additives play a crucial dual role. First, they react with the highly reactive O-acylisourea intermediate formed by the carbodiimide and carboxylic acid. This forms an active ester that is more stable and less prone to rearranging into the problematic N-acylurea byproduct. Second, this active ester intermediate is less susceptible to racemization than the O-acylisourea itself, thereby preserving the stereochemical integrity of the product.[1][7]

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material (carboxylic acid) from the product (amide). The starting acid is typically more polar and will have a lower Rf value than the less polar amide product. Staining with potassium permanganate or ninhydrin (after Boc deprotection on the plate) can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass ion and the appearance of the product mass ion.

Q5: My synthesis of (R)-1-Boc-3-aminopiperidine from (R)-1-Boc-3-carbamoylpiperidine is giving a low yield. What could be the issue?

This reaction is a Hofmann rearrangement. Common issues include:

  • Incorrect stoichiometry: Ensure the correct molar equivalents of sodium hydroxide and sodium hypochlorite are used.

  • Temperature control: The reaction is often temperature-sensitive. Maintain the recommended temperature range (e.g., 15-25°C) to avoid side reactions.[8]

  • Degradation of reagent: Use a fresh, properly titrated solution of sodium hypochlorite.

Visual Guides

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification reagents Dissolve 1-Boc-piperidine-3-carboxylic acid, HOBt, and DIPEA in anhydrous DMF activation Cool to 0°C and add EDC·HCl. Stir for 30 min for pre-activation. reagents->activation 1 coupling Add ammonia source (e.g., NH4Cl). Warm to RT and stir for 12-24h. activation->coupling 2 quench Dilute with Ethyl Acetate coupling->quench Reaction Monitoring (TLC/LC-MS) confirms completion wash Wash with aq. NaHCO3, then Brine quench->wash A dry Dry organic layer (e.g., MgSO4) and filter wash->dry B concentrate Concentrate under reduced pressure dry->concentrate C purify Purify crude product via flash column chromatography concentrate->purify D

Caption: General workflow for the synthesis of this compound.

Key Signaling Pathways and Side Reactions

This diagram shows the main reaction pathway for amidation using a carbodiimide (EDC) and the major side reaction leading to N-acylurea formation.

Reaction RCOOH 1-Boc-Pip-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea Product This compound (Desired Product) Isourea->Product Urea EDU (Byproduct) Isourea->Urea NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Intramolecular Rearrangement ActiveEster HOBt Active Ester Isourea->ActiveEster Ammonia NH3 Ammonia->Product HOBt HOBt HOBt->ActiveEster ActiveEster->Product Faster than rearrangement

Caption: Main vs. Side Reaction Pathways in Carbodiimide-mediated Amidation.

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting a low-yield reaction.

Troubleshooting start Low Yield Observed check_sm TLC/LC-MS shows unreacted starting material? start->check_sm extend_time Action: Extend reaction time and/or increase temperature slightly. check_sm->extend_time Yes check_impurity TLC/LC-MS shows a major byproduct (e.g., N-acylurea)? check_sm->check_impurity No recheck1 Yield Improved? extend_time->recheck1 end_ok Problem Solved recheck1->end_ok Yes change_reagent Action: Use a more powerful coupling reagent (e.g., HATU). Ensure anhydrous conditions. recheck1->change_reagent No add_additive Action: Re-run reaction with an additive (HOBt/Oxyma). check_impurity->add_additive Yes check_impurity->change_reagent No recheck2 Yield Improved? add_additive->recheck2 recheck2->end_ok Yes recheck2->change_reagent No end_review Further Optimization Needed change_reagent->end_review Review protocol

Caption: A logical guide for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for Amidation using EDC/HOBt

This protocol describes a general method for the amide coupling of 1-Boc-piperidine-3-carboxylic acid with an ammonia source.

Materials:

  • 1-Boc-piperidine-3-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • After completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x) to remove unreacted starting materials and water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

References

Technical Support Center: Purification of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Boc-3-carbamoylpiperidine from a reaction mixture.

Troubleshooting Guide

Problem 1: Low yield after aqueous work-up and extraction.

Possible Cause Suggested Solution
Incomplete Extraction This compound has some water solubility. Ensure the aqueous layer is extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.
Emulsion Formation An emulsion layer between the aqueous and organic phases can trap the product. To break the emulsion, add brine (saturated NaCl solution) to the separatory funnel and gently swirl. In stubborn cases, filtration through a pad of Celite may be necessary.
Hydrolysis of Boc Group The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acidic conditions.[1][2][3] If the aqueous layer is acidic, the Boc group can be partially or fully cleaved, leading to the formation of the more water-soluble 3-carbamoylpiperidine salt. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction. A wash with a mild base like saturated sodium bicarbonate solution can be employed.[4]

Problem 2: Product is an oil and does not solidify.

Possible Cause Suggested Solution
Residual Solvent Trace amounts of solvent can prevent the product from solidifying. Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but be cautious to avoid product decomposition.
Presence of Impurities Impurities can act as a eutectic contaminant, lowering the melting point and preventing crystallization. The product may require further purification by column chromatography.
Amorphous Solid The product may exist as an amorphous solid or a glass. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product, if available, can also initiate crystallization.[5] Trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification and help remove non-polar impurities.

Problem 3: Multiple spots on Thin Layer Chromatography (TLC) after initial purification.

Possible Cause Suggested Solution
Unreacted Starting Material The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all the starting material (3-carbamoylpiperidine) is consumed before work-up. If starting material remains, it can often be removed by column chromatography.
Formation of Di-Boc Species Although less common for amides, over-protection can sometimes occur. This impurity will be less polar than the desired product and can be separated by column chromatography.
Side Products from Boc Anhydride Di-tert-butyl carbonate, a common side product from the use of Boc anhydride, can be present. This is typically non-polar and can be removed by column chromatography.
Hydrolysis of Carbamoyl Group Under harsh basic or acidic conditions, the carbamoyl group could be hydrolyzed to a carboxylic acid. This impurity will be much more polar than the desired product. An acidic wash during the work-up can help remove basic impurities, while a basic wash can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities include unreacted 3-carbamoylpiperidine, di-tert-butyl dicarbonate (from the Boc protection step), and potentially tert-butanol.[1] Side products from the hydrolysis of the Boc group or the carbamoyl group can also be present if the reaction or work-up conditions are not carefully controlled.

Q2: What is a suitable solvent system for column chromatography of this compound?

A2: A gradient elution using a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is generally effective. A starting mixture of 70:30 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate, should provide good separation. The exact ratio may need to be optimized based on TLC analysis. For more polar impurities, adding a small amount of methanol (1-5%) to the ethyl acetate may be necessary.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective method if a suitable solvent system is found. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethyl acetate/hexane or isopropanol/water, could be explored. The success of recrystallization will depend on the nature and quantity of the impurities.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q5: The Boc group seems to be cleaving during my purification. How can I prevent this?

A5: The Boc group is labile in the presence of strong acids.[1][2][3] To prevent its cleavage, avoid acidic conditions during work-up and purification. Use neutral or slightly basic aqueous solutions for washing. When performing column chromatography, it is advisable to use silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a non-volatile base like triethylamine, and then re-equilibrating with the mobile phase.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, dioxane), remove it under reduced pressure.

  • Redissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any excess acid).

    • Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (e.g., DCM or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a high hexane ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification reaction Reaction Mixture workup Aqueous Work-up (Wash with H2O, NaHCO3, Brine) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_purity Purity Check (TLC/HPLC) cluster_form Physical Form Check start Crude Product Analysis impure Multiple Spots / Peaks start->impure Purity Issue pure Single Spot / Peak start->pure Looks Pure is_oil Product is an Oil start->is_oil Physical Form Issue action_chromatography Action: Perform Column Chromatography impure->action_chromatography final_product Pure Product pure->final_product action_dry Action: Dry under High Vacuum is_oil->action_dry action_triturate Action: Triturate with Non-Polar Solvent is_oil->action_triturate If drying fails is_solid Product is Solid action_chromatography->final_product action_dry->is_solid Still Oily action_dry->final_product Solidifies action_triturate->final_product

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Troubleshooting Boc Deprotection of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues during the Boc deprotection of 1-Boc-3-carbamoylpiperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Troubleshooting Guide

Issue 1: Incomplete Deprotection - My reaction still shows the presence of starting material (this compound).

  • Question: What are the common causes of an incomplete Boc deprotection reaction for this substrate?

  • Answer: Incomplete deprotection is often due to insufficient acid strength or concentration, inadequate reaction time, or low temperature. The presence of the carbamoyl group does not significantly hinder the deprotection under standard acidic conditions. However, ensuring completely anhydrous conditions is crucial, as water can reduce the effectiveness of the acid.

  • Question: How can I drive the reaction to completion?

  • Answer:

    • Increase Acid Concentration: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the ratio of TFA from a lower concentration (e.g., 20%) to a higher one (e.g., 50% or even neat TFA for stubborn cases). For hydrochloric acid (HCl), using a 4M solution in dioxane is a standard and effective option.[1][2]

    • Extend Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, extend the stirring time at room temperature. Reactions are typically complete within 1-4 hours.[3]

    • Increase Temperature: Gentle warming (e.g., to 40 °C) can be employed, but this should be done with caution as it may increase the risk of side reactions.

Issue 2: Side Product Formation - I observe an unexpected peak in my LC-MS with a mass increase of +56 Da.

  • Question: What is this +56 Da adduct and how can I prevent its formation?

  • Answer: A mass increase of +56 Da is indicative of tert-butylation, a common side reaction during Boc deprotection.[4] It occurs when the liberated tert-butyl cation, a reactive electrophile, alkylates a nucleophilic site on your molecule. In the case of 3-carbamoylpiperidine, the primary amide is a potential site for this side reaction, although the piperidine nitrogen of the deprotected product is more nucleophilic.

  • Question: What strategies can I use to minimize tert-butylation?

  • Answer: The most effective way to prevent tert-butylation is by using a scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your product.

    • Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are effective scavengers.[5] TIS is often used at a concentration of 2.5-5% (v/v).

Issue 3: Potential for Amide Hydrolysis - I am concerned about the stability of the carbamoyl group.

  • Question: Is the carbamoyl (amide) group stable under the acidic conditions used for Boc deprotection?

  • Answer: Generally, primary amides are stable to the conditions used for Boc deprotection, such as TFA in DCM or 4M HCl in dioxane, especially at room temperature and for typical reaction times (1-4 hours).[6] However, prolonged exposure to strong acids or elevated temperatures could potentially lead to hydrolysis of the amide to the corresponding carboxylic acid. While this is a rare event for simple amides under these conditions, it is a possibility to be aware of.[7][8]

  • Question: How can I check for and avoid amide hydrolysis?

  • Answer:

    • Reaction Monitoring: Use LC-MS to monitor for the appearance of a product with a mass corresponding to the hydrolyzed product (3-carboxypiperidine).

    • Mild Conditions: To minimize the risk, use the mildest effective conditions for deprotection. This could involve using a lower concentration of acid and carefully monitoring the reaction to stop it as soon as the starting material is consumed.

    • Alternative Methods: If amide instability is confirmed, consider alternative, milder deprotection methods that do not rely on strong acids.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc deprotection of this compound?

A1: The most common and effective methods involve the use of strong acids in an anhydrous organic solvent.

  • TFA/DCM: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is a standard procedure.[11]

  • HCl in Dioxane: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is also widely used and effective. The reaction is typically stirred at room temperature for 1-4 hours.[1][2]

Q2: How should I work up the reaction mixture after deprotection?

A2: The work-up procedure depends on the acidic reagent used.

  • For TFA/DCM: The reaction mixture is typically concentrated under reduced pressure to remove the excess TFA and DCM. The resulting residue, which is the trifluoroacetate salt of 3-carbamoylpiperidine, can then be dissolved in water and basified (e.g., with NaHCO₃ or NaOH) to a pH of 9-10. The free amine can then be extracted with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • For HCl/Dioxane: The product will often precipitate from the reaction mixture as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Q3: How can I monitor the progress of the deprotection reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected product, being a free amine, will have a different retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin is useful for visualizing the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most definitive method for monitoring the reaction. It allows you to track the disappearance of the starting material and the appearance of the product, confirming its mass.

Data Presentation

Deprotection MethodReagents and SolventsTypical ConditionsReported YieldKey Considerations
Trifluoroacetic Acid TFA, DCM25-50% TFA in DCM, RT, 1-4 hQuantitative[11]Potential for tert-butylation; use of scavengers like TIS is recommended.
Hydrochloric Acid 4M HCl in DioxaneRT, 2-16 hHigh to Quantitative[1]Product is typically isolated as the HCl salt.
Oxalyl Chloride Oxalyl Chloride, MethanolRT, 1-4 hUp to 90%[9][10]A milder alternative to strong acids; may be suitable for acid-sensitive substrates.

Experimental Protocols

Protocol: Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add triisopropylsilane (TIS) (0.2-0.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, or a 1:1 v/v mixture with DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and cool in an ice bath.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the pH is ~9-10 (caution: CO₂ evolution).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-carbamoylpiperidine.

Visualizations

Caption: Chemical reaction for the Boc deprotection of this compound.

Troubleshooting_Workflow start Problem Identified (e.g., Incomplete Reaction, Side Product) check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_product Side Product (+56 Da)? incomplete->side_product No increase_acid Increase Acid Concentration or Reaction Time incomplete->increase_acid Yes amide_hydrolysis Amide Hydrolysis? side_product->amide_hydrolysis No add_scavenger Add Scavenger (e.g., TIS) side_product->add_scavenger Yes milder_conditions Use Milder Conditions (Monitor Closely) amide_hydrolysis->milder_conditions Yes end Problem Resolved amide_hydrolysis->end No increase_acid->end add_scavenger->end milder_conditions->end

Caption: Troubleshooting workflow for Boc deprotection of this compound.

References

Technical Support Center: Purification of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 1-Boc-3-carbamoylpiperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • The crude product shows multiple spots on Thin Layer Chromatography (TLC).

  • Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the presence of significant impurities.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Reaction: Unreacted starting materials remain.Optimize reaction conditions (time, temperature, stoichiometry of reagents). Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
Side Reactions: Formation of by-products during the reaction.Adjust reaction conditions to minimize side reactions. For example, in amide coupling reactions, ensure the temperature is controlled to prevent racemization or decomposition of coupling agents.
Degradation of Product: The product may be unstable under the reaction or work-up conditions.Perform a stability study of the compound under the experimental conditions. If instability is observed, consider milder reagents or purification techniques. The Boc protecting group is sensitive to strong acids.[1]
Issue 2: Difficulty with Purification by Column Chromatography

Symptoms:

  • Poor separation of the desired product from impurities.

  • The product streaks on the TLC plate and elutes as a broad peak from the column.[2]

  • Low recovery of the product after chromatography.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • This compound is a polar compound. A more polar eluent system may be required.

    • For polar and basic compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of ammonium hydroxide (e.g., 1-2%) can improve peak shape and reduce tailing on silica gel.[2][3]

    • Use TLC to screen various solvent systems to find one that provides good separation (Rf of the product around 0.2-0.4).[4]

  • Deactivate Silica Gel:

    • The basic nature of the piperidine nitrogen can lead to strong interactions with acidic silica gel, causing streaking and low recovery.[1]

    • Flush the silica gel column with the eluent containing a small amount of a basic modifier like triethylamine or ammonium hydroxide before loading the sample.[4]

  • Alternative Stationary Phases:

    • If silica gel proves problematic, consider using alumina (basic or neutral) which can be more suitable for basic compounds.[2]

    • Reversed-phase chromatography (C18) with a mobile phase of water and acetonitrile or methanol, possibly with a modifier like formic acid or trifluoroacetic acid (TFA), can also be an effective alternative for polar compounds.

Workflow for Troubleshooting Column Chromatography

start Low Purity after Column check_rf Check Rf and Peak Shape on TLC start->check_rf streaking Streaking or Low Rf? check_rf->streaking optimize_solvent Optimize Solvent System (e.g., DCM/MeOH/NH4OH) streaking->optimize_solvent Yes good_sep Good Separation Achieved streaking->good_sep No deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) optimize_solvent->deactivate_silica alternative_phase Consider Alternative Stationary Phase (Alumina or Reversed-Phase) deactivate_silica->alternative_phase alternative_phase->good_sep

Caption: Troubleshooting workflow for column chromatography purification.

Issue 3: Challenges with Recrystallization

Symptoms:

  • The compound "oils out" instead of crystallizing.[5]

  • The obtained crystals are of low purity.

  • Low yield of recrystallized product.

Troubleshooting Steps:

Problem Solution
Oiling Out This occurs when the solution is too supersaturated or cooled too quickly. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also help.[5]
Low Purity of Crystals Impurities may be co-crystallizing with the product. Try a different solvent system for recrystallization. A solvent pair (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble) can be effective.
Low Recovery The compound may be too soluble in the chosen solvent. Minimize the amount of solvent used to dissolve the crude product at high temperature. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.

Recommended Solvent Systems for Screening:

  • Isopropanol

  • Ethyl acetate

  • Acetonitrile

  • Mixtures such as Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample?

A1: The impurities will largely depend on the synthetic route. If synthesized from 1-Boc-piperidine-3-carboxylic acid and an amine source using a coupling agent, common impurities include:

  • Unreacted Starting Materials: 1-Boc-piperidine-3-carboxylic acid.

  • Coupling Agent By-products: For example, dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used.

  • Side-products: Such as N-acylurea derivatives.

  • Residual Solvents: Solvents used in the reaction and work-up.[6]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying impurities. Both reversed-phase and normal-phase methods can be developed.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and can be used to identify and quantify impurities if their signals are resolved from the product signals.[7]

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[6]

Q3: My this compound is a racemic mixture. How can I separate the enantiomers?

A3: Chiral separation is necessary to resolve the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analytical and preparative separation of enantiomers. A chiral stationary phase (CSP) is used. Polysaccharide-based columns are often effective for piperidine derivatives.[8]

  • Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. For a carboxylic acid precursor, a chiral amine can be used. For the final amide product, this method is less direct.

Logical Flow for Purity Improvement

start Crude this compound analyze Analyze Purity (TLC, HPLC, NMR) start->analyze purity_check Purity Acceptable? analyze->purity_check purification_method Select Purification Method purity_check->purification_method No pure_product Pure Product purity_check->pure_product Yes column Column Chromatography purification_method->column Complex Mixture recrystallization Recrystallization purification_method->recrystallization Crystalline Solid final_analysis Analyze Final Purity column->final_analysis recrystallization->final_analysis final_analysis->purity_check

Caption: General workflow for improving the purity of this compound.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

1-Boc-3-carbamoylpiperidine synthesis reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-3-carbamoylpiperidine, with a focus on reaction monitoring by Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from 1-Boc-nipecotic acid?

The synthesis involves an amide coupling reaction where the carboxylic acid of 1-Boc-nipecotic acid is activated and then reacted with an ammonia source to form the primary amide, this compound.

Q2: What are the common starting materials and reagents for this synthesis?

The primary starting material is 1-Boc-nipecotic acid (also known as 1-Boc-piperidine-3-carboxylic acid).[1][2] The ammonia source is typically ammonium chloride, used in conjunction with a base. Common coupling agents include carbodiimides like EDC HCl with an additive such as HOBt, or phosphonium salts like PyBOP. A non-nucleophilic base, such as DIPEA or triethylamine, is also required. Anhydrous DMF or DCM are common solvents for this type of reaction.

Q3: How is the progress of the reaction monitored?

The reaction progress is most conveniently monitored by Thin-Layer Chromatography (TLC). Aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting material to observe the consumption of the acid and the formation of the product.

Q4: What is a typical mobile phase for the TLC analysis of this reaction?

A common mobile phase for separating the starting carboxylic acid from the less polar amide product is a mixture of a non-polar and a polar solvent. Ethyl acetate/hexane or dichloromethane/methanol are typical solvent systems. The polarity may need to be adjusted to achieve optimal separation. For instance, a starting point could be 50:50 ethyl acetate/hexane, with the proportion of ethyl acetate increased if the spots are too low on the plate.

Q5: How can the spots on the TLC plate be visualized?

Since this compound and its precursor are not typically UV-active, a chemical stain is required for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice that will visualize most organic compounds. Ninhydrin stain can be used, but it will only visualize the product after heating, which can cause the amide to degrade and react.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the amide coupling of 1-Boc-nipecotic acid with ammonium chloride.

Materials:

  • 1-Boc-nipecotic acid

  • Ammonium chloride (NH₄Cl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-Boc-nipecotic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend ammonium chloride (1.5 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 10 minutes.

  • Add the ammonium chloride suspension to the pre-activated carboxylic acid mixture.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Typical Rf Value *
1-Boc-nipecotic acid229.27[2]0.1 - 0.2
This compound228.290.4 - 0.5

Note: Rf values are approximate and can vary significantly depending on the exact TLC conditions (plate, eluent, temperature).

Troubleshooting Guides

TLC Analysis Issues
Problem Potential Cause Solution
Starting material (1-Boc-nipecotic acid) streaks or remains at the baseline. The carboxylic acid is highly polar and interacts strongly with the silica gel.Add a small amount (0.5-1%) of acetic acid to the TLC eluent to suppress the deprotonation of the carboxylic acid, which should reduce streaking and increase the Rf value.
Product spot is faint or not visible. The product concentration may be too low, or the staining may be ineffective.Concentrate the reaction aliquot before spotting on the TLC plate. Ensure the staining solution is fresh and heat the plate gently after staining to enhance visualization.
Starting material and product spots are too close together (poor resolution). The eluent polarity is not optimal.Adjust the eluent system. If using ethyl acetate/hexane, try decreasing the proportion of ethyl acetate to lower the Rf of both spots and potentially increase separation. Alternatively, a more polar system like dichloromethane/methanol could be trialed.
A smear appears on the TLC plate, especially when using a high-boiling solvent like DMF. The high-boiling solvent has not been fully removed from the TLC plate before development.After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the DMF before placing it in the TLC chamber.[3]
Multiple unexpected spots appear on the TLC plate. This could indicate the formation of side products or decomposition.Co-spot the reaction mixture with the starting material to definitively identify the starting material spot. Side products from the coupling reagents (e.g., isourea from EDC) are common but are often removed during the aqueous workup.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification start Dissolve 1-Boc-nipecotic acid, HOBt, and EDC in DMF activation Stir for 15-30 min (Activation) start->activation coupling Combine activated acid and amine suspension activation->coupling amine_prep Prepare NH4Cl/DIPEA suspension in DMF amine_prep->coupling tlc Monitor by TLC every 30-60 min coupling->tlc completion Check for consumption of starting material tlc->completion completion->tlc Incomplete quench Dilute with EtOAc completion->quench Complete wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end end purify->end Obtain pure this compound

Caption: Workflow for the synthesis of this compound.

tlc_troubleshooting TLC Troubleshooting Logic cluster_issues Common TLC Issues cluster_solutions Potential Solutions start Run TLC of reaction mixture issue Problem with TLC plate? start->issue streaking Streaking or baseline spot for starting material? issue->streaking Yes poor_res Poor resolution between spots? issue->poor_res No add_acid Add 0.5-1% acetic acid to eluent streaking->add_acid no_spot Product spot not visible? poor_res->no_spot No change_eluent Adjust eluent polarity (e.g., less polar) poor_res->change_eluent Yes smear General smear on the plate? no_spot->smear No concentrate_spot Concentrate aliquot before spotting / Check stain no_spot->concentrate_spot Yes evacuate_plate Evacuate plate under vacuum before running smear->evacuate_plate Yes end Clear TLC analysis smear->end No add_acid->end change_eluent->end concentrate_spot->end evacuate_plate->end

Caption: Troubleshooting logic for TLC analysis.

References

Technical Support Center: 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-carbamoylpiperidine. The information is designed to help identify and resolve common impurities and other issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound are typically process-related and depend on the synthetic route employed. The most prevalent impurities can be categorized as starting materials, reagents, by-products, and degradation products.

Q2: How can I identify unknown peaks in my HPLC or NMR analysis of this compound?

A2: Identifying unknown peaks requires a systematic approach. Start by considering the synthetic route to anticipate potential side products. Comparing the retention time or chemical shifts of your unknown peaks with those of commercially available standards of potential impurities is a direct method of identification. If standards are unavailable, techniques such as LC-MS or NMR spectroscopy can be used to elucidate the structure of the impurity.

Q3: What are the typical acceptance criteria for the purity of this compound for use in pharmaceutical development?

A3: The acceptance criteria for purity are project-specific and depend on the stage of drug development. For early-stage research, a purity of ≥95% is often acceptable. However, for later-stage development and use in GMP processes, a much higher purity of ≥99.0% with individual impurities controlled at ≤0.10% is typically required.

Q4: Can the Boc protecting group be cleaved during certain experimental conditions?

A4: Yes, the Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. Exposure to strong acids, and to a lesser extent, prolonged heating, can lead to the cleavage of the Boc group, resulting in the formation of piperidine-3-carboxamide as an impurity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • An unexpected peak in the HPLC chromatogram with a retention time corresponding to either nipecotamide or 1-Boc-nipecotic acid.

  • Characteristic signals of the unreacted starting material observed in the ¹H or ¹³C NMR spectrum.

Possible Causes:

  • Incomplete Boc Protection: Insufficient amount of Boc-anhydride, inadequate reaction time, or suboptimal reaction temperature during the protection of nipecotamide.

  • Incomplete Amidation: Poor activation of the carboxylic acid, insufficient amount of the aminating agent, or non-optimal reaction conditions during the amidation of 1-Boc-nipecotic acid.

Solutions:

  • For Incomplete Boc Protection:

    • Increase the molar equivalent of Boc-anhydride.

    • Extend the reaction time and monitor the reaction progress by TLC or HPLC.

    • Ensure the reaction temperature is maintained at the optimal level.

  • For Incomplete Amidation:

    • Use a more efficient coupling agent (e.g., HATU, HOBt/EDC).

    • Ensure anhydrous conditions, as water can hydrolyze the activated ester.

    • Increase the equivalents of the amine source.

Issue 2: Formation of Di-Boc Impurity

Symptom:

  • A peak with a higher molecular weight than the desired product is observed in the mass spectrum, corresponding to the addition of two Boc groups.

Possible Cause:

  • While less common for secondary amines, under strongly basic conditions or with a large excess of Boc-anhydride, a second Boc group can add to the amide nitrogen.

Solution:

  • Carefully control the stoichiometry of Boc-anhydride.

  • Use a milder base or a biphasic reaction system to control the reaction rate.

Issue 3: Presence of By-products from Coupling Reagents

Symptom:

  • Peaks corresponding to urea by-products (e.g., dicyclohexylurea - DCU) are observed in the HPLC or NMR of the crude product.

Possible Cause:

  • Use of carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) leads to the formation of insoluble urea by-products.

Solution:

  • Most urea by-products have low solubility in common organic solvents and can be removed by filtration.

  • If the by-product is soluble, purification by column chromatography is necessary.

  • Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which allows for removal of the urea by-product through an aqueous wash.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameChemical StructurePotential OriginTypical Analytical Method for Detection
Nipecotamide (Piperidine-3-carboxamide)C₆H₁₂N₂OIncomplete Boc protection of nipecotamideHPLC, LC-MS, NMR
1-Boc-nipecotic acidC₁₁H₁₉NO₄Incomplete amidation of 1-Boc-nipecotic acidHPLC, LC-MS, NMR
Di-Boc-piperidine-3-carboxamideC₁₆H₂₈N₂O₅Over-reaction during Boc protectionLC-MS, NMR
tert-ButanolC₄H₁₀OBy-product of Boc-anhydrideGC, NMR
Dicyclohexylurea (DCU)C₁₃H₂₄N₂OBy-product of DCC coupling agentHPLC, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc Protection of Nipecotamide
  • Dissolution: Dissolve nipecotamide in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a base, for example, sodium bicarbonate or triethylamine, to the solution.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove water-soluble by-products and unreacted base. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Amidation of 1-Boc-nipecotic Acid
  • Activation: Dissolve 1-Boc-nipecotic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HOBt and EDC) and stir at 0 °C for 30 minutes to form the active ester.

  • Amidation: Add a source of ammonia, such as ammonium chloride and a non-nucleophilic base like triethylamine, to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction with water and perform an aqueous work-up. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Boc Protection cluster_route2 Route 2: Amidation start1 Nipecotamide proc1 Dissolve in THF/Water Add Base (e.g., NaHCO₃) start1->proc1 proc2 Add Boc₂O proc1->proc2 proc3 Reaction Monitoring (TLC/HPLC) proc2->proc3 proc4 Aqueous Work-up & Extraction proc3->proc4 proc5 Purification (Chromatography/Recrystallization) proc4->proc5 end1 This compound proc5->end1 start2 1-Boc-nipecotic acid proc6 Dissolve in DCM/DMF Add Coupling Agent (e.g., HOBt/EDC) start2->proc6 proc7 Add NH₄Cl & Base proc6->proc7 proc8 Reaction Monitoring (TLC/HPLC) proc7->proc8 proc9 Aqueous Work-up & Extraction proc8->proc9 proc10 Purification (Chromatography/Recrystallization) proc9->proc10 end2 This compound proc10->end2 troubleshooting_flowchart start Unexpected Peak in Analysis q1 Does MW match a starting material? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No res1 Incomplete Reaction. - Increase reagent equivalents - Extend reaction time - Optimize temperature ans1_yes->res1 q2 Does MW match a known by-product? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No res2 Side Reaction Occurred. - Adjust stoichiometry - Use milder conditions - Modify work-up for removal ans2_yes->res2 res3 Unknown Impurity. - Characterize by LC-MS/NMR - Consider degradation pathways ans2_no->res3

Removal of unreacted starting materials in 1-Boc-3-carbamoylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Boc-3-carbamoylpiperidine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.

Troubleshooting Guide

Issue 1: Presence of Unreacted 3-Piperidinecarboxamide in the Final Product

  • Question: After the Boc-protection of 3-piperidinecarboxamide, my NMR/LC-MS analysis indicates the presence of the starting amine. How can I remove it?

  • Answer: Unreacted 3-piperidinecarboxamide is a basic impurity and can be effectively removed using an acidic wash during the aqueous workup. Since the desired product, this compound, is neutral, it will remain in the organic layer while the protonated 3-piperidinecarboxamide salt will be extracted into the aqueous layer.[1][2][3]

    G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Purification Workflow Crude_Product Crude Product (this compound + 3-Piperidinecarboxamide) Add_Acid Add Dilute Aqueous Acid (e.g., 0.5M HCl) Crude_Product->Add_Acid Workup Step Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer (Pure this compound) Separate_Layers->Organic_Layer Desired Product Aqueous_Layer Aqueous Layer (3-Piperidinecarboxamide HCl Salt) Separate_Layers->Aqueous_Layer Impurity

    Caption: Workflow for the removal of basic impurities.

Issue 2: Residual Di-tert-butyl Dicarbonate ((Boc)₂O) and its Byproducts

  • Question: I have a significant amount of unreacted (Boc)₂O and tert-butanol in my product after the reaction. How can I get rid of them?

  • Answer: There are several effective methods to remove excess (Boc)₂O and its volatile byproduct, tert-butanol:

    • Chemical Quenching: Before the aqueous workup, a quenching agent like imidazole can be added to the reaction mixture.[4][5] Imidazole reacts with the excess (Boc)₂O to form Boc-imidazole, which is more water-soluble and can be easily removed with a dilute acid wash.[4]

    • Aqueous Wash: A thorough wash with a saturated sodium bicarbonate solution can hydrolyze the unreacted (Boc)₂O.[4]

    • Evaporation/High Vacuum: Due to their volatility, both (Boc)₂O and tert-butanol can often be removed by rotary evaporation or by leaving the sample under a high vacuum for an extended period.[4]

    G Start Crude Reaction Mixture (Product, (Boc)₂O, t-BuOH) Quench Chemical Quenching (e.g., with Imidazole) Start->Quench Step 1 (Optional) Wash Aqueous Workup (Saturated NaHCO₃ Wash) Quench->Wash Step 2 Evaporate Rotary Evaporation or High Vacuum Wash->Evaporate Step 3 End Pure Product Evaporate->End

    Caption: Purification strategy for removing (Boc)₂O.

Issue 3: Unreacted 1-Boc-piperidine-3-carboxylic Acid in the Final Product

  • Question: My synthesis involved an amide coupling reaction starting from 1-Boc-piperidine-3-carboxylic acid, and now I have unreacted starting material. How do I remove it?

  • Answer: Unreacted 1-Boc-piperidine-3-carboxylic acid is an acidic impurity. It can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate.[1][2] The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will be extracted into the aqueous layer, leaving the neutral amide product in the organic phase.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common unreacted starting materials in the synthesis of this compound?

    • A1: The most common unreacted starting materials depend on the synthetic route. If you are performing a Boc protection of 3-piperidinecarboxamide, the likely impurities are unreacted 3-piperidinecarboxamide and excess di-tert-butyl dicarbonate ((Boc)₂O).[6] If you are forming the amide from 1-Boc-piperidine-3-carboxylic acid, the main impurity will be the unreacted carboxylic acid.[7]

  • Q2: Can I use flash column chromatography to purify this compound?

    • A2: Yes, flash column chromatography is a suitable method for the final purification of this compound, especially for removing non-volatile impurities or impurities with similar solubility properties. Since this compound is a polar compound, a normal-phase silica gel column with a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) would be appropriate.[8][9][10] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (like amine- or diol-bonded silica) with a reversed-phase type eluent can also be effective.[11][12]

  • Q3: How can I monitor the progress of the purification?

    • A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[13] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from the impurities. Stains such as potassium permanganate or ninhydrin (for free amines) can be used for visualization if the compounds are not UV-active.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for this compound Synthesis

ImpurityAcid-Base ExtractionChemical Quenching & Aqueous WashFlash Column Chromatography
3-Piperidinecarboxamide Highly Effective: Readily removed by washing with dilute aqueous acid.[1][3]Not applicable.Effective: Can be separated, but may require careful solvent system selection due to its polarity.
(Boc)₂O & tert-butanol Not effective for removal.Highly Effective: Quenching with imidazole followed by an acid wash removes the byproduct.[4][5] A bicarbonate wash hydrolyzes excess (Boc)₂O.[4] Evaporation removes volatile components.[4]Effective: (Boc)₂O is non-polar and can be separated from the polar product.[4] tert-butanol is volatile and may be removed during solvent evaporation.
1-Boc-piperidine-3-carboxylic Acid Highly Effective: Easily removed by washing with a mild aqueous base (e.g., NaHCO₃).[1][2]Not applicable.Effective: Can be separated, but tailing may occur on silica gel.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Unreacted 3-Piperidinecarboxamide

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.5 M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with a fresh portion of 0.5 M HCl.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[14]

Protocol 2: Removal of Excess (Boc)₂O by Chemical Quenching

  • After the reaction is complete (as determined by TLC), add imidazole (1.5 equivalents relative to the excess (Boc)₂O) to the reaction mixture.[4]

  • Stir the mixture at room temperature for 1-2 hours.[4]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Proceed with an aqueous workup, including washes with dilute acid (e.g., <0.5M HCl) to remove the Boc-imidazole and any remaining imidazole.[4]

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

Protocol 3: Flash Column Chromatography for Final Purification

  • Solvent System Selection: Determine a suitable eluent system using TLC. For this compound, a good starting point is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired product.[10]

  • Column Packing: Prepare a silica gel column in the chosen non-polar solvent component of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.[10]

  • Elution: Run the column with the selected eluent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary to separate the product from any closely eluting impurities.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Amidation of N-Boc-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the amidation of N-Boc-piperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my amidation reaction yield low or the reaction not going to completion?

Low yields are a common issue and can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is old, hydrated, or used in insufficient amounts, the activation will be incomplete.

  • Presence of Moisture: Amide coupling reactions are highly sensitive to water. Anhydrous solvents and reagents, along with an inert atmosphere (e.g., nitrogen or argon), are crucial to prevent the hydrolysis of activated intermediates.[1]

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. Using a slight excess of the amine (1.1-1.2 equivalents) can often help drive the reaction to completion.[1]

  • Steric Hindrance: N-Boc-piperidine-3-carboxylic acid can be considered a sterically demanding substrate. If the amine being used is also bulky, the reaction rate can be significantly reduced.

  • Suboptimal Reaction Temperature: While many amide couplings proceed at room temperature, some sterically hindered substrates may require gentle heating to overcome the activation energy barrier.

Troubleshooting Steps:

  • Use fresh, high-quality coupling reagents and anhydrous solvents.

  • Ensure your reaction is performed under an inert atmosphere.

  • Re-evaluate the stoichiometry of your reagents.

  • Consider a more powerful coupling reagent for sterically hindered substrates (see comparison table below).

  • If using a carbodiimide reagent like EDC, ensure an additive such as HOBt is used to improve efficiency.[2]

  • Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more coupling reagent or extending the reaction time.[1]

2. I am observing significant side products in my reaction. What are they and how can I minimize them?

Several side reactions can occur during the amidation of N-Boc-piperidine-3-carboxylic acid:

  • N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like EDC. The activated O-acylisourea intermediate can rearrange to form a stable N-acylurea.

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a more reactive HOBt/HOAt ester.[3]

  • Guanidinium Byproduct: Uronium-based coupling reagents like HATU or HBTU can react with the amine to form a guanidinium byproduct, especially if the coupling reagent is used in excess.

    • Solution: Use the coupling reagent in a slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after the activation of the carboxylic acid.[1]

  • Dimerization/Oligomerization: If the Boc protecting group is prematurely removed under even mildly acidic conditions, the exposed secondary amine on the piperidine ring can react with an activated carboxylic acid molecule.

    • Solution: Ensure the reaction is performed under non-acidic conditions to maintain the integrity of the Boc group. Use non-nucleophilic bases like DIPEA.[1]

  • Racemization: If you are using an enantiomerically pure form of N-Boc-piperidine-3-carboxylic acid, there is a risk of racemization at the chiral center during the activation and coupling steps.

    • Solution: To minimize racemization, it is recommended to use additives like HOBt or HOAt, employ coupling reagents known for low racemization rates such as HATU or COMU, maintain low reaction temperatures, and minimize the pre-activation time of the carboxylic acid before adding the amine.[3]

3. Is the N-Boc protecting group stable during the amide coupling reaction?

The tert-butyloxycarbonyl (Boc) group is generally stable under most standard amide coupling conditions. However, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[1] It is crucial to use non-acidic coupling reagents and appropriate non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) to maintain the integrity of the Boc group during the reaction.[1] If deprotection is desired, it is typically performed as a separate step using a strong acid like trifluoroacetic acid (TFA).[1]

4. What are the best practices for purifying the N-Boc-piperidine-3-carboxamide product?

Purification of the final amide product often involves standard techniques, with silica gel column chromatography being the most common.

  • Work-up: After the reaction is complete, a typical work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). The organic layer is then washed sequentially with a weak acid (e.g., 5% aqueous citric acid or 1M HCl), a weak base (e.g., saturated aqueous sodium bicarbonate), and brine.[4][5] This removes excess reagents and water-soluble byproducts.

  • Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A common eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[4]

  • Byproduct Removal: If DCC was used as the coupling reagent, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration before chromatography. If EDC is used, the corresponding urea byproduct is water-soluble and is removed during the aqueous work-up.[6]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for the successful amidation of N-Boc-piperidine-3-carboxylic acid. The following table provides a comparative overview of commonly used reagents. The yields are illustrative for the coupling of N-Boc-protected amino acids with primary amines and may vary depending on the specific amine and reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEADMF2 - 6>90Highly efficient and fast, with a low risk of racemization. Higher cost compared to carbodiimides.
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used. The urea byproduct is water-soluble, simplifying work-up.[2][4]
COMU NoneDIPEADMF1 - 3>90High efficiency similar to HATU, with water-soluble byproducts simplifying purification.
PyBOP NoneDIPEADMF or DCM2 - 8>90High coupling efficiency with a low risk of racemization. Byproducts are not carcinogenic.
DCC DMAP (cat.)NoneDCM4 - 1285 - 95Cost-effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[6]

Experimental Protocols

Protocol 1: Amidation using HATU

This protocol describes a general procedure for the coupling of N-Boc-piperidine-3-carboxylic acid with a primary amine like benzylamine using HATU as the coupling reagent.

Materials:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, saturated aqueous NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

  • Add the primary amine (1.1 eq) to the reaction mixture.[4]

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 2: Amidation using EDC/HOBt

This protocol outlines the use of the cost-effective carbodiimide reagent EDC in the presence of HOBt.

Materials:

  • N-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate, saturated aqueous NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the primary amine (1.1 eq).[4]

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[4]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[4]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield q1 Are reagents fresh and anhydrous? start->q1 sol1 Use fresh reagents and anhydrous solvents under inert atmosphere. q1->sol1 No q2 Is the coupling reagent potent enough for a sterically hindered substrate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a more powerful reagent like HATU, HBTU, or COMU. q2->sol2 No q3 Is the stoichiometry correct? (e.g., slight excess of amine) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust stoichiometry. Consider 1.1-1.2 eq of amine. q3->sol3 No q4 Are reaction conditions (temperature, time) optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase reaction time or gently heat the reaction. q4->sol4 No end_node Further investigation needed (e.g., amine nucleophilicity, substrate stability) q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low-yield amidation reactions.

Amidation_Workflow prep 1. Reagent Preparation (N-Boc-piperidine-3-carboxylic acid, Amine, Coupling Reagent, Base, Anhydrous Solvent) activation 2. Activation of Carboxylic Acid (Add coupling reagent and base to carboxylic acid solution) prep->activation coupling 3. Amide Bond Formation (Add amine to the activated mixture) activation->coupling monitoring 4. Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup 5. Aqueous Work-up (Quench reaction, wash with acid/base/brine) monitoring->workup purification 6. Purification (Dry organic layer, concentrate, and perform column chromatography) workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for amidation.

Coupling_Reagent_Selection start Select Coupling Reagent q_cost Is cost a primary concern? start->q_cost edc Use EDC/HOBt or DCC/DMAP q_cost->edc Yes q_steric Are substrates sterically hindered? q_cost->q_steric No edc->q_steric hatu Use HATU, COMU, or PyBOP q_steric->hatu Yes q_racemization Is racemization a significant risk? q_steric->q_racemization No hatu->q_racemization low_rac Use HATU or COMU. Add HOBt/HOAt with carbodiimides. q_racemization->low_rac Yes q_workup Is easy byproduct removal important? q_racemization->q_workup No low_rac->q_workup easy_workup Use EDC (water-soluble urea) or COMU (water-soluble byproducts). q_workup->easy_workup Yes end_node Proceed with selected reagent q_workup->end_node No easy_workup->end_node

Caption: Decision tree for selecting a suitable coupling reagent.

References

Technical Support Center: 1-Boc-3-carbamoylpiperidine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Boc-3-carbamoylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent industrial synthesis involves the amidation of 1-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid) with an ammonia source. This is typically achieved using a coupling agent to activate the carboxylic acid.

Q2: Which coupling agents are recommended for the amidation of 1-Boc-piperidine-3-carboxylic acid on a large scale?

A2: For large-scale production, cost-effective and efficient coupling agents are preferred. Common choices include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key scale-up challenges include:

  • Reaction exotherms: The activation of the carboxylic acid and the subsequent amidation can be exothermic, requiring careful temperature control in a large reactor.

  • Reagent addition and mixing: Ensuring homogeneous mixing of reagents in a large volume is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Byproduct removal: Coupling agents generate byproducts (e.g., dicyclohexylurea (DCU) from DCC) that can be challenging to remove from the final product at scale.

  • Product isolation and purification: Achieving the desired purity and crystalline form of this compound can be difficult due to potential impurities and the compound's solubility profile.

Q4: My final product is an oil or a sticky solid. How can I induce crystallization?

A4: Oily or amorphous products are a common issue with Boc-protected compounds. To induce crystallization, you can try the following:

  • Solvent screening: Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the product in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add an anti-solvent (e.g., heptane, hexane) until turbidity is observed, followed by cooling.

  • Seeding: Introducing a small amount of crystalline material (seed crystals) can initiate crystallization.

  • Trituration: Stirring the oily product with a poor solvent can sometimes lead to the formation of a solid.

Q5: What are the critical process parameters to monitor during the reaction?

A5: Key parameters to monitor include:

  • Temperature: Maintain the recommended temperature range to ensure optimal reaction rate and minimize side reactions.

  • Reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the endpoint.

  • pH: In some cases, the pH of the reaction mixture may need to be controlled, especially during the work-up.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution(s)
Incomplete reaction - Verify stoichiometry of reagents: Ensure the correct molar ratios of 1-Boc-piperidine-3-carboxylic acid, ammonia source, and coupling agents are used. - Increase reaction time: Monitor the reaction by HPLC or TLC and continue until the starting material is consumed. - Optimize reaction temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. A careful temperature optimization study may be necessary.
Degradation of coupling agent - Use fresh coupling agents: Carbodiimides can be sensitive to moisture. Use freshly opened containers or properly stored reagents.
Side reactions - Use of additives: Additives like HOBt can suppress side reactions such as the formation of N-acylurea. - Control temperature: Maintain a low temperature during the activation of the carboxylic acid to minimize side reactions.
Product loss during work-up - Optimize extraction procedure: Ensure the correct pH is used during aqueous extraction to minimize the solubility of the product in the aqueous layer. - Select appropriate solvents: Use solvents that provide a good partition coefficient for the product during extraction.
Issue 2: Poor Purity of this compound
Potential Cause Recommended Solution(s)
Presence of unreacted starting materials - Ensure complete reaction: See "Incomplete reaction" under Issue 1.
Byproducts from the coupling agent - Choose a suitable coupling agent: EDC-HCl and its urea byproduct are water-soluble, facilitating their removal during aqueous work-up. If using DCC, the insoluble DCU can be removed by filtration. - Optimize work-up: Perform thorough aqueous washes to remove water-soluble byproducts.
Formation of N-acylurea byproduct - Use HOBt: The addition of HOBt can minimize the formation of the N-acylurea byproduct by forming a more reactive HOBt-ester intermediate.
Residual solvents - Drying under vacuum: Dry the final product under high vacuum at a slightly elevated temperature to remove residual solvents.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for the Synthesis of this compound

ParameterLab-Scale (Typical)Pilot-Scale (Example)
Starting Material 1-Boc-piperidine-3-carboxylic acid1-Boc-piperidine-3-carboxylic acid
Ammonia Source Ammonium chloride / TriethylamineAnhydrous ammonia or Ammonium hydroxide
Coupling Agent EDC-HCl or DCCEDC-HCl
Additive HOBtHOBt
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Ethyl acetate or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature0 °C to 10 °C
Reaction Time 4 - 12 hours8 - 16 hours
Typical Yield 80 - 95%75 - 90%
Typical Purity >98%>98%

Note: The values in the table are representative and may vary depending on the specific process and equipment used.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound using EDC/HOBt

1. Reagents and Materials:

  • 1-Boc-piperidine-3-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Ammonium hydroxide (28-30% solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

2. Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

3. Procedure:

  • Reaction Setup: Charge the jacketed reactor with 1-Boc-piperidine-3-carboxylic acid and HOBt. Add ethyl acetate as the solvent.

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Activation: Slowly add EDC-HCl to the reaction mixture while maintaining the temperature between 0-10 °C. Stir the mixture for 1-2 hours at this temperature to allow for the formation of the active HOBt ester.

  • Amidation: Slowly add the ammonium hydroxide solution via the addition funnel, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by HPLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purification:

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

    • Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_isolation Isolation & Purification charge_reagents Charge Reactor with 1-Boc-piperidine-3-carboxylic acid, HOBt, and Ethyl Acetate cool Cool to 0-5 °C charge_reagents->cool add_edc Slowly Add EDC-HCl (Maintain 0-10 °C) cool->add_edc activate Stir for 1-2 hours (Activation) add_edc->activate add_ammonia Slowly Add Ammonium Hydroxide (Maintain <15 °C) activate->add_ammonia react Warm to RT and Stir for 8-12 hours (Amidation) add_ammonia->react quench Quench with Water react->quench separate Separate Organic Layer quench->separate wash_bicarb Wash with Saturated NaHCO3 separate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_drying_agent Filter dry->filter_drying_agent concentrate Concentrate under Reduced Pressure filter_drying_agent->concentrate recrystallize Recrystallize (e.g., EtOAc/Heptane) concentrate->recrystallize dry_product Dry in Vacuum Oven recrystallize->dry_product

Caption: Experimental Workflow for the Scale-Up Synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction_completion Check Reaction Completion (HPLC/TLC) start->check_reaction_completion incomplete Incomplete check_reaction_completion->incomplete complete Complete check_reaction_completion->complete troubleshoot_reaction Troubleshoot Reaction: - Increase reaction time - Check reagent stoichiometry - Optimize temperature incomplete->troubleshoot_reaction check_byproducts Analyze for Byproducts complete->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present no_byproducts No Significant Byproducts check_byproducts->no_byproducts troubleshoot_byproducts Troubleshoot Byproducts: - Use HOBt additive - Optimize coupling agent - Adjust work-up procedure byproducts_present->troubleshoot_byproducts troubleshoot_purification Troubleshoot Purification: - Optimize recrystallization solvent - Consider chromatography no_byproducts->troubleshoot_purification

Caption: Troubleshooting Logic for Low Yield or Purity in this compound Synthesis.

Technical Support Center: Synthesis of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Boc-3-carbamoylpiperidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Amidation of 1-Boc-piperidine-3-carboxylic acid (1-Boc-nipecotic acid)

This is a common and versatile method for forming the amide bond. However, the choice of coupling reagents and reaction conditions is critical to avoid by-product formation.

Issue 1: Low Yield of this compound and Presence of Multiple By-products

  • Possible Cause: Formation of N-acylurea is a common side reaction when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This occurs when the activated O-acylisourea intermediate rearranges before reacting with ammonia.[1][2]

  • Troubleshooting Steps:

    • Additive Inclusion: Introduce 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards ammonia.[1]

    • Alternative Coupling Reagents: Consider using uronium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents often provide higher yields and fewer side reactions.[1]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the activation of the carboxylic acid to minimize rearrangement and other side reactions.

Issue 2: Formation of a High Molecular Weight By-product

  • Possible Cause: Dimerization of the starting material, 1-Boc-piperidine-3-carboxylic acid, can occur. The activated carboxylic acid can react with another molecule of the starting material to form an anhydride, which then reacts with ammonia.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the coupling reagent and ensure rapid addition of the ammonia source after the pre-activation of the carboxylic acid.

    • Reaction Conditions: Lowering the reaction temperature and concentration may reduce the rate of dimerization.

Issue 3: Guanidinium By-product Formation

  • Possible Cause: When using uronium-based coupling reagents like HATU or HBTU in excess, they can react with the amine (ammonia in this case) to form a guanidinium by-product.[1]

  • Troubleshooting Steps:

    • Stoichiometry Control: Avoid a large excess of the coupling reagent. A slight excess (e.g., 1.05-1.1 equivalents) is generally sufficient.[1]

By-product TypeProbable CauseSuggested Mitigation
N-AcylureaRearrangement of O-acylisourea intermediate (with carbodiimides)Add HOBt or NHS; use alternative coupling reagents (HATU, PyBOP)
Dimer/AnhydrideReaction of activated acid with starting materialControl stoichiometry; lower reaction temperature and concentration
Guanidinium DerivativeExcess uronium coupling reagent reacting with amineUse a slight excess (1.05-1.1 eq.) of the coupling reagent
Route 2: Boc Protection of 3-Piperidinecarboxamide

This route involves the direct protection of the piperidine nitrogen in the presence of the primary amide.

Issue 1: Low Yield and Incomplete Reaction

  • Possible Cause: The starting material, 3-piperidinecarboxamide, may exist as a salt (e.g., hydrochloride), which can interfere with the reaction. The basicity of the reaction mixture might be insufficient to free the amine for reaction.

  • Troubleshooting Steps:

    • Base Selection: Ensure an adequate amount of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the salt and facilitate the reaction.[4]

    • Solvent Choice: The solubility of 3-piperidinecarboxamide can be limited in some organic solvents. Consider using a solvent system that ensures all reactants are in solution, such as a mixture of water and THF or dioxane.[4]

Issue 2: Formation of Di-Boc Protected By-product

  • Possible Cause: Although less likely with a primary amide, over-reaction with di-tert-butyl dicarbonate (Boc₂O) can potentially lead to the formation of a di-Boc derivative on the piperidine nitrogen.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.0 to 1.2 equivalents).

    • Reaction Conditions: Avoid excessively harsh conditions (e.g., high temperatures or very strong bases) that might promote further reaction.

By-product TypeProbable CauseSuggested Mitigation
Unreacted Starting MaterialInsufficiently basic conditions; poor solubilityUse adequate base (TEA, DIPEA); choose an appropriate solvent system (e.g., water/THF)
Di-Boc DerivativeExcess Boc₂O and harsh reaction conditionsControl stoichiometry of Boc₂O (1.0-1.2 eq.); maintain mild reaction conditions

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes are the amidation of 1-Boc-piperidine-3-carboxylic acid and the Boc protection of 3-piperidinecarboxamide. A third, less common route, is the controlled hydrolysis of 1-Boc-3-cyanopiperidine.

Q2: How can I monitor the progress of my reaction to minimize by-product formation?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring reaction progress. By tracking the consumption of starting materials and the appearance of the product and any by-products, you can determine the optimal reaction time and avoid prolonged reaction times that may lead to increased impurity levels.

Q3: What purification methods are most effective for removing common by-products?

A3: Flash column chromatography on silica gel is a standard and effective method for purifying this compound from most common by-products. The choice of eluent system will depend on the polarity of the impurities. For by-products like dicyclohexylurea (from DCC coupling), filtration can be effective as it is often insoluble in the reaction solvent.[2] An acidic workup can help remove urea by-products from water-soluble carbodiimides like EDC.[1]

Q4: Can the Boc protecting group be cleaved during the amidation reaction?

A4: The Boc group is generally stable under most amide coupling conditions. However, prolonged exposure to even mildly acidic conditions can lead to its premature removal. It is important to use non-acidic coupling conditions and appropriate bases to maintain the integrity of the Boc group.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Boc-piperidine-3-carboxylic acid using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 equiv.) to the reaction mixture and continue stirring for another 10-15 minutes to pre-activate the carboxylic acid.[1]

  • Introduce a source of ammonia (e.g., a solution of ammonia in dioxane or by bubbling ammonia gas through the solution) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 3-Piperidinecarboxamide
  • Dissolve 3-piperidinecarboxamide (1.0 equiv.) in a mixture of THF and water.

  • Add triethylamine (2.0 equiv.) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualizations

Synthesis_Pathways cluster_route1 Route 1: Amidation cluster_route2 Route 2: Boc Protection 1-Boc-nipecotic_acid 1-Boc-piperidine- 3-carboxylic acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea) 1-Boc-nipecotic_acid->Activated_Ester Coupling Agent (e.g., EDC) Product_1 This compound Activated_Ester->Product_1 + NH3 N_Acylurea N-Acylurea By-product Activated_Ester->N_Acylurea Rearrangement Anhydride Anhydride By-product Activated_Ester->Anhydride + 1-Boc-nipecotic acid 3-Piperidinecarboxamide 3-Piperidinecarboxamide Product_2 This compound 3-Piperidinecarboxamide->Product_2 + Boc2O, Base Di-Boc Di-Boc By-product Product_2->Di-Boc Excess Boc2O Troubleshooting_Workflow cluster_amidation Amidation Route cluster_protection Boc Protection Route start Low Yield or Impure Product identify_route Identify Synthetic Route start->identify_route check_coupling Analyze By-products (LC-MS, NMR) identify_route->check_coupling Route 1 check_reaction Check for Unreacted Starting Material identify_route->check_reaction Route 2 is_n_acylurea N-Acylurea Present? check_coupling->is_n_acylurea add_hobt Add HOBt/NHS or Change Coupling Agent is_n_acylurea->add_hobt Yes is_dimer Dimer/Anhydride Present? is_n_acylurea->is_dimer No optimize_stoich Optimize Stoichiometry and Temperature is_dimer->optimize_stoich Yes is_incomplete Incomplete Reaction? check_reaction->is_incomplete optimize_base Optimize Base and Solvent System is_incomplete->optimize_base Yes check_overreaction Check for Di-Boc By-product is_incomplete->check_overreaction No is_di_boc Di-Boc Present? check_overreaction->is_di_boc control_boc2o Control Boc2O Stoichiometry is_di_boc->control_boc2o Yes

References

Stability issues of 1-Boc-3-carbamoylpiperidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 1-Boc-3-carbamoylpiperidine. Since specific stability data for this compound is not extensively published, this resource offers troubleshooting guides and FAQs based on the known chemical properties of its functional groups: a Boc-protected amine and a primary amide on a piperidine ring. The information herein will help you anticipate potential stability issues, design appropriate experiments, and interpret your results.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid degradation of the compound in acidic media.

  • Question: I am performing a reaction or workup under acidic conditions (e.g., using TFA, HCl), and I'm observing the formation of a more polar impurity and loss of my starting material. What is likely happening?

  • Answer: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[1][2] Strong acids will rapidly cleave the Boc group, leading to the formation of the free piperidine (3-carbamoylpiperidine), carbon dioxide, and isobutene.[3] This is the most probable cause of degradation in acidic media.

    • Recommendation: If your experimental conditions allow, use weaker acids or buffer the solution to a pH above 4. If acidic conditions are unavoidable, perform the reaction at a low temperature (e.g., 0°C) and for the shortest possible time. Neutralize the acid as soon as the transformation is complete.

Issue 2: A new impurity appears after heating the compound in solution.

  • Question: I have been heating my this compound in a solution (e.g., refluxing in an alcohol or aqueous solvent) and a new, less polar impurity is forming over time. What could this be?

  • Answer: There are two likely possibilities:

    • Amide Hydrolysis: The primary amide group can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions, a reaction that is accelerated by heat.[4][5] This would result in the formation of 1-Boc-piperidine-3-carboxylic acid.

    • Thermal Degradation: Carbamates can be thermally labile, especially at higher temperatures.[6][7] While the Boc group is generally stable to moderate heat, prolonged heating can lead to decomposition. The specific degradation products would need to be characterized.

    • Recommendation: Avoid prolonged heating where possible. If heating is necessary, conduct a small-scale time-course study to determine the rate of degradation at your target temperature. Analyze samples by LC-MS to identify the mass of the impurity, which will help distinguish between amide hydrolysis and other degradation pathways.

Issue 3: Decreasing purity during storage or in the presence of air.

  • Question: My compound's purity is decreasing over time, even when stored as a solid, or I'm seeing new impurities when my reaction is open to the atmosphere. What is causing this?

  • Answer: This could be due to oxidative degradation. The piperidine ring and its nitrogen atom can be susceptible to oxidation.[8][9] While the Boc group reduces the nucleophilicity of the nitrogen, oxidation can still occur over time, potentially forming N-oxides or other oxidative degradation products. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

    • Recommendation: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and store it at the recommended temperature (typically 2-8°C). When running reactions, especially if they are heated or run for extended periods, using degassed solvents and maintaining an inert atmosphere can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A: Based on its structure, the two most anticipated degradation pathways are:

  • Acid-Catalyzed Deprotection: Cleavage of the Boc group under acidic conditions (pH < 4) to yield 3-carbamoylpiperidine.[1][10]

  • Hydrolysis of the Amide: Conversion of the carbamoyl (amide) group to a carboxylic acid under strong acidic or basic conditions, especially with heat, to form 1-Boc-piperidine-3-carboxylic acid.[11][12]

Q2: Under what pH conditions is this compound generally most stable?

A: The compound is expected to be most stable in the neutral to moderately basic pH range (approximately pH 7 to 9). It is labile to strong acids due to the Boc group and potentially unstable in strong bases at elevated temperatures due to the risk of amide hydrolysis.[5][10]

Q3: How should I store this compound to ensure its long-term stability?

A: For optimal stability, the compound should be stored as a solid in a well-sealed container at refrigerated temperatures (2-8°C), protected from light and moisture. For solutions, it is best to prepare them fresh. If solutions must be stored, they should be kept at a low temperature, protected from light, and ideally purged with an inert gas to minimize oxidation.

Q4: Is this compound sensitive to light?

A: While there is no specific data for this molecule, many organic molecules, including piperidine derivatives, can be sensitive to light, particularly UV light.[13] Photolytic degradation is a possibility. It is good practice to store the compound in an amber vial or in the dark and to protect reaction mixtures from direct light.[14]

Data Presentation

For your own stability studies, use the following table templates to organize your data from forced degradation experiments.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation No. of Degradants Major Degradant (% Area)
Acid Hydrolysis 0.1 M HCl 24 60
Base Hydrolysis 0.1 M NaOH 24 60
Oxidation 3% H₂O₂ 24 25 (RT)
Thermal (Solution) Water 48 80
Thermal (Solid) N/A 48 80

| Photolytic (Solid) | ICH Q1B | 24 | 25 | | | |

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which should be adapted to your specific laboratory capabilities and the observed stability of the compound.[14][15]

Protocol 1: General Forced Degradation Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate in a water bath at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate a sample of the stock solution in a sealed vial at 80°C.

      • Solid: Place a known amount of the solid compound in a vial and heat at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis to stop further degradation.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating analytical method.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Objective: To develop a method that separates the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) and/or a mass spectrometer (LC-MS) for peak identification.[16]

  • Validation: The method should be validated for specificity by demonstrating that all degradation peaks are resolved from the main peak and from each other.

Visualizations

Logical Relationships and Workflows

G start Stability Issue Encountered (e.g., new impurity, loss of purity) check_conditions Review Experimental/Storage Conditions (pH, Temp, Solvent, Light, Air) start->check_conditions acidic Acidic Conditions (pH < 4)? check_conditions->acidic basic Basic Conditions (pH > 9)? check_conditions->basic heat Elevated Temperature (>40°C)? check_conditions->heat oxidizing Presence of Oxidizing Agents? check_conditions->oxidizing light Exposure to Light (especially UV)? check_conditions->light boc_cleavage High Probability of Boc-Group Cleavage (forms 3-carbamoylpiperidine) acidic->boc_cleavage Yes solution Isolate and Characterize Impurity (LC-MS, NMR) acidic->solution No amide_hydrolysis Potential Amide Hydrolysis (forms 1-Boc-piperidine-3-carboxylic acid) basic->amide_hydrolysis Yes basic->solution No thermal_degradation Potential Thermal Degradation (e.g., decarboxylation, side reactions) heat->thermal_degradation Yes heat->solution No oxidative_degradation Potential Oxidative Degradation (e.g., N-oxide formation, ring oxidation) oxidizing->oxidative_degradation Yes oxidizing->solution No photo_degradation Potential Photodegradation light->photo_degradation Yes light->solution No boc_cleavage->solution amide_hydrolysis->solution thermal_degradation->solution oxidative_degradation->solution photo_degradation->solution mitigate Implement Mitigation Strategy solution->mitigate mitigate_acid Avoid strong acids, use alternative catalyst, work at low temp, neutralize immediately mitigate->mitigate_acid mitigate_base Use milder base, limit exposure time, work at low temp mitigate->mitigate_base mitigate_heat Store at recommended temp (e.g., 2-8°C), avoid prolonged heating mitigate->mitigate_heat mitigate_oxidizing Use degassed solvents, store under inert atmosphere (N2, Ar) mitigate->mitigate_oxidizing mitigate_light Store in amber vials, protect from light during experiments mitigate->mitigate_light

Caption: Troubleshooting workflow for stability issues.

G cluster_main This compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_oxidation Oxidation This compound C₁₁H₂₀N₂O₃ 3-Carbamoylpiperidine 3-Carbamoylpiperidine (Loss of Boc group) This compound->3-Carbamoylpiperidine H⁺ / H₂O 1-Boc-piperidine-3-carboxylic_acid 1-Boc-piperidine-3-carboxylic acid (Amide hydrolysis) This compound->1-Boc-piperidine-3-carboxylic_acid OH⁻ / H₂O, Δ N-Oxide Piperidine N-Oxide Derivative This compound->N-Oxide [O] CO2 CO₂ 3-Carbamoylpiperidine->CO2 Isobutene Isobutene 3-Carbamoylpiperidine->Isobutene Ammonia NH₃ 1-Boc-piperidine-3-carboxylic_acid->Ammonia

Caption: Potential degradation pathways.

G cluster_stress Stress Conditions cluster_data Data Evaluation start Start: Forced Degradation Study prep Prepare Stock Solution of This compound start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal (e.g., 80°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B light conditions) prep->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis purity Assess Purity and Assay (Calculate % degradation) analysis->purity mass_balance Check Mass Balance purity->mass_balance peak_purity Evaluate Peak Purity of Parent Compound mass_balance->peak_purity id_degradants Identify and Characterize Major Degradants (LC-MS, NMR) peak_purity->id_degradants report Compile Stability Report id_degradants->report

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to 1-Boc-3-carbamoylpiperidine and Isonipecotamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable building block is a critical decision in the design of synthetic routes for novel chemical entities. Substituted piperidines are a prevalent structural motif in a vast number of biologically active compounds and pharmaceutical drugs.[1] Among the myriad of available piperidine-based starting materials, 1-Boc-3-carbamoylpiperidine and isonipecotamide (piperidine-4-carboxamide) are two common, yet functionally distinct, intermediates. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, to aid researchers in making informed strategic decisions.

Core Structural and Reactivity Differences

The primary distinctions between this compound and isonipecotamide lie in two key areas: the position of the carbamoyl functional group and the presence or absence of a nitrogen-protecting group.

  • This compound : Features a carbamoyl group (-CONH₂) at the 3-position of the piperidine ring. Crucially, the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection renders the nitrogen nucleophilicity inert, allowing for selective reactions at other positions of the molecule. The Boc group can be removed under acidic conditions when the nitrogen's reactivity is desired in a later synthetic step.

  • Isonipecotamide : Possesses a carbamoyl group at the 4-position. Its piperidine nitrogen is a secondary amine, making it a readily available nucleophile for a variety of chemical transformations, such as N-alkylation or N-arylation.

These structural differences dictate their divergent applications in multi-step synthesis. The choice between them is fundamentally a strategic one: is the piperidine nitrogen required as a reactive site early in the synthesis, or must it be protected to allow for other transformations?

Synthetic Utility & Performance Comparison

The synthetic pathways chosen for each compound highlight their distinct advantages. This compound is often employed when the goal is to create 3-substituted piperidines, particularly chiral amines, while isonipecotamide is a direct precursor for N-substituted piperidine-4-carboxamides.

This compound: A Precursor to 3-Aminopiperidines

A principal application of this compound is its conversion to 1-Boc-3-aminopiperidine via the Hofmann rearrangement. This reaction provides a pathway to valuable chiral amines that are key intermediates in the synthesis of numerous pharmaceuticals, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in antidiabetic agents.[2]

Table 1: Performance Data for Hofmann Rearrangement

Reactant Reagents Solvent Temperature (°C) Reaction Time Yield (%) Reference
N-Boc-3-piperidine formamide Sodium hypochlorite, Sodium hydroxide Water/Dioxane 70 45 min 89 [3]

| Aromatic/Aliphatic Amides | N-bromoacetamide (NBA), LiOH | Methanol/Water | Room Temp. | Not specified | High |[4] |

The Hofmann rearrangement of the 3-carbamoyl group efficiently yields the corresponding 3-amino derivative with one less carbon atom. The Boc group remains stable under the basic conditions of the reaction, ensuring the piperidine nitrogen does not interfere.

Isonipecotamide: A Scaffold for N-Functionalization

Isonipecotamide serves as a foundational scaffold for producing a wide range of N-substituted piperidine derivatives.[5][6] Its exposed secondary amine is readily functionalized, making it a key intermediate in the development of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[6] A common transformation is the N-arylation (e.g., Ullmann or Buchwald-Hartwig coupling) to introduce aromatic moieties.

Table 2: Performance Data for N-Arylation Reactions

Amine/Amide Substrate Arylating Agent Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Various Amides Aryl Iodides CuI / (S)-N-methylpyrrolidine-2-carboxylate K₃PO₄ DMSO 110 Good to High [7]
1,2,4-oxadiazin-5(6H)-ones Diaryliodonium salts CuI DIPEA Toluene 60 46-97 [8]

| Various N-heterocycles | 4-Nitrochlorobenzene | CuI-NHC complex | K₂CO₃ | DMF | Not specified | 52-98 |[9] |

These reactions demonstrate the high reactivity of the nitrogen in isonipecotamide and similar amine/amide substrates, leading to excellent yields of N-arylated products under various catalytic conditions.

Logical & Experimental Workflows

The decision to use one compound over the other can be represented by a logical workflow.

G Decision Workflow: Choosing the Right Piperidine Intermediate start Define the target molecule's structure q1 Is the piperidine nitrogen substituted in the final product? start->q1 q2 Is a functional group required at the 3-position (e.g., amine)? q1->q2  No sub_path N-Substitution Pathway q1->sub_path  Yes pos3_path 3-Position Functionalization Pathway q2->pos3_path  Yes reagent1 Select Isonipecotamide sub_path->reagent1 reagent2 Select this compound pos3_path->reagent2 proc1 Perform N-functionalization (e.g., N-Arylation) reagent1->proc1 proc2 Perform Hofmann Rearrangement to get 3-aminopiperidine reagent2->proc2 proc3 Perform Boc-deprotection (if required) proc2->proc3

Caption: Decision tree for selecting between Isonipecotamide and this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-aminopiperidine via Hofmann Rearrangement

This protocol is adapted from a patented synthesis method.[3]

Objective: To convert N-Boc-3-piperidine formamide into N-Boc-3-aminopiperidine.

Materials:

  • N-Boc-3-piperidine formamide

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare a solution of sodium hypochlorite and sodium hydroxide in water.

  • Add N-Boc-3-piperidine formamide to the basic hypochlorite solution.

  • Heat the reaction mixture to 70°C and maintain with stirring for 45 minutes.

  • Cool the mixture to room temperature.

  • Perform a liquid-liquid extraction using diethyl ether (e.g., 3 x 50 mL).

  • Combine the organic phases.

  • Wash the combined organic phase with a saturated brine solution (e.g., 3 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (diethyl ether) under reduced pressure to yield the N-Boc-3-aminopiperidine product. A reported yield for a similar transformation is 89%.[3]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation

This protocol is generalized from modern Ullmann-type coupling reactions.[7]

Objective: To arylate the nitrogen of a piperidine derivative like isonipecotamide.

Materials:

  • Isonipecotamide (or other amide/amine)

  • Aryl iodide

  • Copper(I) iodide (CuI, catalyst)

  • (S)-N-methylpyrrolidine-2-carboxylate (ligand)

  • Potassium phosphate (K₃PO₄, base)

  • Dimethyl sulfoxide (DMSO, solvent)

  • Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add CuI (5 mol%), the ligand (e.g., 10 mol%), and K₃PO₄ (2.0 equivalents).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat three times.

  • Add isonipecotamide (1.0 equivalent), the aryl iodide (1.2 equivalents), and anhydrous DMSO via syringe.

  • Heat the reaction mixture to 110°C and stir for the required time (typically 5-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography to obtain the N-arylated product.

Conclusion

The choice between this compound and isonipecotamide is dictated by synthetic strategy.

  • Choose this compound when the synthetic goal involves modification at the 3-position, such as creating a 3-aminopiperidine core via the Hofmann rearrangement, while the piperidine nitrogen must remain unreactive in early steps. Its utility is paramount in building complex, often chiral, molecules where regioselectivity is key.

  • Choose isonipecotamide when the primary goal is to functionalize the piperidine nitrogen. Its free secondary amine provides a direct handle for N-alkylation, N-arylation, and other coupling reactions, making it an efficient starting point for libraries of N-substituted piperidine-4-carboxamides.

By understanding the inherent reactivity and strategic role of each building block, researchers can design more efficient, high-yielding, and robust synthetic routes for the discovery and development of new chemical entities.

References

Comparison of different synthetic routes to 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Boc-3-carbamoylpiperidine, also known as 1-N-Boc-nipecotamide, is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its piperidine scaffold is a common motif in a wide range of biologically active compounds. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization at other positions of the molecule, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.[2]

This guide provides a comparative overview of two common synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to assist researchers in selecting the most suitable method for their needs.

Synthetic Pathways Overview

Two primary synthetic strategies for the preparation of this compound involve:

  • Route 1: Amidation of 1-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid). This approach starts with the commercially available N-protected amino acid and forms the primary amide.

  • Route 2: Boc Protection of 3-piperidinecarboxamide (Nipecotamide). This route begins with the commercially available amide and introduces the Boc protecting group onto the piperidine nitrogen.

G cluster_0 Route 1: Amidation cluster_1 Route 2: Boc Protection N-Boc-nipecotic acid N-Boc-nipecotic acid Mixed Anhydride Mixed Anhydride N-Boc-nipecotic acid->Mixed Anhydride Isobutyl Chloroformate, Triethylamine 1-Boc-3-carbamoylpiperidine_1 This compound Mixed Anhydride->1-Boc-3-carbamoylpiperidine_1 Ammonium Hydroxide 3-Piperidinecarboxamide 3-Piperidinecarboxamide 1-Boc-3-carbamoylpiperidine_2 This compound 3-Piperidinecarboxamide->1-Boc-3-carbamoylpiperidine_2 Di-tert-butyl dicarbonate, Base

Synthetic routes to this compound.

Comparison of Synthetic Routes

FeatureRoute 1: Amidation of N-Boc-nipecotic acidRoute 2: Boc Protection of 3-Piperidinecarboxamide
Starting Material 1-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid)3-Piperidinecarboxamide (Nipecotamide)
Key Transformation Amide bond formationN-Boc protection
Reagents Isobutyl chloroformate, Triethylamine, Ammonium hydroxideDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine, Sodium Bicarbonate)
Typical Yield ~80%[3]High (often >90%)[4][5]
Purity Generally high, requires purification of the final product.Generally high, may require purification to remove excess Boc anhydride and byproducts.[5]
Pros - Utilizes a readily available N-protected starting material.[6] - The mixed anhydride method is generally efficient and scalable.[7]- Often proceeds with high yields and clean reaction profiles.[4] - Simpler one-step procedure.
Cons - Requires careful control of temperature during mixed anhydride formation.[7] - Involves the use of chloroformates which are hazardous.- The starting material, 3-piperidinecarboxamide, may be less readily available or more expensive than N-Boc-nipecotic acid.
Scalability The mixed anhydride method is well-suited for large-scale synthesis.[7]Readily scalable.[2]

Experimental Protocols

Route 1: Amidation of 1-Boc-piperidine-3-carboxylic acid via Mixed Anhydride Method

This protocol is adapted from a general procedure for the synthesis of primary amides from carboxylic acids using the mixed anhydride method.[3]

Materials:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

  • Isobutyl chloroformate (2.0 eq)

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • To a solution of 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in dry DCM at 0°C, add triethylamine (2.0 eq).

  • Slowly add isobutyl chloroformate (2.0 eq) to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture in vacuo.

  • Cool the resulting material to 0°C and treat it with ammonium hydroxide solution.

  • Filter the resulting solid, wash with water, and dry to provide this compound.

Purification:

The crude product can be purified by recrystallization or column chromatography on silica gel.

Route 2: Boc Protection of 3-Piperidinecarboxamide

This protocol is based on general procedures for the N-tert-butoxycarbonylation of amines.[4][5]

Materials:

  • 3-Piperidinecarboxamide (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

  • Base: Triethylamine (1.1 eq) or Sodium Bicarbonate

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or aqueous acetonitrile

Procedure:

  • Dissolve 3-piperidinecarboxamide (1.0 eq) in a suitable solvent (e.g., DCM).

  • Add the base (e.g., triethylamine, 1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by recrystallization or column chromatography on silica gel to remove any unreacted starting material and byproducts.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Route 1 (Amidation) is a strong choice for larger-scale preparations, given the scalability of the mixed anhydride method.

  • Route 2 (Boc Protection) offers a simpler, high-yielding, one-step process that may be more convenient for smaller-scale laboratory synthesis, provided the starting amide is readily accessible.

Researchers should consider these factors, along with their laboratory capabilities and safety protocols, when selecting the optimal synthetic strategy.

References

A Comparative Guide to the Biological Activity of 1-Boc-3-carbamoylpiperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its conformational flexibility allows for the presentation of substituents in well-defined spatial orientations, enabling potent and selective interactions with a wide range of biological targets.[1] This guide provides a comparative overview of the biological activities of piperidine derivatives, with a predictive framework for the potential of 1-Boc-3-carbamoylpiperidine and its analogs. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the common biological activities associated with structurally related piperidine compounds, detailed experimental protocols for their screening, and a visual representation of relevant signaling pathways.

Quantitative Data on Piperidine Analog Activities

The biological activities of piperidine derivatives are diverse and have been explored in various therapeutic areas. The following tables summarize the quantitative data for several analogs, showcasing their potential in different disease models.

Table 1: Anticancer Activity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Piperidine Analog AMDA-MB-231Triple-Negative Breast CancerComparable to FDI-6[2]
Piperidine Analog BL1210LeukemiaNot specified[3]
Piperidine-carboxamide 11fNot specifiedNot specifiedKᵢ = 30 nM (for µ-calpain)[4]
Piperidine-carboxamide 11jNot specifiedNot specifiedKᵢ = 9 nM (for µ-calpain)[4]

Table 2: Antimicrobial Activity of Piperidine Derivatives

DerivativeMicroorganismTypeActivity MetricValueReference
Piperidine Derivative 1Escherichia coliGram-negative bacteriaZone of inhibitionNot specified[5]
Piperidine Derivative 2Staphylococcus aureusGram-positive bacteriaZone of inhibitionNot specified[5]
BicereucinMRSA, VREGram-positive bacteriaSynergistic activityNot specified[]

Table 3: Other Biological Activities of Piperidine Derivatives

DerivativeBiological Target/ActivityAssayPotency (IC50, Kᵢ, etc.)Reference
Benzoyl Piperidine Amide 5bTyrosinase (monophenolase)Enzyme inhibitionpIC50 = 4.99[7][8]
Cinnamoyl Piperazine Amide 3aTyrosinase (diphenolase)Enzyme inhibitionpIC50 = 4.18[7][8]
(R)-1-Boc-3-Aminopiperidine derivativeCBP/P300 bromodomainInhibitionPotent inhibitor[9][10]
Keto amide 11f, 11jNMDA receptorAnticonvulsant activity in miceInhibition of convulsions[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are protocols for key experiments commonly employed in the screening of piperidine derivatives.

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

    • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for 24-72 hours.[1][11] Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).[1]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.[1][12]

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values using a sigmoidal dose-response curve.[1][11][12]

2. Antimicrobial Activity: Disc Diffusion Method

This method is used to assess the antimicrobial activity of a compound.[5]

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

  • Protocol:

    • Inoculation: A standardized microbial suspension is spread evenly over the surface of an agar plate.

    • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

    • Zone of Inhibition Measurement: The diameter of the clear zone around the disc is measured to determine the extent of antimicrobial activity.

  • Data Analysis: The size of the zone of inhibition is compared to that of a standard antibiotic to evaluate the relative effectiveness of the test compound. The Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, can also be determined.[11]

Visualizing Molecular Interactions and Workflows

Signaling Pathways and Experimental Designs

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound & Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->invitro antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) characterization->antimicrobial invivo In Vivo Models (e.g., Animal studies) invitro->invivo antimicrobial->invivo data_analysis IC50/EC50/MIC Determination invivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A general workflow for the synthesis and biological screening of novel piperidine compounds.

pi3k_akt_pathway cluster_downstream Downstream Effects receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival apoptosis Inhibition of Apoptosis akt->apoptosis piperidine Piperidine Derivative (Potential Inhibitor) piperidine->pi3k inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for piperidine derivatives.[12]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Boc-3-carbamoylpiperidine and a selection of its structurally related analogues. The objective is to offer a clear, data-driven reference for researchers working with these important heterocyclic scaffolds. The compounds included for comparison are Nipecotamide, 1-Boc-piperidine-3-carboxylic acid, 1-Boc-3-aminopiperidine, and 1-Boc-3-piperidone.

While comprehensive experimental data for this compound was not available in public literature at the time of this guide's compilation, the provided data for its analogues serves as a robust baseline for spectroscopic characterization. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the selected piperidine derivatives. These tables allow for a direct comparison of the influence of the C-3 substituent and the N-Boc protecting group on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound-C(CH₃)₃ (Boc)Piperidine Ring ProtonsOtherSolvent
This compound ~1.45 (s, 9H)1.50 - 4.00 (m)Amide NH₂: ~5.5-7.5 (br s)CDCl₃
Nipecotamide N/A1.50 - 3.20 (m)Amide NH₂: ~5.5-7.5 (br s); Piperidine NH: variableDMSO-d₆
1-Boc-piperidine-3-carboxylic acid 1.45 (s, 9H)1.40 - 3.90 (m)COOH: ~12.2 (br s)DMSO-d₆
1-Boc-3-aminopiperidine ~1.45 (s, 9H)1.30 - 4.00 (m)NH₂: ~1.5 (br s, 2H)CDCl₃
1-Boc-3-piperidone 1.47 (s, 9H)1.98 (m, 2H), 2.47 (t, 2H), 3.59 (t, 2H), 4.04 (s, 2H)N/ACDCl₃

Note: Data for this compound is predicted based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=O (Amide/Carb)C=O (Ketone)-C(CH₃)₃-C(CH₃)₃Piperidine Ring CarbonsOtherSolvent
This compound ~176 (Amide), ~155 (Boc)N/A~80.0~28.4~24, ~28, ~42, ~44, ~46N/ACDCl₃
Nipecotamide ~176.5N/AN/AN/A~25.9, ~29.8, ~43.3, ~45.9, ~47.8N/AD₂O
1-Boc-piperidine-3-carboxylic acid ~175 (Acid), ~154.5 (Boc)N/A~79.5~28.3~24.5, ~27.0, ~41.5, ~44.0, ~45.5N/ADMSO-d₆
1-Boc-3-aminopiperidine ~154.7 (Boc)N/A~79.0~28.5~25.0, ~33.0, ~45.0, ~47.0, ~51.0N/ACDCl₃
1-Boc-3-piperidone 154.7 (Boc)208.580.228.426.5, 41.0, 46.5, 50.8N/ACDCl₃

Note: Data for this compound is predicted based on analogous structures.

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchOther Key Absorptions
This compound ~3400, ~3200 (Amide)~2975, ~2870~1680 (Boc), ~1650 (Amide I)~1550 (Amide II)
Nipecotamide 3360, 3180 (Amide)~2940, ~28601650 (Amide I)1620 (Amide II), ~1420
1-Boc-piperidine-3-carboxylic acid 3300-2500 (broad, O-H)~2975, ~2870~1740 (Acid), ~1690 (Boc)~1400, ~1240, ~1160
1-Boc-3-aminopiperidine ~3360, ~3290 (Amine)~2970, ~2860~1685 (Boc)~1525 (N-H bend)
1-Boc-3-piperidone N/A~2975, ~28701725 (Ketone), 1695 (Boc)~1420, ~1250, ~1160

Note: Data for this compound is predicted based on analogous structures.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key FragmentsIonization
This compound C₁₁H₂₀N₂O₃228.29229.15173 ([M-C₄H₈+H]⁺), 129 ([M-Boc+H]⁺)ESI
Nipecotamide C₆H₁₂N₂O128.17129.11112, 84ESI
1-Boc-piperidine-3-carboxylic acid C₁₁H₁₉NO₄229.27230.14174 ([M-C₄H₈+H]⁺), 130 ([M-Boc+H]⁺)ESI
1-Boc-3-aminopiperidine C₁₀H₂₀N₂O₂200.28201.16145 ([M-C₄H₈+H]⁺), 101 ([M-Boc+H]⁺), 57 (t-butyl)ESI, GC-MS
1-Boc-3-piperidone C₁₀H₁₇NO₃199.25200.13144 ([M-C₄H₈+H]⁺), 100 ([M-Boc+H]⁺), 57 (t-butyl)ESI

Note: Data for this compound is predicted based on analogous structures.[1]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following protocols outline the general methodologies for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and the need to observe exchangeable protons.

  • ¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition : Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz). A standard proton-decoupled pulse program is used with a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film for Liquids/Oils) : A small drop of the neat liquid or oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

  • Sample Preparation (Thin Solid Film) : A few milligrams of the solid sample are dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[3]

  • Data Acquisition : The sample is placed in the spectrometer's sample holder. A background spectrum of the empty instrument (or clean salt plates) is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in percent transmittance or absorbance after being ratioed against the background.[4]

Mass Spectrometry (MS)
  • Sample Introduction : For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL) and infused into the mass spectrometer source. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the MS source.

  • Ionization : ESI is a soft ionization technique commonly used for polar and thermally labile molecules, typically generating protonated molecules [M+H]⁺. Electron Ionization (EI), often used with GC-MS, is a higher-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

  • Data Acquisition : The mass analyzer (e.g., Quadrupole, Time-of-Flight) scans a specified mass-to-charge (m/z) range to detect the parent ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.[2]

Synthetic and Analytical Workflow

The following diagram illustrates a common synthetic pathway for preparing 3-substituted piperidines and the subsequent analytical workflow for their characterization. This logical flow is crucial in drug discovery and development for ensuring the identity and purity of synthesized compounds.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Characterization P1 1-Boc-3-piperidone P2 1-Boc-3-aminopiperidine P1->P2 Reductive Amination P3 1-Boc-piperidine-3-carboxylic acid P4 This compound P3->P4 Amide Coupling A1 NMR (¹H, ¹³C) P4->A1  Final Product  Analysis A2 FT-IR A3 MS A4 Purity (HPLC, GC)

A typical workflow for the synthesis and analysis of piperidine derivatives.

Summary

This guide has presented a comparative analysis of the key spectroscopic features of several 3-substituted N-Boc-piperidines. The ¹H and ¹³C NMR spectra clearly show the characteristic signals for the Boc protecting group (a singlet at ~1.45 ppm and carbons at ~80 and 28.4 ppm, respectively). The nature of the C-3 substituent significantly influences the chemical shifts of adjacent protons and carbons on the piperidine ring.

Infrared spectroscopy provides definitive evidence for the principal functional groups: strong C=O stretching bands for the Boc-carbamate (~1690 cm⁻¹), ketones (~1725 cm⁻¹), carboxylic acids (~1740 cm⁻¹), and amides (~1650 cm⁻¹), as well as characteristic N-H or O-H stretching vibrations. Mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns, often involving the loss of isobutylene or the entire Boc group from the parent ion.

The provided data and protocols serve as a valuable resource for the identification, characterization, and quality control of these versatile chemical building blocks in a research and development setting.

References

Purity Analysis of Commercial 1-Boc-3-carbamoylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of building blocks is paramount. 1-Boc-3-carbamoylpiperidine is a key intermediate in the development of various drug candidates, particularly those targeting neurological disorders.[1] Its structural integrity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of commercial this compound, outlines detailed experimental protocols for its analysis, and explores viable alternatives.

Comparative Purity of this compound and Alternatives

The purity of commercially available this compound and its alternatives is a critical factor for consideration in research and development. While most suppliers guarantee a purity of ≥95%, lots can vary. Independent verification is therefore essential.

CompoundSupplier ExampleStated PurityPotential ImpuritiesAnalytical Method
This compound Chem-Impex≥96% (HPLC)[1]Unreacted starting materials (1-Boc-piperidine-3-carboxylic acid, ammonia), residual solventsHPLC, GC-MS
(R)-1-Boc-3-aminopiperidine Various≥98%Enantiomeric impurities ((S)-isomer), residual solventsChiral HPLC[2][3]
(S)-1-Boc-3-hydroxypiperidine Enzymaster≥99.5%[4]Enantiomeric impurities ((R)-isomer), residual solventsChiral HPLC[5]
1-Boc-3-iodopiperidine Chem-ImpexNot specifiedResidual iodinating agents, byproducts of synthesisHPLC, GC-MS

Table 1: Comparative Purity of this compound and Key Alternatives

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 18% acetonitrile and increasing to 30% over 50 minutes.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 solution of methanol and 20 mM HCl. Dilute 1 mL of this solution to 10 mL with methanol and filter through a 0.45 µm membrane filter.[6]

  • Analysis: Inject 10 µL of the prepared sample. The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., Agilent 7890A GC/MS with a 100% trifluoropropyl methyl polysiloxane (Rtx-200) capillary column (30 m x 0.25 mm, 0.50 µm)).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.7 mL/min).[6]

  • Oven Program: Initial temperature of 100°C for 1 minute, ramp to 180°C at 12°C/min and hold for 2 minutes, then ramp to 200°C at 10°C/min and hold for 5 minutes.[6]

  • Injection: 1 µL, splitless, at 250°C.[6]

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile.[6]

  • Analysis: Identification of impurities is based on their mass spectra and retention times compared to known standards. Quantification can be performed using an internal standard.

Synthesis and Potential Impurities

Understanding the synthetic route of this compound is crucial for predicting potential impurities. A common method is the amidation of 1-Boc-piperidine-3-carboxylic acid.

1-Boc-piperidine-3-carboxylic acid 1-Boc-piperidine-3-carboxylic acid Amidation Amidation 1-Boc-piperidine-3-carboxylic acid->Amidation Ammonia, Coupling Agent This compound This compound Amidation->this compound Unreacted Acid Unreacted Acid This compound->Unreacted Acid Potential Impurity Residual Solvents Residual Solvents This compound->Residual Solvents Potential Impurity Coupling Agent Byproducts Coupling Agent Byproducts This compound->Coupling Agent Byproducts Potential Impurity

Synthetic Route and Potential Impurities

Alternatives to this compound

For structure-activity relationship (SAR) studies and the development of new chemical entities, several alternatives to this compound can be considered.

cluster_core Core Scaffold cluster_alternatives Structural Alternatives This compound This compound 1-Boc-3-(aminomethyl)piperidine 1-Boc-3-(aminomethyl)piperidine (Positional Isomer) This compound->1-Boc-3-(aminomethyl)piperidine Different substitution pattern 1-Boc-3-hydroxypiperidine 1-Boc-3-hydroxypiperidine (Functional Group Modification) This compound->1-Boc-3-hydroxypiperidine Amide vs. Hydroxyl 1-Boc-3-iodopiperidine 1-Boc-3-iodopiperidine (Reactive Intermediate) This compound->1-Boc-3-iodopiperidine Versatile handle for further chemistry

Structural Alternatives to this compound

Biological Context: Targeting G-Protein Coupled Receptors

Piperidine-containing molecules are prevalent in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs). While the specific targets of all molecules derived from this compound are diverse, a common mechanism involves the modulation of GPCR signaling pathways.

Ligand (Drug) Ligand (Drug) GPCR GPCR Ligand (Drug)->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

References

A Comparative Guide to Alternative Protecting Groups for 3-Carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of molecules incorporating the 3-carbamoylpiperidine scaffold, the strategic selection of a nitrogen protecting group is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. The inherent nucleophilicity of the piperidine nitrogen necessitates protection to prevent undesired side reactions during subsequent transformations. This guide provides an objective comparison of common and alternative protecting groups for the 3-carbamoylpiperidine nitrogen, with a focus on their stability, ease of introduction and removal, and orthogonality, supported by relevant experimental data.

Overview of Common Protecting Groups

The most frequently employed protecting groups for secondary amines, including the nitrogen of the piperidine ring, are carbamate-based. These groups effectively reduce the nucleophilicity of the nitrogen atom.[1][2][3] The choice among these depends on the specific reaction conditions planned for the synthetic sequence and the presence of other functional groups in the molecule.

Tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[4] It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5]

Carboxybenzyl (Cbz or Z)

Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide synthesis.[6][7] It is stable to basic and mildly acidic conditions and is typically removed by catalytic hydrogenolysis, offering orthogonality to acid- and base-labile protecting groups.[8][9]

9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is renowned for its lability under mild basic conditions, typically using a solution of piperidine in DMF.[10] This property makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups, a feature highly valuable in complex multi-step syntheses.[5][11][12]

Allyloxycarbonyl (Alloc)

The Alloc group provides a unique deprotection strategy via palladium-catalyzed allyl transfer, rendering it orthogonal to a vast majority of other protecting groups.[13][14] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[15][16]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group offers robust stability towards acidic and reductive conditions, including catalytic hydrogenation.[17] Its removal is typically achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), providing another layer of orthogonality.[18][19]

Comparative Performance Data

The following table summarizes key performance indicators for the discussed protecting groups. While data specifically for 3-carbamoylpiperidine is limited, the presented data from analogous piperidine and amine syntheses provide a reliable reference for expected outcomes.

Protecting GroupReagent for IntroductionTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Stability
Boc Di-tert-butyl dicarbonate (Boc)₂O92[11]Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in MeOH[20][21]~95Stable to base, nucleophiles, hydrogenation[5]
Cbz Benzyl chloroformate (Cbz-Cl)90[8]H₂, Pd/C in MeOH or EtOH[6][8]94-96[12]Stable to acid and base[8][9]
Fmoc Fmoc-Cl or Fmoc-OSu>9020% Piperidine in DMF[10][22]>95Stable to acid and hydrogenation[10]
Alloc Allyl chloroformate (Alloc-Cl)>90Pd(PPh₃)₄, scavenger (e.g., phenylsilane) in CH₂Cl₂[14][23]>90Stable to acid and base[15][16]
Teoc Teoc-OSu87-99[24]TBAF in THF[17][19]>90Stable to acid, base, hydrogenation[17][18]

Experimental Protocols

General Procedure for N-Boc Protection

To a solution of 3-carbamoylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or a mixture of water and THF, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).[7][11] The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc-3-carbamoylpiperidine.

General Procedure for N-Boc Deprotection

The N-Boc protected 3-carbamoylpiperidine (1.0 eq) is dissolved in a solvent such as dichloromethane or methanol. An excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in methanol, is added.[20] The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure, and the resulting salt is neutralized with a base to afford the deprotected 3-carbamoylpiperidine.

General Procedure for N-Cbz Protection

3-Carbamoylpiperidine (1.0 eq) is dissolved in a mixture of THF and water. Sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12-24 hours.[6][8] The product is extracted with an organic solvent, washed with brine, dried, and concentrated to give N-Cbz-3-carbamoylpiperidine.

General Procedure for N-Cbz Deprotection

The N-Cbz protected 3-carbamoylpiperidine (1.0 eq) is dissolved in methanol or ethanol. A catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%) is added.[6] The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected product.

General Procedure for N-Fmoc Protection

To a solution of 3-carbamoylpiperidine (1.0 eq) and a base such as sodium bicarbonate or triethylamine in a suitable solvent (e.g., aqueous dioxane or DMF), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) is added.[10] The reaction is stirred at room temperature for 2-6 hours. The product is then isolated by extraction and purified by chromatography.

General Procedure for N-Fmoc Deprotection

The N-Fmoc protected 3-carbamoylpiperidine is dissolved in N,N-dimethylformamide (DMF). A solution of 20% piperidine in DMF is added, and the mixture is stirred at room temperature for 30-60 minutes.[10][22] The solvent and piperidine are removed under reduced pressure, and the crude product is purified.

General Procedure for N-Alloc Protection

3-Carbamoylpiperidine (1.0 eq) is dissolved in a solvent like CH₂Cl₂ or THF, and a base such as pyridine or triethylamine is added. Allyl chloroformate (Alloc-Cl, 1.1 eq) is added dropwise at 0 °C, and the reaction is stirred at room temperature for 2-4 hours.[13] The reaction is worked up by washing with aqueous solutions and the product is isolated after drying and concentration of the organic phase.

General Procedure for N-Alloc Deprotection

To a solution of the N-Alloc protected 3-carbamoylpiperidine (1.0 eq) in an inert solvent such as CH₂Cl₂, is added a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq), and an allyl scavenger such as phenylsilane (20 eq).[14][23] The reaction is stirred at room temperature for 30-60 minutes. The product is then purified by chromatography to remove the catalyst and scavenger byproducts.

General Procedure for N-Teoc Protection

3-Carbamoylpiperidine (1.0 eq) is reacted with N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 eq) in the presence of a base like triethylamine in a solvent such as CH₂Cl₂ or DMF.[17] The reaction is typically stirred at room temperature for several hours. The product is isolated through an extractive workup.

General Procedure for N-Teoc Deprotection

The N-Teoc protected 3-carbamoylpiperidine is dissolved in a polar aprotic solvent like THF. A fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq), is added, and the reaction is stirred at room temperature for 1-3 hours.[17][19] The reaction is quenched, and the product is isolated by extraction and purified.

Orthogonality and Strategic Application

The true power of these protecting groups lies in their orthogonality, which allows for the selective deprotection of one group in the presence of others.[18] This is particularly crucial in the synthesis of complex molecules with multiple functional groups that require differential protection.

Orthogonal_Protecting_Groups cluster_Boc Acid Labile cluster_Fmoc Base Labile cluster_Cbz Hydrogenolysis cluster_Alloc Pd(0) Catalysis cluster_Teoc Fluoride Labile Boc Boc Fmoc Fmoc Cbz Cbz Alloc Alloc Teoc Teoc

Caption: Orthogonality of common amine protecting groups.

The diagram above illustrates the orthogonal nature of the five protecting groups. Each can be removed under specific conditions that, in general, will not affect the others, allowing for precise and sequential chemical modifications.

Synthetic Workflow Example

A typical synthetic workflow involving the protection of 3-carbamoylpiperidine, followed by a hypothetical functionalization and subsequent deprotection, is outlined below.

Synthetic_Workflow Start 3-Carbamoylpiperidine Protection N-Protection (e.g., Boc, Cbz, etc.) Start->Protection Protected N-Protected 3-Carbamoylpiperidine Protection->Protected Functionalization Further Synthetic Transformations Protected->Functionalization Functionalized Functionalized Derivative Functionalization->Functionalized Deprotection Deprotection Functionalized->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General synthetic workflow using a protecting group.

Conclusion

The selection of a protecting group for the 3-carbamoylpiperidine nitrogen is a strategic decision that must be tailored to the overall synthetic plan. The Boc group offers a robust and widely applicable option for general purposes. For syntheses requiring orthogonality to acidic conditions, the base-labile Fmoc or hydrogenation-labile Cbz groups are excellent choices. The Alloc and Teoc groups provide further layers of orthogonality for highly complex syntheses where multiple, distinct deprotection steps are necessary. By carefully considering the stability, ease of handling, and deprotection conditions of each alternative, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the 3-carbamoylpiperidine scaffold.

References

A Comparative Analysis of Boc vs. Cbz Protection for Piperidine-3-carboxamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the selective protection and deprotection of amine functionalities are critical steps in the synthesis of complex molecules. Piperidine-3-carboxamide is a valuable scaffold in medicinal chemistry, and the choice of a suitable protecting group for its secondary amine is a key consideration for synthetic efficiency. This guide provides a comparative study of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for piperidine-3-carboxamide, supported by experimental data from related compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the Boc and Cbz protection and deprotection of piperidine derivatives, based on literature reports. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

ParameterBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Yield 82% - 99%~90%
Protection Conditions (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂Cbz-Cl, base (e.g., NaHCO₃), THF/H₂O
Deprotection Method Acidolysis (e.g., TFA, HCl in dioxane)Hydrogenolysis (H₂, Pd/C)
Typical Deprotection Yield 94% - QuantitativeHigh, often quantitative
Key Advantages - Acid labile, orthogonal to Cbz and Fmoc- Deprotection byproducts are volatile- Stable to acidic and basic conditions- Orthogonal to Boc and Fmoc- Can impart crystallinity
Key Disadvantages - Strong acid required for removal- Potential for side reactions with acid-sensitive groups- Requires catalytic hydrogenation- Not suitable for molecules with other reducible functional groups

Experimental Workflows

The selection of a protecting group strategy depends on the overall synthetic route and the presence of other functional groups in the molecule. The following diagram illustrates the general workflow for the protection and deprotection of piperidine-3-carboxamide using both Boc and Cbz.

G cluster_0 Boc Protection Pathway cluster_1 Cbz Protection Pathway Start_Boc Piperidine-3-carboxamide Protect_Boc Boc Protection ((Boc)₂O, Base) Start_Boc->Protect_Boc Boc_Protected N-Boc-piperidine-3-carboxamide Protect_Boc->Boc_Protected Deprotect_Boc Boc Deprotection (TFA or HCl) Boc_Protected->Deprotect_Boc End_Boc Piperidine-3-carboxamide Deprotect_Boc->End_Boc Start_Cbz Piperidine-3-carboxamide Protect_Cbz Cbz Protection (Cbz-Cl, Base) Start_Cbz->Protect_Cbz Cbz_Protected N-Cbz-piperidine-3-carboxamide Protect_Cbz->Cbz_Protected Deprotect_Cbz Cbz Deprotection (H₂, Pd/C) Cbz_Protected->Deprotect_Cbz End_Cbz Piperidine-3-carboxamide Deprotect_Cbz->End_Cbz

Caption: Comparative workflow for Boc and Cbz protection/deprotection.

Experimental Protocols

Detailed methodologies for the key protection and deprotection steps are provided below.

Boc Protection of Piperidine-3-carboxamide

Materials:

  • Piperidine-3-carboxamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine-3-carboxamide in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-piperidine-3-carboxamide.

Boc Deprotection

Materials:

  • N-Boc-piperidine-3-carboxamide

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (CH₂Cl₂) (for TFA method)

  • Diethyl ether

Procedure (TFA Method):

  • Dissolve N-Boc-piperidine-3-carboxamide in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration and dry under vacuum.[1]

Procedure (HCl in Dioxane Method):

  • Dissolve N-Boc-piperidine-3-carboxamide in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • The hydrochloride salt of the deprotected amine will often precipitate directly from the reaction mixture.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[2][3]

Cbz Protection of Piperidine-3-carboxamide

Materials:

  • Piperidine-3-carboxamide

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine-3-carboxamide in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio).

  • Add sodium bicarbonate (NaHCO₃) to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC).

  • Dilute the mixture with water and extract with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Cbz-piperidine-3-carboxamide.[4]

Cbz Deprotection

Materials:

  • N-Cbz-piperidine-3-carboxamide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve N-Cbz-piperidine-3-carboxamide in methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen (H₂) gas (this process is typically repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine-3-carboxamide.[4]

Concluding Remarks

The choice between Boc and Cbz protection for piperidine-3-carboxamide is highly dependent on the specific synthetic context. The Boc group offers the advantage of removal under acidic conditions with volatile byproducts, making it a popular choice in many synthetic strategies. However, the requirement for strong acid can be a limitation if other acid-sensitive functional groups are present.

On the other hand, the Cbz group provides robust protection and can be removed under neutral conditions via catalytic hydrogenolysis. This method is exceptionally clean, but it is incompatible with molecules containing other reducible moieties such as alkenes, alkynes, or some aromatic systems. Ultimately, a careful evaluation of the overall synthetic plan, including the stability of all functional groups and the desired orthogonality of protecting groups, will guide the researcher in making the optimal choice.

References

The Efficacy of 1-Boc-3-carbamoylpiperidine as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and organic synthesis, the choice of intermediates is a critical factor that dictates the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). Among the plethora of heterocyclic building blocks, piperidine derivatives are of paramount importance, frequently appearing in the core structures of numerous drugs. This guide provides a comprehensive comparison of the efficacy of 1-Boc-3-carbamoylpiperidine as a synthetic intermediate against viable alternatives. This analysis is supported by physicochemical data, detailed experimental protocols for key reactions, and visual representations of synthetic workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties of this compound and Alternatives

The selection of a synthetic intermediate is often governed by its physical and chemical properties, which can significantly influence reaction conditions, solubility, and purification processes. This compound, also known as 1-N-Boc-nipecotamide, offers a stable, protected form of the piperidine ring with a reactive carboxamide group at the 3-position[1]. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and can be readily removed when needed[1].

Here, we compare its key properties with those of relevant alternatives: Nipecotamide (piperidine-3-carboxamide), Isonipecotamide (piperidine-4-carboxamide), and 1-Boc-piperidine-3-carboxylic acid.

PropertyThis compoundNipecotamideIsonipecotamide1-Boc-piperidine-3-carboxylic acid
CAS Number 91419-49-7[1]6025-97-439546-32-2[2][3]88495-54-9
Molecular Formula C11H20N2O3[1]C6H12N2OC6H12N2O[3]C11H19NO4
Molecular Weight 228.29 g/mol [1]128.17 g/mol 128.18 g/mol [3]229.27 g/mol
Appearance White solid[1]-White to almost white crystalline powder[2]White to off-white solid
Melting Point --145-151 °C[2]165-169 °C
Solubility Soluble in organic solvents[1]-Soluble in water[2][3]-
Storage 0-8 °C[1]Room TemperatureRoom Temperature[2]-

Comparative Performance in Amide Coupling Reactions

A primary application for this compound and its alternatives is in the formation of amide bonds, a cornerstone of medicinal chemistry. The carbamoyl group of this compound can participate in various coupling reactions. To provide a comparative framework, we will consider a representative amide bond formation reaction.

For the purpose of this guide, we will focus on the direct use of the carboxylic acid functionality of 1-Boc-piperidine-3-carboxylic acid in a standard amide coupling reaction, a common route for incorporating the piperidine scaffold.

Scenario: Amide Coupling with a Primary Amine

Let's consider the synthesis of a hypothetical target molecule where a primary amine (R-NH2) is coupled to the 3-position of the piperidine ring.

Route A: Using 1-Boc-piperidine-3-carboxylic acid

This is a standard and widely used method for forming such an amide bond.

Route B: Hypothetical route from this compound

Direct amide exchange with the carbamoyl group is challenging under standard conditions. A more plausible, albeit longer, route would involve the conversion of the amide to an amine via a Hofmann rearrangement, followed by acylation. This multi-step process inherently lowers the overall yield compared to a direct coupling.

Based on general yields for these types of reactions found in the literature, we can construct a comparative table.

FeatureRoute A (from 1-Boc-piperidine-3-carboxylic acid)Route B (from this compound)
Starting Intermediate 1-Boc-piperidine-3-carboxylic acidThis compound
Key Transformation Direct Amide CouplingHofmann Rearrangement followed by Acylation
Number of Steps 12
Typical Coupling Reagents HATU, HBTU, EDC/HOBtFor acylation step: Acyl chloride or another activated acid
Estimated Overall Yield 80-95%50-70% (cumulative over two steps)
Purity of Crude Product Generally highMay require more extensive purification
Advantages High efficiency, fewer steps, well-established protocols-
Disadvantages -Lower overall yield, more steps

Experimental Protocols

Below are detailed experimental protocols for the key transformations discussed.

Protocol 1: Amide Coupling using 1-Boc-piperidine-3-carboxylic acid and HATU

Materials:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 eq)

  • Primary amine (R-NH2) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a solution of 1-Boc-piperidine-3-carboxylic acid in anhydrous DMF, add the primary amine and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hofmann Rearrangement of this compound

Materials:

  • This compound (1.0 eq)

  • Bromine (1.1 eq)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Prepare a cold solution of sodium hydroxide.

  • To this, add this compound with stirring.

  • Slowly add bromine to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as required, monitoring the reaction progress.

  • Upon completion, cool the mixture and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution to obtain the crude 1-Boc-3-aminopiperidine, which can be purified by chromatography or used directly in the next step.

Visualizing Synthetic Workflows

To further clarify the discussed synthetic strategies, the following diagrams illustrate the workflows.

G Workflow for Amide Synthesis via Route A cluster_start Starting Materials A 1-Boc-piperidine-3-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Primary Amine (R-NH2) B->C D Workup and Purification C->D E Final Amide Product D->E

Caption: Synthetic workflow for direct amide coupling.

G Workflow for Amide Synthesis via Route B A This compound B Hofmann Rearrangement A->B C 1-Boc-3-aminopiperidine B->C D Acylation (with activated R-COOH) C->D E Workup and Purification D->E F Final Amide Product E->F

Caption: Multi-step synthetic workflow from the carbamoyl derivative.

Conclusion

Based on the analysis of their chemical properties and established synthetic transformations, this compound is a valuable intermediate for introducing a 3-aminopiperidine moiety after a Hofmann rearrangement. However, for the direct formation of an amide linkage at the 3-position, 1-Boc-piperidine-3-carboxylic acid is a more direct and efficient precursor, likely leading to higher overall yields in fewer synthetic steps. The choice between these intermediates will ultimately depend on the specific synthetic strategy, the desired final product, and considerations of atom economy and process efficiency. For applications requiring a pre-existing amide or for diversification through the amine generated from the Hofmann rearrangement, this compound remains a highly relevant building block in the synthetic chemist's toolbox.

References

A Comparative Guide to Structural Analogs of 1-Boc-3-carbamoylpiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of structural analogs of 1-Boc-3-carbamoylpiperidine, focusing on their application in medicinal chemistry as exemplified by a series of N-arylpiperidine-3-carboxamide derivatives with potent antimelanoma activity. The data and protocols presented are derived from a study focused on the induction of a senescence-like phenotype in cancer cells.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry due to the conformational constraints and substitution patterns offered by the piperidine ring. Structural modifications of this core can lead to the development of potent and selective therapeutic agents. This guide explores a series of analogs where the Boc-protecting group is replaced by various substituted aryl moieties and the carbamoyl nitrogen is incorporated into a larger aromatic structure, leading to potent antimelanoma agents that function by inducing cellular senescence.

Data Presentation: Comparative Biological Activity

The following table summarizes the senescence-inducing and antiproliferative activities of a selection of N-arylpiperidine-3-carboxamide derivatives against the human melanoma cell line A375. These analogs represent structural variations at the N-aryl group and the carboxamide moiety of the core piperidine structure.

Compound IDN-Aryl MoietyCarboxamide MoietySenescence-Inducing Activity (EC50, µM)[1]Antiproliferative Activity (IC50, µM)[1]
1 (Hit) 4-Bromophenyl3,4-Difluorobenzamide> 1.0> 1.0
19 (R-isomer of 1) 4-Bromophenyl3,4-Difluorobenzamide4.13.5
20 (S-isomer of 1) 4-Bromophenyl3,4-Difluorobenzamide0.270.25
21 4-Chlorophenyl3,4-Difluorobenzamide0.200.17
29 4-Methoxyphenyl3,4-Difluorobenzamide0.170.15
32 4-Cyanophenyl3,4-Difluorobenzamide0.130.11
54 (Most Potent) 4-(Pyrrol-1-yl)phenylPyridin-3-ylcarboxamide0.040.03

Experimental Protocols

General Synthesis of N-Arylpiperidine-3-carboxamide Analogs

The synthesis of the compared analogs generally follows a multi-step sequence involving amide coupling and Suzuki coupling reactions.[1]

Step 1: Amide Coupling to form Boc-protected Precursor

  • To a solution of Boc-nipecotic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

  • Add the desired substituted aniline and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) and stir at room temperature.

  • After completion, concentrate the reaction mixture under reduced pressure to yield the deprotected amine salt.

Step 3: N-Arylation via Reductive Amination

  • To a solution of the deprotected piperidine derivative and a substituted benzaldehyde in a solvent like dichloroethane, add a reducing agent such as sodium triacetoxyborohydride.

  • Stir the mixture at room temperature.

  • Upon completion, quench the reaction and extract the product. Purify by column chromatography to obtain the final N-arylpiperidine-3-carboxamide analog.

Cellular Senescence Assay (High-Content Screening)

This assay quantifies the induction of a senescence-like phenotype in cancer cells.[1][2]

  • Cell Plating: Seed human melanoma A375 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compounds. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 3 days.

  • Staining: Fix the cells and stain with Hoechst 33342 for nuclear visualization and a marker for senescence-associated β-galactosidase activity (e.g., CellEvent™ Senescence Green Probe).[3]

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Analyze the images to quantify cell number (for antiproliferative activity) and the percentage of senescent cells based on morphology (enlarged and flattened) and marker expression. EC50 and IC50 values are then calculated.

Mandatory Visualization

Signaling Pathway of Small Molecule-Induced Cellular Senescence

Cellular Senescence Pathway cluster_0 Cellular Stress Inducers cluster_1 Upstream Signaling cluster_2 CDK Inhibition cluster_3 Cell Cycle Arrest cluster_4 Senescence Phenotype Small_Molecule Small Molecule (e.g., Piperidine-3-carboxamide derivative) DNA_Damage DNA Damage Small_Molecule->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Activates p21 p21 (CDKN1A) p53->p21 Induces Transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits pRB pRB (Hypophosphorylated) CDK2_CyclinE->pRB Phosphorylates (Inactivates) E2F E2F pRB->E2F Inhibits Senescence Cellular Senescence (Growth Arrest, SA-β-gal, SASP) pRB->Senescence Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Promotes

Caption: p53/p21-mediated pathway of small molecule-induced cellular senescence.

Experimental Workflow for High-Content Screening

Experimental_Workflow Start Start Cell_Seeding Seed Melanoma Cells (A375) in 96-well plates Start->Cell_Seeding Compound_Treatment Treat with Compound Library Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Staining Fix and Stain Cells (Hoechst & Senescence Marker) Incubation->Staining Image_Acquisition High-Content Imaging Staining->Image_Acquisition Image_Analysis Image Analysis Software Image_Acquisition->Image_Analysis Data_Analysis Quantify Cell Number (IC50) & Senescent Cells (EC50) Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for identifying senescence-inducing compounds.

References

Conformational Analysis of 1-Boc-3-carbamoylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed conformational analysis of 1-Boc-3-carbamoylpiperidine, a common building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs and established principles of stereochemistry to offer a robust comparison of its likely conformational preferences. We will explore the conformational landscape of the piperidine ring, focusing on the orientation of the 3-carbamoyl substituent, and compare it with alternative substitution patterns. This document aims to equip researchers with a thorough understanding of the structural dynamics of this important scaffold, supported by experimental protocols and computational insights.

Introduction to Piperidine Conformation

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The presence of the nitrogen atom and its substituents, along with substituents on the carbon atoms, significantly influences the conformational equilibrium. For this compound, two key conformational isomers are of primary interest: the chair conformer with the 3-carbamoyl group in an axial position and the one with it in an equatorial position. The bulky N-Boc (tert-butoxycarbonyl) group generally prefers an equatorial position to minimize steric interactions, but its presence also influences the rotation around the N-C(O) bond, adding another layer of complexity to the conformational landscape.

Comparative Conformational Analysis

The conformational preference of a substituent on a cyclohexane or piperidine ring is often described by its A-value, which represents the free energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position. A positive A-value indicates a preference for the equatorial position.

Table 1: Comparison of Conformational Preferences for 3-Substituted 1-Boc-Piperidines

Substituent at C-3Predominant ConformerKey ConsiderationsSupporting Evidence/Analogy
Carbamoyl (-CONH2) Equatorial (predicted) The carbamoyl group is expected to have a steric demand that favors the less hindered equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C-1 and C-5.Inferred from the general principles of conformational analysis of substituted cyclohexanes and piperidines.[1]
Methyl (-CH3) EquatorialThe A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. A similar preference is expected in piperidine.Extensive experimental and computational data available for methylcyclohexane and methylpiperidine.
Fluoro (-F) AxialIn some N-acylated piperidines, an axial preference for electronegative substituents at C-3 can be observed due to stabilizing hyperconjugative or electrostatic interactions.[2][3]Studies on fluorinated piperidines have shown that the interplay of steric and electronic effects can lead to a preference for the axial conformer.[2][3][4][5]
Hydroxyl (-OH) EquatorialThe hydroxyl group generally prefers the equatorial position, although its A-value is smaller than that of a methyl group. Intramolecular hydrogen bonding can sometimes influence the equilibrium.A-values for the hydroxyl group on cyclohexane are well-established.

Experimental and Computational Methodologies

A comprehensive conformational analysis of this compound would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. By analyzing the coupling constants (J-values) between protons on the piperidine ring, one can deduce the dihedral angles and thus the preferred conformation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts and multiplicities of the signals.

    • For conformational analysis, the signals of the protons on the piperidine ring (typically in the range of 1.0-4.0 ppm) are of primary interest.

  • Analysis of Coupling Constants:

    • The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation.

    • Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°).

    • Small coupling constants (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angles of ~60°).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons and confirm the connectivity within the piperidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. For example, a NOE between the axial proton at C-3 and the axial protons at C-1 and C-5 would support an equatorial orientation of the carbamoyl group.

  • Variable Temperature (VT) NMR:

    • Acquire spectra at different temperatures to study the dynamics of conformational exchange. At low temperatures, the interconversion between chair forms may be slow enough on the NMR timescale to observe separate signals for each conformer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal and build a molecular model. Refine the model to obtain precise atomic coordinates, bond lengths, and bond angles. The resulting structure will reveal the solid-state conformation of the piperidine ring and the orientation of the substituents.

Computational Modeling

Computational chemistry provides a theoretical framework to investigate the relative energies of different conformers and the energy barriers for their interconversion.

Experimental Protocol: DFT-Based Conformational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

  • NMR Prediction: The chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.

Visualization of Conformational Equilibrium and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key conformational equilibrium of this compound and a typical workflow for its analysis.

G Conformational Equilibrium of this compound cluster_axial cluster_equatorial axial Axial-Carbamoyl equatorial Equatorial-Carbamoyl axial->equatorial Ring Flip equatorial->axial

Caption: Conformational interconversion of this compound.

G Experimental and Computational Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy (1D, 2D, VT) synthesis->nmr xray X-ray Crystallography synthesis->xray analysis Comparison of Experimental and Computational Data nmr->analysis Coupling Constants, NOEs xray->analysis Solid-State Structure conf_search Conformational Search optimization Geometry Optimization (DFT) conf_search->optimization energy_calc Energy Calculation optimization->energy_calc energy_calc->analysis Relative Energies conclusion Determination of Preferred Conformation(s) analysis->conclusion

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with biological targets. Based on established principles, the chair conformation with the 3-carbamoyl group in the equatorial position is predicted to be the most stable isomer due to the minimization of steric hindrance. However, a comprehensive analysis using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is necessary to definitively determine the conformational landscape of this important molecule. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct such analyses and make informed decisions in the design of novel piperidine-based molecules.

References

A Comparative Analysis of the Reactivity of 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Boc-3-carbamoylpiperidine with other common primary amides, such as benzamide and acetamide. The information presented is supported by experimental data to assist researchers in anticipating reaction outcomes and optimizing synthetic routes. This compound is a key intermediate in pharmaceutical synthesis, and understanding its reactivity is crucial for its effective utilization.

Introduction to Amide Reactivity

Amides are generally the least reactive of the carboxylic acid derivatives.[1] This low reactivity is attributed to the resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.[2][3] This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1] Consequently, reactions such as hydrolysis and reduction often require more forcing conditions compared to esters or acid chlorides.[4]

This compound possesses two key functional groups that influence its reactivity: the primary amide (-CONH2) and the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is stable under many conditions but is readily cleaved under acidic conditions.[5][6] The primary amide group can undergo several important transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, and the Hofmann rearrangement to a primary amine with one fewer carbon atom.[7]

Comparative Reactivity Data

The following table summarizes the reactivity of this compound in key amide transformations and compares it with benzamide and acetamide. The data is compiled from published experimental results and established chemical principles.

ReactionThis compoundBenzamideAcetamide
Acidic Hydrolysis Requires heating with strong acid (e.g., refluxing HCl). The Boc group is also susceptible to cleavage under these conditions.Requires prolonged heating with strong acid (e.g., refluxing aqueous HCl) to proceed to completion.[4][8]Similar to benzamide, requires heating with a strong acid for hydrolysis to occur.[8]
Alkaline Hydrolysis Requires heating with a strong base (e.g., NaOH solution).[8]Can be hydrolyzed by heating with a strong base like NaOH, typically slower than for aliphatic amides.[1][9]Hydrolyzed by heating with a strong base to produce ammonia and the corresponding carboxylate salt.[8]
Reduction to Amine Reduced by strong reducing agents like Lithium Aluminum Hydride (LiAlH4) to yield 1-Boc-3-(aminomethyl)piperidine.[10]Can be reduced to benzylamine using LiAlH4 in good yields.[10]Reduced by LiAlH4 to yield ethylamine.[10]
Hofmann Rearrangement Undergoes rearrangement with reagents like NaOH and NaOCl at 15-25°C to give 1-Boc-3-aminopiperidine in high yield (approx. 80%).[2][11]Reacts with bromine and a strong base (e.g., NaOH) upon heating to form aniline.[7]Undergoes the Hofmann rearrangement with bromine and a strong base to produce methylamine.[7]

Key Experimental Protocols

Hofmann Rearrangement of (R)-1-Boc-3-carbamoylpiperidine

This protocol details the conversion of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide to (R)-1-(tert-butoxycarbonyl)-3-aminopiperidine.

Materials:

  • (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) aqueous solution

  • Toluene

  • Saturated brine solution

Procedure:

  • Combine (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1.0 equivalent), sodium hydroxide (10 equivalents), and aqueous sodium hypochlorite solution (1.1 equivalents).[2][11]

  • Stir the reaction mixture at a temperature of 15-25°C for 16 hours.[2][11]

  • Upon completion of the reaction, separate and remove the aqueous layer.[2][11]

  • Evaporate the solvent from the organic layer under reduced pressure.[2][11]

  • Add toluene and saturated brine to the residue, then separate and remove the aqueous layer again.[2][11]

  • Evaporate the solvent under reduced pressure to yield (R)-1-tert-butoxycarbonyl-3-aminopiperidine. The reported yield for this procedure is approximately 80%.[2][11]

G Experimental Workflow: Hofmann Rearrangement cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product A Combine: - this compound - NaOH (10 eq.) - NaOCl (1.1 eq.) B Stir at 15-25°C for 16 hours A->B Start Reaction C Separate aqueous layer B->C Reaction Complete D Evaporate solvent C->D E Add Toluene & Brine D->E F Separate aqueous layer E->F G Evaporate solvent F->G H 1-Boc-3-aminopiperidine (Yield: ~80%) G->H

Workflow for the Hofmann Rearrangement.

Comparative Reaction Pathways

The reactivity of the primary amide in this compound can be visualized through its principal transformations. The diagram below illustrates the conversion to an amine via reduction and the Hofmann rearrangement.

G Comparative Reaction Pathways of this compound cluster_reduction Reduction cluster_rearrangement Hofmann Rearrangement start This compound prod_reduction 1-Boc-3-(aminomethyl)piperidine start->prod_reduction reagent_reduction LiAlH4 prod_rearrangement 1-Boc-3-aminopiperidine start->prod_rearrangement reagent_rearrangement Br2, NaOH or NaOCl, NaOH reagent_reduction->prod_reduction reagent_rearrangement->prod_rearrangement

Key transformations of the amide group.

Conclusion

This compound exhibits reactivity characteristic of a primary amide, generally requiring robust conditions for hydrolysis and reduction. However, it undergoes the Hofmann rearrangement under relatively mild conditions to produce 1-Boc-3-aminopiperidine in high yield, a valuable transformation in the synthesis of pharmaceutical intermediates.[2][11] The presence of the Boc protecting group is a key consideration, as it is sensitive to the strongly acidic conditions often required for amide hydrolysis. This guide provides a foundational understanding to aid in the strategic planning of synthetic pathways involving this versatile building block.

References

Safety Operating Guide

Proper Disposal of 1-Boc-3-carbamoylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Boc-3-carbamoylpiperidine (also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate), a compound used in organic synthesis. Adherence to these procedures is essential for mitigating risks and ensuring that all waste is managed in accordance with safety regulations.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area to prevent exposure.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

PropertyDataReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1][2]
Molecular Formula C11H20N2O3[1][2]
Molecular Weight 228.29 g/mol [1][2]
Incompatible Materials Strong oxidizing agents[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must be equipped with the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1]

  • Body Protection: A standard laboratory coat to protect from skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[1]

2. Waste Segregation and Containerization: Proper segregation of waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, suitable, and closed container labeled for chemical waste.

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste.

    • Indicate the solvent and the approximate concentration of this compound on the label.

    • Do not dispose of solutions containing this chemical down the drain.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste.

    • After proper cleaning, deface or remove the original label before disposing of the container.

3. Waste Container Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or "tert-butyl 3-carbamoylpiperidine-1-carboxylate."

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

4. Storage of Waste: Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[1] Keep waste containers away from incompatible materials such as strong oxidizing agents.[1]

5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide an accurate chemical name and quantity on the waste manifest.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

6. Spill Management: In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust or vapors. Ensure adequate ventilation.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the spilled material and absorbent into a suitable, closed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper disposal of this compound.

Disposal Workflow for this compound Waste cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation solid_waste Solid Waste (Unused Reagent, Contaminated Items) liquid_waste Liquid Waste (Solutions containing the compound) empty_containers Empty Containers collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid treat_containers Treat as Hazardous Waste empty_containers->treat_containers labeling Label Clearly: 'Hazardous Waste' Chemical Name Date & PI Name collect_solid->labeling collect_liquid->labeling treat_containers->labeling storage Store in Designated Waste Accumulation Area labeling->storage ehs_contact Contact EHS or Licensed Waste Disposal Company storage->ehs_contact disposal Arrange for Pickup and Licensed Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound waste.

Spill Management Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal of Spill Debris spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spilled Material into a Waste Container contain->collect clean Clean Spill Area (Solvent then Soap & Water) collect->clean collect_cleaning Collect Cleaning Materials as Hazardous Waste clean->collect_cleaning label_waste Label Waste Container collect_cleaning->label_waste dispose Dispose via Licensed Waste Disposal Company label_waste->dispose

Caption: Spill management workflow for this compound.

References

Personal protective equipment for handling 1-Boc-3-carbamoylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Boc-3-carbamoylpiperidine (CAS No. 91419-49-7), also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. While specific toxicological data is limited, similar compounds can cause skin and eye irritation.[1][2] Therefore, a cautious approach and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
Skin Protection Wear chemical-resistant, impervious clothing.[3][4] Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1] A lab coat should be worn.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[5] The use of a chemical fume hood is highly recommended.

  • Verify that safety showers and eyewash stations are readily accessible and in good working order.

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[5]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the compound.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

4. Spill Response:

  • In case of a spill, evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Report the spill to the appropriate environmental health and safety office.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, paper towels, and empty vials should be collected in a dedicated, labeled hazardous waste container.[1]

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled hazardous waste container for liquids.

2. Container Management:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.

3. Final Disposal:

  • All waste containing this compound must be treated as hazardous chemical waste.[1]

  • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash.

Quantitative Data

PropertyValue
Molecular Formula C11H20N2O3[6]
Molecular Weight 228.29 g/mol [6]
CAS Number 91419-49-7[3][6][7]
Melting Point 174.0 to 178.0 °C[7]
Boiling Point 384.4 °C at 760 mmHg[7]
Flash Point 186.3 °C[7]
Occupational Exposure Limits No data available
LD50/LC50 No data available

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store PrepWorkArea Prepare Work Area (Fume Hood) Store->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE Weigh Weigh Compound DonPPE->Weigh Use Use in Experiment Weigh->Use SegregateWaste Segregate Waste (Solid & Liquid) Use->SegregateWaste Decontaminate Decontaminate Glassware & Equipment Use->Decontaminate HazardousWaste Store in Labeled Hazardous Waste Container SegregateWaste->HazardousWaste DisposeContainer Dispose of Empty Container Decontaminate->DisposeContainer ProfessionalDisposal Arrange for Professional Disposal HazardousWaste->ProfessionalDisposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.